Aminopterin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZGACDUOSZQKY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O5 | |
| Record name | AMINOPTERIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31823-54-8 (hydrochloride salt) | |
| Record name | Aminopterin | |
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DSSTOX Substance ID |
DTXSID3022588 | |
| Record name | Aminopterin | |
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Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998), Orange-yellow solid; [HSDB] | |
| Record name | AMINOPTERIN | |
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Solubility |
3.0X103 mg/L, Soluble in aqueous sodium hydroxide solutions, In water, 3.0X103 mg/L at 25 °C /Estimated/ | |
| Record name | Aminopterin | |
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| Record name | AMINOPTERIN | |
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Vapor Pressure |
2.3X10-19 mg Hg at 25 °C /Estimated/ | |
| Record name | AMINOPTERIN | |
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Color/Form |
Orange-yellow powder | |
CAS No. |
54-62-6 | |
| Record name | AMINOPTERIN | |
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| Record name | Aminopterin | |
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| Record name | Aminopterin | |
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| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- | |
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| Record name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |
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| Record name | AMINOPTERIN | |
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| Record name | AMINOPTERIN | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of Aminopterin
An exploration of the seminal antifolate that launched the era of modern cancer treatment, from its counterintuitive discovery to its enduring legacy and recent re-examination.
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of aminopterin, the first chemical agent to induce remission in cancer. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational experiments, quantitative clinical data, and biochemical pathways that established the principles of antimetabolite therapy.
A Paradigm Shift: The Genesis of Antifolate Therapy
In the 1940s, a diagnosis of acute lymphoblastic leukemia (ALL) in children was a death sentence, with survival measured in weeks.[1][2] The prevailing medical approach was supportive care, as no effective treatments existed.[3] The scientific community's understanding of cancer was in its infancy, but a critical observation regarding the role of folic acid in cell proliferation would inadvertently pave the way for a revolution in medicine.
Initially, researchers hypothesized that since folic acid was essential for the maturation of normal blood cells, it might also help in leukemia, a disease characterized by an overproduction of immature white blood cells.[2][4] However, when Sidney Farber, a pathologist at Boston Children's Hospital, administered folic acid to children with leukemia, he observed a dramatic and devastating acceleration of the disease.[1][5][6] This counterintuitive finding led Farber to a brilliant insight: if folic acid fueled the growth of leukemia cells, then blocking its action—a strategy of deliberate starvation—might inhibit their proliferation.[2][3]
This hypothesis set the stage for a collaboration with Yellapragada Subbarow, a biochemist at Lederle Laboratories, who was synthesizing analogs of folic acid.[3][7] One of the most potent of these new compounds was this compound (4-aminopteroyl-glutamic acid), a synthetic derivative of pterin.[8][9] This molecule would become the first in a new class of drugs known as antifolates, or antimetabolites.
Mechanism of Action: Inhibiting Dihydrofolate Reductase
This compound exerts its cytotoxic effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR).[8][10][11] DHFR is a crucial enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[12] THF and its derivatives are essential cofactors that donate one-carbon units for the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[9][12]
By competitively binding to the active site of DHFR, this compound blocks the production of THF.[8][10] This leads to a depletion of the nucleotide precursors necessary for DNA replication and RNA synthesis, ultimately halting cell division and inducing apoptosis, particularly in rapidly proliferating cells like cancer cells.[9][13]
The Landmark 1948 Clinical Trial
In the winter of 1947, Sidney Farber initiated a clinical trial that would forever change the course of cancer treatment. He administered this compound to 16 children with advanced acute lymphoblastic leukemia at Boston's Children's Hospital.[1][3][14] The results, published in the New England Journal of Medicine in 1948, were nothing short of revolutionary.[3]
For the first time in medical history, a chemical agent induced remissions in patients with a disseminated cancer.[1][6] Of the 16 children treated, 10 experienced temporary remissions, characterized by a significant reduction in leukemic cells in the blood and bone marrow, a return of normal blood cell production, and a regression of clinical symptoms.[1][3][5] Although these remissions were transient, the study provided the crucial proof-of-concept that chemotherapy could be a viable treatment strategy.[4]
Quantitative Data from Early Clinical Trials
The following table summarizes the key quantitative data from Farber's original 1948 trial and a subsequent, larger study.
| Study (Year) | Number of Patients | Disease | Dosage | Response Rate (Temporary Remission) | Key Toxicities |
| Farber et al. (1948)[1][5] | 16 | Acute Leukemia in Children | 0.25 to 1.0 mg daily | 62.5% (10 of 16) | Stomatitis, bone marrow aplasia, internal hemorrhage |
| Farber (1949)[1][5] | ~60 | Acute Leukemia in Children | Not specified | >50% | Similar to 1948 study |
Experimental Protocols
The development and understanding of this compound's efficacy relied on key experimental methodologies. Below are detailed protocols for two fundamental assays used in the study of antifolates.
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of a compound against the DHFR enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on DHFR activity.
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations.
-
Prepare solutions of DHF and NADPH in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, a fixed concentration of NADPH, and varying concentrations of this compound to the appropriate wells. Include a control well with no inhibitor.
-
-
Enzyme Addition:
-
Add a fixed concentration of DHFR to each well to start the pre-incubation.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a fixed concentration of DHF to each well.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Uptake and Polyglutamation Assay
This protocol describes a method to measure the accumulation and metabolism of this compound within cancer cells.
Objective: To quantify the intracellular concentration of radiolabeled this compound and its polyglutamated forms in leukemic cells.
Materials:
-
Leukemic cell line or primary patient cells
-
Cell culture medium
-
[³H]-aminopterin (radiolabeled)
-
Ficoll-Hypaque solution
-
Scintillation counter
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Cell Preparation:
-
Isolate leukemic blasts from bone marrow or peripheral blood using Ficoll-Hypaque density gradient centrifugation.
-
Resuspend the cells in culture medium at a known concentration.
-
-
Incubation:
-
Incubate the cell suspension with a known concentration of [³H]-aminopterin at 37°C for a defined period (e.g., 24 hours).
-
-
Termination and Washing:
-
Terminate the uptake by placing the samples on ice and adding ice-cold saline.
-
Wash the cells multiple times with ice-cold saline via centrifugation to remove extracellular [³H]-aminopterin.
-
-
Measurement of Total Uptake:
-
Lyse a portion of the final cell pellet.
-
Measure the radioactivity using a liquid scintillation counter to determine the total intracellular drug concentration.
-
-
Analysis of Polyglutamation:
-
Lyse the remaining cells and separate the intracellular contents using HPLC.
-
Quantify the amount of [³H]-aminopterin and its various polyglutamated forms based on their retention times.
-
The Rise of Methotrexate (B535133) and the Decline of this compound
Despite its groundbreaking success, this compound was soon supplanted by a closely related antifolate, methotrexate, in the 1950s.[8][15] There were several reasons for this shift:
-
Therapeutic Index: In preclinical rodent models, methotrexate demonstrated a better therapeutic index, suggesting a wider margin between its effective and toxic doses.[8]
-
Manufacturing and Purity: The manufacturing process for this compound was complex and expensive, and early preparations were often impure, which may have contributed to its unpredictable toxicity.[8][16]
-
Toxicity Profile: this compound's toxicity, particularly severe mucositis and bone marrow suppression, was a significant clinical challenge.[1][5]
A Modern Re-evaluation
Decades after being largely abandoned, there has been a renewed interest in this compound.[8][14] Laboratory studies have suggested that this compound may have some pharmacological advantages over methotrexate, including more efficient cellular uptake and conversion to its active polyglutamated forms in certain cancer cells.[14][16][17] Modern purification techniques have also made it possible to produce a highly pure form of the drug, allowing for a more accurate assessment of its therapeutic potential.[16][18]
This has led to new clinical trials investigating the safety and efficacy of this compound in patients with refractory leukemia.[19][20][21] These studies aim to determine if this pioneering chemotherapy agent may still have a role in the modern oncology armamentarium.
Quantitative Data from Recent Clinical Trials
The following table summarizes data from a Phase II trial of oral this compound in patients with refractory acute leukemia.
| Study (Year) | Number of Patients | Disease | Dosage | Response Rate (Clinically Significant) | Mean Area Under the Curve (AUC) - Oral |
| Cole et al. (2005)[20][21] | 46 (22 children with ALL) | Refractory Acute Leukemia | 2 mg/m² orally, twice weekly | 27% (6 of 22 children with ALL) | 0.52 ± 0.03 µmol·hr/L |
Conclusion
The discovery of this compound represents a pivotal moment in the history of medicine. It was the first drug to demonstrate that a chemical agent could induce remission in a systemic cancer, thereby launching the modern era of chemotherapy.[3][4] While it was quickly superseded by methotrexate, the principles of antimetabolite therapy established by this compound remain a cornerstone of cancer treatment today. The ongoing re-examination of this compound, armed with a deeper understanding of its pharmacology and improved manufacturing processes, underscores the enduring legacy of this pioneering molecule and suggests that its story may not yet be complete.[14][18]
References
- 1. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sidney Farber, MD | Dana-Farber Cancer Institute [dana-farber.org]
- 3. bloodcancer.org.uk [bloodcancer.org.uk]
- 4. discover.nci.nih.gov [discover.nci.nih.gov]
- 5. jameslindlibrary.org [jameslindlibrary.org]
- 6. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. toku-e.com [toku-e.com]
- 10. This compound | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. Requirement of de novo protein synthesis for this compound-induced apoptosis in a mouse myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bloodcancerunited.org [bloodcancerunited.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. researchgate.net [researchgate.net]
- 18. Phase II Trial of Oral this compound for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Phase II trial of oral this compound for adults and children with refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminopterin as a Folic Acid Antagonist: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopterin, the 4-amino derivative of folic acid, is a potent antimetabolite and a foundational molecule in the history of chemotherapy.[1] It functions as a high-affinity, competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2][3] By effectively blocking the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF), this compound disrupts the de novo synthesis of essential nucleotide precursors, including purines and thymidylate.[3][4] This cessation of DNA, RNA, and protein synthesis preferentially targets rapidly proliferating cells, forming the basis of its antineoplastic and immunosuppressive properties.[1][5] This guide provides an in-depth review of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the key pathways and processes involved.
Mechanism of Action: Competitive Inhibition of DHFR
This compound's molecular structure is strikingly similar to that of folic acid, with the critical substitution of a 4-hydroxyl group with a 4-amino group on the pteridine (B1203161) ring.[2] This modification dramatically increases its binding affinity for the active site of dihydrofolate reductase.[2] this compound is classified as a slow, tight-binding competitive inhibitor of DHFR.[6][7] Its binding affinity is in the picomolar range, effectively sequestering the enzyme and preventing it from catalyzing the NADPH-dependent reduction of DHF to THF.[8][9]
The depletion of the intracellular THF pool has profound metabolic consequences. THF and its derivatives are essential one-carbon donors for numerous biosynthetic pathways, including:
-
Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, is catalyzed by thymidylate synthase, which requires N⁵,N¹⁰-methylenetetrahydrofolate.[10]
-
Purine (B94841) Synthesis: THF cofactors are required at two key steps in the de novo synthesis of purine rings (adenine and guanine).[11]
-
Amino Acid Metabolism: THF is involved in the interconversion of amino acids, such as serine and glycine, and the synthesis of methionine.[11]
By halting these pathways, this compound induces a state of "thymineless death" and purine deficiency, leading to cell cycle arrest and apoptosis.[5]
Quantitative Data on Inhibitory Potency
The potency of this compound is quantified by its inhibition constant (Kᵢ) against the DHFR enzyme and its half-maximal inhibitory concentration (IC₅₀) in cell-based assays. These values underscore its high affinity and potent cytotoxic effects.
Table 1: Enzyme Inhibition Constant (Kᵢ)
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Reference(s) |
|---|
| this compound | Dihydrofolate Reductase (DHFR) | 3.7 pM |[8][9] |
Note: Kᵢ values can vary based on the enzyme source and experimental conditions.
Table 2: In Vitro Cytotoxicity (IC₅₀) in Leukemia Cell Lines
| Cell Line | Leukemia Type | Exposure Time (hours) | Median IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 72 | 4.4 | [9] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 120 | 17 | [12] |
| NALM-6 | B-cell Precursor Leukemia | 120 | 17 | [12] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 120 | 17 | [12] |
| Jurkat | T-cell Leukemia | 120 | 17 |[12] |
Key Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric enzyme assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.[3][13]
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound solution (or other test inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH (e.g., 20 mM) in Assay Buffer. Keep on ice.
-
Prepare a stock solution of DHF (e.g., 10 mM) in Assay Buffer. Protect from light and keep on ice.
-
Prepare serial dilutions of this compound from a concentrated stock to create a range of test concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each this compound dilution or solvent control to the appropriate wells.
-
Add a solution containing the DHFR enzyme to the wells with the inhibitor and to the "Enzyme Control" wells.
-
Add Assay Buffer to "Background Control" wells.
-
Add a solution containing NADPH to all wells. The final volume should be ~100 µL.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a solution containing the DHF substrate to all wells except the Background Control.
-
The final reaction volume should be 200 µL.
-
-
Data Acquisition:
-
Immediately begin measuring the absorbance at 340 nm (OD₃₄₀) in kinetic mode at room temperature, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in OD₃₄₀ per minute) for each well.
-
Subtract the background rate from all other rates.
-
Determine the percent inhibition for each this compound concentration relative to the uninhibited enzyme control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC₅₀ value.[3]
-
Cell Proliferation / Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity by measuring cellular protein content.[5]
Materials:
-
Leukemia cell lines (e.g., CCRF-CEM)
-
Complete cell culture medium
-
This compound solution
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Tris base solution (10 mM)
-
96-well cell culture plates
-
Microplate reader (510-540 nm)
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated control and background (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 or 120 hours) at 37°C in a humidified 5% CO₂ atmosphere.[12]
-
Cell Fixation:
-
For suspension cells, centrifuge the plate (e.g., 500 x g for 5 min), carefully remove the medium, and add 100 µL of cold 10% TCA to each well.
-
For adherent cells, gently remove the medium and add 100 µL of cold 10% TCA.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates 4-5 times with slow-running tap water and allow to air-dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly remove the SRB solution and wash the plates 4-5 times with 1% acetic acid to remove unbound dye.
-
Allow plates to air-dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes.
-
Read the absorbance at 510-540 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.[12]
-
Concluding Remarks
This compound remains a molecule of significant interest due to its potent and efficient inhibition of dihydrofolate reductase. Laboratory studies have revealed that it exhibits superior cellular uptake and more extensive intracellular polyglutamylation compared to methotrexate (B535133), which can lead to prolonged retention and enhanced cytotoxic action.[14][15] While its narrow therapeutic index led to it being supplanted by methotrexate in most clinical applications, ongoing research is re-evaluating its potential.[1][14] Understanding the fundamental mechanism, quantitative potency, and experimental evaluation of this compound is crucial for professionals engaged in oncology, immunology, and the development of next-generation antifolate therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, this compound, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. A case for the use of this compound in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminopterin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a 4-amino derivative of folic acid, is a potent antimetabolite and antifolate agent with a significant history in the development of chemotherapy.[1][2] First used to induce remissions in pediatric leukemia, it has since been largely superseded in clinical practice by the less toxic methotrexate.[2] However, this compound remains a crucial tool in biomedical research, particularly in cell culture for selection media like HAT (hypoxanthine-aminopterin-thymidine) medium, and continues to be investigated for its potent cytotoxic effects.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is a synthetic derivative of pterin.[2] Its structure is characterized by a pteridine (B1203161) ring system linked by a methylene (B1212753) bridge to a p-aminobenzoyl group, which is in turn conjugated to L-glutamic acid.[4] The key structural difference from folic acid is the substitution of a hydroxyl group with an amino group at the 4-position of the pteridine ring, a modification that dramatically increases its affinity for its biological target.[4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid[5] |
| Synonyms | 4-Aminofolic acid, 4-Aminopteroylglutamic acid, APGA[6] |
| CAS Number | 54-62-6[3] |
| Molecular Formula | C₁₉H₂₀N₈O₅[3] |
| PubChem CID | 169371[5] |
Physicochemical Properties
This compound is an orange-yellow crystalline powder.[5] Its physicochemical properties are critical for its biological activity and formulation.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 440.41 g/mol [3] |
| Melting Point | 225 °C (437 °F)[5] |
| Solubility | Soluble in DMSO and methanol.[3] Slightly soluble in water.[3] Soluble in aqueous sodium hydroxide (B78521) solutions.[5] |
| LogP | -1.8[5] |
| pKa | 5.5 (Uncertain)[7] |
Mechanism of Action
The primary mechanism of action of this compound is the potent and competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4]
THF and its derivatives are essential one-carbon carriers in a variety of biosynthetic reactions, including the de novo synthesis of purine (B94841) nucleotides and thymidylate, which are the building blocks of DNA and RNA.[1] By binding to the folate-binding site of DHFR with high affinity, this compound blocks the regeneration of THF from DHF.[1][4] This leads to a depletion of the intracellular pool of reduced folates, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis.[1][8]
The inhibitory potency of this compound against DHFR is exceptionally high, with reported inhibition constant (Ki) values in the picomolar range.[6][9]
Table 3: In Vitro Inhibitory Activity of this compound against DHFR
| Parameter | Value | Enzyme Source | Reference |
| Ki | 3.7 pM | Human recombinant DHFR | [9] |
| Ki | 0.2 - 1.3 pM | Human recombinant DHFR | [9] |
| IC₅₀ | 0.53 - 55 nM | CCRF-CEM human leukemia cells (72 hr exposure for analogues) | [9] |
Signaling Pathways and Metabolic Impact
The primary signaling cascade disrupted by this compound is the folate metabolism pathway, which has profound downstream effects on nucleotide biosynthesis.
Folate Metabolism and DHFR Inhibition
The central role of DHFR is to maintain the intracellular pool of THF. This compound's inhibition of DHFR creates a critical bottleneck in this pathway.
Caption: Inhibition of DHFR by this compound blocks THF synthesis.
Impact on De Novo Nucleotide Synthesis
The depletion of THF directly impacts the de novo synthesis of both purines and pyrimidines.
-
Purine Synthesis: The synthesis of the purine ring requires two one-carbon donations from THF derivatives, specifically N¹⁰-formyl-THF.[1] this compound-induced THF deficiency halts this process.
-
Pyrimidine Synthesis: The synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), a critical step in DNA synthesis, is catalyzed by thymidylate synthase and requires 5,10-methylenetetrahydrofolate as a methyl donor.[1] The inhibition of DHFR prevents the regeneration of this cofactor, leading to a shutdown of dTMP production.[1]
Caption: this compound's downstream effects on nucleotide synthesis.
Pharmacological Properties
Absorption, Distribution, Metabolism, and Excretion (ADME)
Clinical studies have shown that this compound has good oral bioavailability, with one study reporting a mean oral bioavailability of 83.5%.[10] The half-life of this compound has been determined to be approximately 3.64 hours.[10] this compound is transported into cells via the folate transporter.[3] Once inside the cell, it is converted to polyglutamate metabolites by the enzyme folylpolyglutamate synthase.[3] This polyglutamation enhances its intracellular retention and its inhibitory activity on DHFR.[11]
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | 83.5% ± 8.3% | [10] |
| Half-life (t½) | 3.64 ± 0.28 hours | [10] |
| Mean Area Under the Curve (AUC) - Oral | 1.05 ± 0.14 µmol x h/L | [10] |
| Mean Area Under the Curve (AUC) - IV | 1.20 ± 0.09 µmol x h/L | [10] |
Experimental Protocols
In Vitro DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺.[9]
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA[9]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and a serial dilution of this compound in the assay buffer.[9]
-
Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of this compound or a vehicle control.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow for inhibitor binding to the enzyme.[9]
-
Reaction Initiation: Initiate the reaction by adding a mixture of NADPH and DHF to each well.[9]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes, with readings taken every 15-30 seconds.[9]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the control and plot the data to determine the IC₅₀ value.[9]
Caption: A streamlined workflow for the DHFR inhibition assay.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[1]
Materials:
-
Cell culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1]
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 48-72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound is a foundational antifolate agent with a well-characterized mechanism of action. Its potent inhibition of dihydrofolate reductase provides a robust method for blocking de novo nucleotide synthesis, making it an invaluable tool for studying cellular metabolism and proliferation. The quantitative data, detailed experimental protocols, and pathway visualizations presented in this guide offer a comprehensive resource for the effective application of this compound in a laboratory setting. A thorough understanding of its chemical and biological properties is essential for its use in basic research and as a reference compound in the discovery and development of novel therapeutics targeting nucleotide biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound CAS#: 54-62-6 [m.chemicalbook.com]
- 8. Requirement of de novo protein synthesis for this compound-induced apoptosis in a mouse myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phase I and pharmacokinetic trial of this compound in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, Methotrexate, Trimethoprim, and Folic Acid [mail.almerja.net]
A Technical Guide on Aminopterin's Role in Inhibiting DNA and RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopterin, a 4-amino derivative of folic acid, is a potent antimetabolite that plays a crucial role in the inhibition of DNA and RNA synthesis.[1] Its primary mechanism of action involves the high-affinity competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[2][3] This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a vital one-carbon carrier required for the de novo synthesis of purine (B94841) and thymidylate nucleotides.[2][3][4] The subsequent disruption of nucleic acid synthesis leads to cell cycle arrest and apoptosis, a principle that has been historically leveraged in cancer chemotherapy.[2] This guide provides a comprehensive technical overview of this compound's molecular mechanism, its downstream effects on nucleotide biosynthesis, and the experimental methodologies used to characterize its activity.
Introduction
This compound was one of the first rationally designed anticancer drugs, first used to induce remission in pediatric leukemia in 1947.[1] It is a structural analog of folic acid and functions as a powerful antagonist in cellular metabolic pathways.[2][5] Although its clinical use was largely supplanted by methotrexate (B535133) due to a perceived better therapeutic index, renewed interest has prompted a re-evaluation of this compound's efficacy, supported by evidence of superior tumor cell uptake in vitro.[1][6] Understanding the precise mechanism of this compound is critical for its application in both foundational research and as a reference compound in drug discovery programs targeting nucleotide synthesis.[2]
Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase (DHFR)
The central target of this compound is the enzyme dihydrofolate reductase (DHFR).[2][7] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step for maintaining the cellular pool of this essential cofactor.[2][7][8]
-
Competitive Binding: As a structural mimic of DHF, this compound binds with extremely high affinity to the active site of DHFR.[1][3] This binding is characterized as a slow, tight, and reversible process.[3][9] The affinity of this compound for DHFR is exceptionally high, with a reported inhibition constant (Ki) of 3.7 pM.[5][6][10]
-
Depletion of Tetrahydrofolate (THF): By occupying the DHFR active site, this compound effectively blocks the regeneration of THF from DHF.[1][2] This leads to a rapid depletion of various THF coenzyme derivatives, which are essential for one-carbon transfer reactions in nucleotide biosynthesis.[4][11]
The overall inhibitory pathway is visualized below.
Impact on DNA and RNA Synthesis
The depletion of the THF pool has profound and distinct consequences for both pyrimidine (B1678525) and purine synthesis, ultimately halting the production of DNA and RNA.[1][2]
Inhibition of DNA Synthesis via Thymidylate Depletion
The synthesis of thymidylate (dTMP), a nucleotide unique to DNA, is critically dependent on a THF derivative.
-
Reaction Blockade: The enzyme thymidylate synthase catalyzes the methylation of deoxyuridylate (dUMP) to form dTMP. This reaction requires 5,10-methylenetetrahydrofolate as the one-carbon donor.[2]
-
Cycle Interruption: During this reaction, 5,10-methylenetetrahydrofolate is oxidized to DHF.[2][4] To sustain dTMP synthesis, this DHF must be immediately reduced back to THF by DHFR.
-
Halted Production: this compound's inhibition of DHFR breaks this crucial recycling step. The resulting lack of THF derivatives starves thymidylate synthase of its cofactor, leading to a sharp decrease in dTMP production and the cessation of DNA synthesis.[2][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, this compound, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PURINES AND PYRIMIDINES [library.med.utah.edu]
An In-depth Technical Guide to the Intracellular Transport and Metabolism of Aminopterin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopterin (AMT), a potent 4-amino derivative of folic acid, serves as a foundational antifolate agent in chemotherapy and immunology.[1][2] Its therapeutic efficacy is critically dependent on its transport into target cells and subsequent intracellular metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms governing these processes. This compound cellular uptake is primarily mediated by the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT), with minor contributions from Folate Receptors (FRs).[3][4] Once intracellular, this compound is converted to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS).[3][5] This polyglutamylation is a crucial activation step, leading to enhanced intracellular retention and potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[3][6] This document details the kinetics of these transport and metabolic pathways, provides established experimental protocols for their investigation, and presents quantitative data in a structured format for comparative analysis.
Intracellular Transport of this compound
The cellular uptake of this compound, a hydrophilic anion, is facilitated by specialized carrier-mediated transport systems. The primary routes of entry are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). Folate Receptors (FRs) play a lesser role due to their lower affinity for this compound compared to folic acid.[7]
Reduced Folate Carrier (RFC)
The RFC (gene name SLC19A1) is ubiquitously expressed in mammalian tissues and is considered the major transport system for folates and antifolates like this compound in most cells at physiological pH (around 7.4).[8][9] Transport via RFC is an active, temperature-dependent, and saturable process.[10] It functions as a bidirectional anion exchanger, moving folate derivatives into the cell in exchange for intracellular organic phosphates.[9] Comparative studies have shown that this compound is transported more efficiently by RFC than its well-known derivative, methotrexate (B535133).[10] In L1210 leukemia cells, the transport of methotrexate was found to be only one-fourth as efficient as that of this compound.[10]
Proton-Coupled Folate Transporter (PCFT)
The PCFT (gene name SLC46A1) is a folate-proton symporter that functions optimally in acidic environments (pH 5.5-6.5).[4][11][12] This transporter is highly expressed at the apical membrane of the proximal jejunum, where it plays a critical role in the intestinal absorption of dietary folates.[12][13] Importantly, PCFT is also found to be highly expressed in various solid tumors, where the acidic tumor microenvironment enhances its transport activity.[4][13][14] This characteristic makes PCFT an attractive target for the selective delivery of antifolates to cancer cells.[12][14] this compound is a recognized substrate for PCFT.[4]
Folate Receptors (FRs)
Folate receptors (FRα, FRβ, FRγ) are high-affinity, glycosylphosphatidylinositol-anchored membrane proteins that mediate folate uptake via endocytosis.[7][15] While they bind folic acid with very high affinity, their affinity for antifolates like methotrexate and this compound is significantly lower.[7][15] The substitution of the 4-hydroxyl group in folic acid with an amino group in this compound leads to steric clashes and prevents key hydrogen bond formation within the receptor's binding pocket, providing a structural reason for the reduced affinity.[7] Consequently, FRs are generally not the primary route of entry for this compound, with uptake being preferentially handled by the RFC.[7]
Diagram 1: Intracellular Transport Pathways of this compound
Caption: Overview of this compound transport across the cell membrane.
Intracellular Metabolism of this compound
Upon entering the cell, this compound undergoes a critical metabolic activation step: polyglutamylation. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).
Polyglutamylation by Folylpolyglutamate Synthetase (FPGS)
FPGS is a key enzyme that catalyzes the sequential addition of glutamate (B1630785) residues to folates and antifolates, forming polyglutamate derivatives.[16][17][18] This process has two major consequences:
-
Intracellular Retention: The negatively charged polyglutamate tail prevents the drug from being exported out of the cell, effectively trapping it intracellularly.[6][19]
-
Enhanced Enzyme Inhibition: this compound polyglutamates are more potent inhibitors of downstream folate-dependent enzymes, most notably dihydrofolate reductase (DHFR), compared to the monoglutamate form.[19]
Studies have shown that this compound is a better substrate for FPGS than methotrexate.[5][6] In Ehrlich ascites tumor cells, after compensating for transport differences, the polyglutamylation of this compound was 2.8-fold greater than that of methotrexate.[6] This superior metabolic activation contributes significantly to this compound's high potency.[6]
Catabolism and Efflux
The polyglutamate chain can be cleaved by the enzyme γ-glutamyl hydrolase (GGH), converting the active polyglutamated form back to the monoglutamate.[3][19] The monoglutamate form can then be exported from the cell, representing a mechanism of drug inactivation and resistance.
Diagram 2: Intracellular Metabolism of this compound
Caption: Metabolic activation and fate of this compound in the cytosol.
Quantitative Data
The following tables summarize key kinetic parameters for the transport and metabolism of this compound. Values can vary based on the cell type and experimental conditions.
Table 1: Transport Kinetics of this compound and Comparators
| Transporter | Compound | Cell Line | K_m / K_t (μM) | V_max (pmol/10^6 cells/min) | pH | Reference |
| RFC | This compound | L1210 | ~1.3 | ~1.2 | 7.4 | [10] |
| Methotrexate | L1210 | ~4.0 | ~1.3 | 7.4 | [10] | |
| PCFT | This compound | HeLa (R5) | ~1.0 | N/A | 5.5 | [20] |
| Methotrexate | HeLa (R5) | ~1.0 | N/A | 5.5 | [20] | |
| Pemetrexed (B1662193) | HeLa (R5) | ~0.045 | N/A | 5.5 | [20] |
Note: K_m (Michaelis constant) and K_t (transport constant) represent the substrate concentration at half-maximal transport velocity. N/A indicates data not available in the cited source.
Table 2: Enzyme Kinetics of FPGS and DHFR
| Enzyme | Substrate | Source | K_m (μM) | Target | K_i (pM) | Reference |
| FPGS | This compound | Beef Liver | 25 | - | - | |
| Methotrexate | Beef Liver | 100 | - | - | ||
| Tetrahydrofolate | Beef Liver | <10 | - | - | ||
| DHFR | This compound | Cell-free | - | DHFR | 3.7 | [21] |
Note: K_m represents the substrate concentration at half-maximal enzyme velocity. K_i (inhibition constant) represents the concentration required to produce half-maximum inhibition.
Experimental Protocols
Protocol: Radiolabeled this compound Uptake Assay (RFC/PCFT Activity)
This protocol is designed to measure the initial rate of this compound transport into cultured cells, a method adapted from studies on various folate transporters.
Diagram 3: this compound Uptake Assay Workflow
Caption: Workflow for a radiolabeled this compound uptake experiment.
Methodology:
-
Cell Preparation: Plate cells (e.g., HeLa, L1210, or transfected cell lines) in 12- or 24-well plates and grow to 80-90% confluency.
-
Assay Buffer Preparation: Prepare a transport buffer such as Hanks' Balanced Salt Solution (HBSS), adjusted to the desired pH (e.g., pH 7.4 for RFC studies, pH 5.5 for PCFT studies).
-
Uptake Initiation: Aspirate the culture medium and wash cells twice with the assay buffer at 37°C. Add the assay buffer containing a known concentration of radiolabeled this compound (e.g., [³H]-Aminopterin) to initiate uptake. For determining non-specific binding and uptake, a parallel set of wells should include a large excess (e.g., 1000-fold) of unlabeled this compound.
-
Incubation: Incubate the cells at 37°C for a short, defined period (e.g., 1, 2, 5 minutes) to measure the initial linear velocity of transport.
-
Uptake Termination: To stop the transport, rapidly aspirate the radioactive medium and wash the cell monolayer three times with ice-cold assay buffer.
-
Quantification: Lyse the cells using a suitable lysis buffer (e.g., 0.5 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the protein concentration of the cell lysate (e.g., using a BCA assay) to normalize the radioactivity counts. Specific uptake is calculated by subtracting the counts from the excess unlabeled this compound condition from the total uptake. Kinetic parameters (K_m and V_max) can be determined by performing the assay over a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol: FPGS Enzyme Activity Assay
This assay measures the activity of FPGS in cell lysates by quantifying the incorporation of radiolabeled glutamate onto an antifolate substrate, as described in various studies.[17][19][22]
Methodology:
-
Cell Lysate Preparation: Harvest cultured cells, wash with PBS, and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing protease inhibitors). Prepare the cell-free extract by sonication or freeze-thaw cycles, followed by centrifugation to remove cell debris.
-
Reaction Mixture: Prepare a reaction mixture in a Tris-HCl buffer (pH ~8.85) containing:
-
This compound (as the substrate)
-
[³H]-L-glutamic acid
-
ATP (as an energy source)
-
MgCl₂, KCl (as cofactors)
-
Dithiothreitol (DTT) (as a reducing agent)
-
-
Enzyme Reaction: Initiate the reaction by adding a specific amount of cell lysate protein to the pre-warmed reaction mixture. Incubate at 37°C for a defined period (e.g., 60-120 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold acid (e.g., perchloric acid) or by boiling.
-
Separation of Product: The [³H]-glutamate incorporated into this compound polyglutamates must be separated from the unreacted [³H]-glutamate. This can be achieved using methods like anion-exchange chromatography (e.g., DEAE-cellulose columns) or thin-layer chromatography (TLC).
-
Quantification: The radioactivity of the separated polyglutamated product is measured by liquid scintillation counting.
-
Data Analysis: Enzyme activity is expressed as the amount of product formed (e.g., pmol of glutamate incorporated) per unit of time per mg of protein.
Conclusion
The therapeutic efficacy of this compound is a multi-faceted process governed by the interplay of cellular transport and metabolic activation. Its efficient uptake, primarily via RFC and PCFT, and its superior conversion to active polyglutamates by FPGS are key determinants of its potency.[6][10] A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for researchers in oncology and immunology. This knowledge can inform the development of novel drug delivery strategies, aid in overcoming mechanisms of drug resistance, and guide the rational design of next-generation antifolate therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. Biology and therapeutic applications of the proton-coupled folate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced polyglutamylation of this compound relative to methotrexate in the Ehrlich ascites tumor cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced folate carrier family - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]
- 12. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Folylpolyglutamyl synthetase gene transfer and glioma antifolate sensitivity in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. FPGS | Cancer Genetics Web [cancerindex.org]
- 19. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of a folate transporter in HeLa cells with a low pH optimum and high affinity for pemetrexed distinct from the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. mdpi.com [mdpi.com]
Aminopterin's Impact on Purine and Pyrimidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopterin, a potent folic acid antagonist, has long been a pivotal tool in biomedical research and a historical cornerstone in chemotherapy.[1] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism.[1] This inhibition triggers a cascade of effects, leading to the depletion of tetrahydrofolate (THF), a vital cofactor in the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[1] The downstream consequences are the cessation of DNA and RNA synthesis, culminating in cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive examination of this compound's role in obstructing nucleotide biosynthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in their work with this compound.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
This compound is a structural analog of folic acid, distinguished by the substitution of a hydroxyl group with an amino group at the 4-position of the pteridine (B1203161) ring.[2] This modification significantly enhances its binding affinity for dihydrofolate reductase (DHFR).[2] DHFR is the enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential one-carbon carrier in numerous metabolic pathways.[1][2] this compound's high affinity for the folate-binding site of DHFR leads to potent competitive inhibition, effectively blocking the regeneration of THF.[1][3] The depletion of the THF pool is the primary event that leads to the disruption of purine and pyrimidine synthesis.[1]
Impact on Purine Synthesis
The de novo synthesis of the purine ring is critically dependent on two one-carbon donations from THF derivatives.[1] Specifically, N¹⁰-formyl-THF is the donor for the carbon atoms at positions 2 and 8 of the purine ring.[1] By inhibiting DHFR, this compound prevents the regeneration of THF from DHF, leading to a deficiency of N¹⁰-formyl-THF.[1] This deficiency brings the de novo purine synthesis pathway to a halt, preventing the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[1]
Impact on Pyrimidine Synthesis
While the initial assembly of the pyrimidine ring does not directly utilize a THF cofactor, the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is absolutely dependent on 5,10-methylenetetrahydrofolate.[1] This THF derivative donates a methyl group in a reaction catalyzed by thymidylate synthase.[1] In this process, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF).[1] For the synthesis of dTMP to continue, DHF must be reduced back to THF by DHFR. This compound's inhibition of DHFR breaks this cycle, leading to a depletion of dTMP and a subsequent block in DNA synthesis.[1]
Quantitative Data
The inhibitory potency of this compound is typically quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Enzyme/Cell Line | Reference |
| Ki | 3.7 pM | Dihydrofolate Reductase (DHFR) | [3] |
| Cell Line | IC50 | Exposure Time | Assay | Reference |
| CCRF-CEM (Human leukemia) | 17 nM (median) | 120 h | Sulforhodamine B | [4] |
| Pediatric Leukemia/Lymphoma Cell Lines (Panel of six) | 17 nM (median) | 120 h | Sulforhodamine B | [4] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures DHFR activity by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[5]
Materials:
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer
-
Dihydrofolate (DHF) substrate
-
NADPH
-
This compound (or other test inhibitors)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
In a 96-well plate, add DHFR assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme.
-
Include controls with no inhibitor (enzyme control) and no enzyme (background control).
-
For inhibitor screening, pre-incubate the enzyme with this compound for 10-15 minutes.[1]
-
-
Initiate Reaction:
-
Add NADPH solution to each well.
-
Add DHF substrate to each well to start the reaction. For the background control, add DHFR Assay Buffer instead of the substrate.[1]
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5] DHFR activity can be calculated using the NADPH extinction coefficient (6.22 mM-1cm-1).[1]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Materials:
-
Cells in culture
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired exposure time (e.g., 48-72 hours).[2]
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2]
-
-
Solubilization:
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[5]
-
De Novo Purine Synthesis Assay (Radiolabel Incorporation)
This protocol outlines the measurement of de novo purine synthesis by quantifying the incorporation of a radiolabeled precursor, such as [14C]formate.
Materials:
-
Cells in culture
-
Culture medium
-
This compound
-
[14C]formate
-
Ice-cold PBS
-
Ice-cold 0.5 M Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Scintillation counter and scintillation fluid
-
HPLC or LC-MS/MS system for nucleotide analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified period.
-
-
Radiolabeling:
-
Add [14C]formate to each well at a final concentration of 1-5 µCi/mL.
-
Incubate for 1-4 hours at 37°C.[1]
-
-
Nucleotide Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate macromolecules by adding ice-cold 0.5 M TCA or PCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet the precipitate and collect the acid-soluble supernatant containing the nucleotides.[1]
-
-
Analysis:
-
The amount of radiolabel incorporated into the purine nucleotide pool can be quantified by scintillation counting of the acid-soluble fraction.
-
For a more detailed analysis, the acid-soluble extract can be neutralized and analyzed by HPLC or LC-MS/MS to separate and quantify individual purine nucleotides (AMP, GMP).
-
-
Data Analysis:
-
Calculate the rate of radiolabel incorporation into the purine nucleotide pool.
-
Determine the percentage of inhibition of de novo purine synthesis for each this compound concentration relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits DHFR, blocking THF regeneration.
Caption: this compound blocks two steps in purine synthesis.
Caption: this compound blocks dTMP synthesis indirectly.
Caption: Workflow for assessing this compound's effect.
Conclusion
This compound remains an indispensable tool for researchers investigating nucleotide metabolism and cell proliferation.[1] Its well-characterized mechanism as a potent DHFR inhibitor offers a reliable method for blocking de novo purine and pyrimidine synthesis.[1] The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for the effective application of this compound in a laboratory setting. A thorough understanding of its biochemical effects is paramount for its use in both fundamental research and as a benchmark compound in drug discovery programs targeting nucleotide biosynthesis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical potency of methotrexate, this compound, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
An In-depth Guide to the Nucleotide Salvage Pathway in the Context of Aminopterin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the nucleotide salvage pathway as a critical mechanism for bypassing the cytotoxic effects of aminopterin, a potent antifolate agent. We will explore the molecular basis of this compound's action, the intricacies of nucleotide biosynthesis, and the pivotal role of the salvage pathway in cellular survival and drug resistance. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.
Introduction: this compound and Its Mechanism of Action
This compound, a 4-amino derivative of folic acid, is a powerful antineoplastic and immunosuppressive agent.[1] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[1][2] this compound binds to DHFR with extremely high affinity, orders of magnitude greater than the natural substrate, dihydrofolate (DHF).[2] This binding effectively blocks the regeneration of tetrahydrofolate (THF) from DHF.[3]
THF and its derivatives are crucial one-carbon donors required for the de novo synthesis of essential nucleotide precursors, namely purines (adenine and guanine) and thymidylate (a pyrimidine).[4][5] By depleting the cellular pool of THF, this compound halts the synthesis of these building blocks, thereby inhibiting DNA, RNA, and protein synthesis, which ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1][3]
The Two Paths to Nucleotide Synthesis: De Novo and Salvage
Cells have two primary pathways for synthesizing the nucleotides required for DNA and RNA replication:
-
De Novo Pathway: This pathway synthesizes nucleotides from simple precursor molecules such as amino acids, ribose-5-phosphate, CO₂, and NH₃. This process is metabolically expensive and is heavily reliant on THF cofactors for the synthesis of both purine (B94841) rings and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[6] this compound's inhibition of DHFR directly shuts down this pathway.
-
Salvage Pathway: This pathway recycles pre-formed bases and nucleosides that are generated from the degradation of DNA and RNA.[7] It is a more energy-efficient route for maintaining the nucleotide pool. Key enzymes in this pathway can bypass the block imposed by this compound, provided that the necessary substrates are available.[8][9]
The logical relationship between this compound, the de novo pathway, and the salvage pathway is illustrated below.
Key Enzymes of the Salvage Pathway
Two enzymes are central to bypassing the this compound-induced blockade:
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme salvages purine bases. It catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to hypoxanthine (B114508) or guanine, forming inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively.[10][11] IMP is a precursor for both adenosine (B11128) monophosphate (AMP) and GMP.
-
Thymidine (B127349) Kinase (TK): This enzyme salvages the pyrimidine (B1678525) nucleoside thymidine. It phosphorylates exogenous thymidine to create thymidine monophosphate (TMP, also known as dTMP).[8]
The combined action of these enzymes allows cells to generate the necessary purine and thymidine nucleotides for DNA synthesis, even when the de novo pathway is completely inhibited.[9][12]
The HAT Medium: A Classic Application
The most well-known application of the salvage pathway in a research context is the use of HAT (Hypoxanthine-Aminopterin-Thymidine) medium .[13] This selective medium is famously used in hybridoma technology to produce monoclonal antibodies.[8][14]
-
This compound blocks the de novo pathway.
-
Hypoxanthine serves as the substrate for HGPRT to produce purines.[13]
-
Thymidine serves as the substrate for TK to produce dTMP.[13]
In this system, only cells that possess functional HGPRT and TK enzymes can survive.[8] For instance, in hybridoma production, HGPRT-deficient myeloma cells are fused with antibody-producing spleen cells. Unfused myeloma cells die because they cannot use the salvage pathway, and unfused spleen cells have a limited lifespan. Only the fused hybridoma cells, which inherit immortality from the myeloma parent and a functional HGPRT gene from the spleen cell parent, can proliferate indefinitely in HAT medium.[13][14]
The biochemical mechanism is detailed in the diagram below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]
- 8. HAT medium - Wikipedia [en.wikipedia.org]
- 9. oxfordreference.com [oxfordreference.com]
- 10. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. usbio.net [usbio.net]
- 13. grokipedia.com [grokipedia.com]
- 14. scribd.com [scribd.com]
Beyond Dihydrofolate Reductase: An In-depth Technical Guide to the Molecular Targets of Aminopterin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopterin, a pioneering antifolate, is primarily recognized for its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. This mechanism has been the cornerstone of its use in chemotherapy and as an immunosuppressant. However, emerging evidence suggests that the pharmacological profile of this compound extends beyond DHFR, encompassing a range of "off-target" interactions that may contribute to both its therapeutic efficacy and toxicity. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound beyond DHFR, consolidating available quantitative data, detailing relevant experimental protocols for target identification, and presenting key cellular pathways and experimental workflows through standardized diagrams.
Introduction
This compound, a 4-amino analogue of folic acid, exerts its primary cytotoxic effect by competitively inhibiting dihydrofolate reductase (DHFR).[1] This inhibition leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, ultimately resulting in the cessation of DNA, RNA, and protein synthesis.[1] While the high-affinity interaction with DHFR is well-characterized, a complete understanding of this compound's mechanism of action requires exploration of its non-DHFR targets. Elucidating these alternative interactions is critical for understanding mechanisms of drug resistance not attributable to DHFR alterations and for the rational design of next-generation antifolates with improved therapeutic indices.
Confirmed and Potential Non-DHFR Molecular Targets
While DHFR remains the primary target of this compound, other components of the folate metabolic pathway and related processes are now understood to be directly or indirectly affected.
Folylpolyglutamate Synthetase (FPGS)
Folylpolyglutamate synthetase is a key enzyme responsible for the addition of glutamate (B1630785) residues to folates and antifolates. This polyglutamylation is crucial for the intracellular retention of these compounds and enhances their inhibitory activity against other folate-dependent enzymes. This compound is not only a substrate for FPGS but has been shown to be a better substrate than methotrexate (B535133) in certain systems.
Table 1: Quantitative Data for this compound Interaction with Folylpolyglutamate Synthetase (FPGS)
| Enzyme Source | Compound | Parameter | Value |
| Beef Liver | This compound | Km | 25 µM[2] |
| Beef Liver | Methotrexate | Km | 100 µM[2] |
Thymidylate Synthase (TS)
Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis. While direct inhibition of TS by this compound itself is not well-documented with specific inhibitory constants, analogues of this compound have demonstrated inhibitory activity against this enzyme. This suggests that the broader chemical scaffold of this compound has the potential to interact with TS.
Table 2: Inhibitory Activity of this compound Analogues Against Thymidylate Synthase (TS)
| Compound | Enzyme Source | Parameter | Value |
| 8-deaza-10-propargylthis compound | Human Leukemia (K562) Cells | IC50 | 1.26 µM[3] |
Purine (B94841) Biosynthesis Enzymes: GARFT and AICARFT
The de novo purine biosynthesis pathway relies on two folate-dependent enzymes: glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT). Inhibition of DHFR by this compound leads to a depletion of the tetrahydrofolate cofactors required for these enzymes, thus indirectly inhibiting purine synthesis. While direct inhibition of GARFT and AICARFT by this compound has not been established, other antifolates are known to target these enzymes, indicating the potential for scaffold-based interactions.
Reduced Folate Carrier (RFC)
The reduced folate carrier (RFC), encoded by the SLC19A1 gene, is the primary transporter responsible for the cellular uptake of folates and antifolates like this compound.[4] While not a target of inhibition in the traditional sense, the expression and function of RFC are critical determinants of this compound's efficacy and can be considered an indirect target. Alterations in RFC expression or function are a known mechanism of resistance to antifolate therapy.[4]
Signaling Pathways and Cellular Processes
The interaction of this compound with its molecular targets initiates a cascade of events that disrupt cellular homeostasis. The primary consequence of DHFR inhibition is the depletion of tetrahydrofolate, which has profound downstream effects on nucleotide and amino acid metabolism.
Caption: Overview of this compound's Cellular Effects.
Experimental Protocols for Target Identification
Identifying the full spectrum of a drug's molecular targets is a complex endeavor requiring a multi-pronged approach. The following outlines general experimental workflows that can be adapted to discover and validate novel targets of this compound.
Affinity Chromatography-Mass Spectrometry
This method is designed to isolate proteins that physically interact with this compound.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Methodology:
-
Immobilization: Covalently couple this compound to a solid support matrix (e.g., agarose (B213101) beads) through a suitable linker arm.
-
Lysate Preparation: Prepare a total protein lysate from cells of interest under non-denaturing conditions.
-
Incubation: Incubate the cell lysate with the this compound-coupled beads to allow for binding of target proteins.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, ionic strength) or by competition with free this compound.
-
Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by in-gel digestion and mass spectrometry (LC-MS/MS).
Proteome-Wide Thermal Shift Assays (CETSA)
Cellular Thermal Shift Assay (CETSA) can identify drug targets by detecting changes in the thermal stability of proteins upon ligand binding.
References
- 1. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, this compound, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
The Critical Role of Polyglutamylation in the Cellular Retention and Efficacy of Aminopterin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopterin, a potent antifolate and the predecessor to methotrexate (B535133), exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. A key determinant of its therapeutic efficacy is the intracellular process of polyglutamylation, the sequential addition of glutamate (B1630785) residues to the parent drug molecule. This modification, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), significantly enhances the cellular retention of this compound and potentiates its inhibitory activity against DHFR. This technical guide provides a comprehensive overview of the mechanisms underlying this compound polyglutamylation and its profound impact on cellular pharmacology. It includes a detailed exploration of the enzymatic processes, structured tables of quantitative data, step-by-step experimental protocols for key assays, and visual diagrams of the relevant biochemical pathways and experimental workflows.
Introduction
This compound is a 4-amino analog of folic acid that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1] By binding to DHFR, this compound blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1][2] This disruption of one-carbon metabolism leads to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[3]
A pivotal aspect of this compound's mechanism of action is its intracellular conversion to polyglutamated derivatives.[3] This process, catalyzed by folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate residues to the γ-carboxyl group of the this compound molecule.[4] The resulting polyglutamated forms are not only retained more effectively within the cell due to their increased negative charge, which prevents their efflux, but they also exhibit enhanced inhibitory activity against DHFR.[5][6] The balance between polyglutamylation by FPGS and the removal of glutamate residues by γ-glutamyl hydrolase (GGH) dictates the intracellular concentration and therapeutic efficacy of this compound.[7]
This guide will delve into the core aspects of this compound polyglutamylation, providing researchers and drug development professionals with the necessary knowledge and methodologies to investigate this critical process.
The Mechanism of this compound Polyglutamylation and Cellular Retention
Cellular Uptake
This compound enters the cell primarily through the reduced folate carrier (RFC), a bidirectional anion exchanger.[8][9] The affinity of this compound for RFC is a key determinant of its intracellular accumulation.
Enzymatic Polyglutamylation by FPGS
Once inside the cell, this compound serves as a substrate for folylpolyglutamate synthetase (FPGS). FPGS catalyzes the sequential addition of glutamate residues in a γ-peptide linkage.[4] this compound is a better substrate for FPGS compared to methotrexate, leading to a more rapid and extensive polyglutamylation.[5] This enhanced polyglutamylation is a significant factor contributing to the higher potency of this compound.
Enhanced Cellular Retention
The addition of negatively charged glutamate residues increases the overall negative charge of the this compound molecule. This structural change hinders the efflux of the drug from the cell, as efflux transporters are less efficient at transporting polyanionic molecules.[5] The retention of polyglutamated forms is directly proportional to the length of the polyglutamate chain.[6]
Increased Inhibitory Potency
This compound polyglutamates are more potent inhibitors of DHFR than the monoglutamated form.[5] The additional glutamate residues can form more extensive interactions with the enzyme, leading to tighter binding.
Role of γ-Glutamyl Hydrolase (GGH)
The intracellular levels of this compound polyglutamates are regulated by the activity of γ-glutamyl hydrolase (GGH), which removes the terminal glutamate residues.[7] The balance between FPGS and GGH activity is therefore crucial in determining the net accumulation and persistence of the active drug forms.
Quantitative Data
The following tables summarize key quantitative data related to this compound polyglutamylation and its effects.
Table 1: Kinetic Parameters for Folylpolyglutamate Synthetase (FPGS)
| Substrate | Enzyme Source | Km (µM) | Relative Vmax/Km | Reference(s) |
| This compound | Beef Liver | 25 | Higher than Methotrexate | [10] |
| Methotrexate | Beef Liver | 100 | - | [10] |
Table 2: Dihydrofolate Reductase (DHFR) Inhibition
| Inhibitor | Ki (pM) | Cell Line | IC50 (nM) | Reference(s) |
| This compound | 3.7 | CCRF-CEM | 5.4 | [10] |
| Methotrexate | 4.8 | CCRF-CEM | - | [10] |
| This compound Analogue 9 | - | CCRF-CEM | 5.1 | [11][12] |
| Methotrexate Analogue 10 | - | CCRF-CEM | 140 | [11][12] |
Table 3: Cellular Accumulation and Polyglutamylation
| Drug (1 µM) | Cell Line | Fold Increase in Polyglutamates vs. Methotrexate | Reference(s) |
| This compound | Ehrlich Ascites Tumor | 9 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound polyglutamylation and cellular retention.
Cell Culture
-
Cell Lines: Human cancer cell lines such as CCRF-CEM (T-cell acute lymphoblastic leukemia) or other lines relevant to the research question.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cellular Uptake and Efflux Assay using Radiolabeled this compound
This protocol is based on methods described for methotrexate and can be adapted for this compound.[8]
-
Materials:
-
Radiolabeled [3H]this compound.
-
Cultured cells.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Ice-cold phosphate-buffered saline (PBS).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Uptake Protocol:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
Wash cells twice with pre-warmed HBSS.
-
Add HBSS containing a known concentration of [3H]this compound to each well.
-
Incubate for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 M NaOH or a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate to normalize the uptake data (e.g., pmol/mg protein).
-
-
Efflux Protocol:
-
Load cells with [3H]this compound by incubating them with the radiolabeled drug for a defined period (e.g., 1 hour).
-
Wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Add fresh, drug-free, pre-warmed medium to the cells.
-
At various time points (e.g., 1, 5, 15, 30, 60 minutes), collect the supernatant and lyse the cells.
-
Measure the radioactivity in both the supernatant and the cell lysate to determine the percentage of efflux over time.
-
HPLC Analysis of this compound Polyglutamates
This protocol is adapted from methods used for methotrexate polyglutamates.[13][14]
-
Materials:
-
Cells treated with this compound.
-
Extraction buffer (e.g., boiling water or a specific buffer).
-
C18 reverse-phase HPLC column.
-
Mobile phase A: Aqueous buffer (e.g., ammonium (B1175870) phosphate, pH adjusted).
-
Mobile phase B: Acetonitrile or methanol.
-
HPLC system with a UV or fluorescence detector.
-
Standards for this compound and its polyglutamated forms (if available).
-
-
Protocol:
-
Sample Preparation:
-
Harvest cells treated with this compound.
-
Wash cells with PBS.
-
Extract intracellular metabolites by boiling in water for 5-10 minutes followed by centrifugation to pellet debris. Alternatively, use a chemical extraction method.
-
Collect the supernatant containing the this compound polyglutamates.
-
-
HPLC Separation:
-
Quantification:
-
Identify and quantify the different polyglutamate species by comparing their retention times to known standards or by their characteristic UV spectra.
-
If radiolabeled this compound was used, fractions can be collected and radioactivity measured.
-
-
Folylpolyglutamate Synthetase (FPGS) Activity Assay
This assay measures the incorporation of radiolabeled glutamate into a folate substrate.[1][4]
-
Materials:
-
Cell lysate (source of FPGS).
-
This compound (substrate).
-
[3H]Glutamic acid.
-
ATP, MgCl2, KCl, and a suitable buffer (e.g., Tris-HCl).
-
Reaction termination solution (e.g., perchloric acid).
-
Method to separate the product (e.g., ion-exchange chromatography).
-
-
Protocol:
-
Prepare a reaction mixture containing buffer, ATP, MgCl2, KCl, this compound, and [3H]glutamic acid.
-
Initiate the reaction by adding the cell lysate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a termination solution.
-
Separate the radiolabeled this compound polyglutamate product from the unreacted [3H]glutamic acid using a suitable chromatographic method.
-
Quantify the radioactivity in the product fraction to determine FPGS activity.
-
γ-Glutamyl Hydrolase (GGH) Activity Assay
This assay measures the release of glutamate from a polyglutamated substrate.[1]
-
Materials:
-
Cell lysate (source of GGH).
-
This compound polyglutamate substrate (e.g., this compound-Glun).
-
A suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5).
-
Method to detect the released glutamate or the shorter-chain this compound polyglutamate products (e.g., HPLC).
-
-
Protocol:
-
Prepare a reaction mixture containing the buffer and the this compound polyglutamate substrate.
-
Initiate the reaction by adding the cell lysate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by boiling or adding a stop solution).
-
Analyze the reaction mixture by HPLC to quantify the amount of product formed (shorter-chain polyglutamates or free glutamate).
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Folate metabolism and this compound's mechanism of action.
Caption: Workflow for analyzing this compound polyglutamylation.
Conclusion
The polyglutamylation of this compound is a critical determinant of its cellular retention and therapeutic efficacy. A thorough understanding of this process, facilitated by the experimental protocols and data presented in this guide, is essential for the rational design and development of novel antifolate therapies. The enhanced accumulation and potent DHFR inhibition of this compound polyglutamates underscore the importance of FPGS activity in mediating the drug's cytotoxic effects. Further research into the interplay between this compound polyglutamylation, cellular transport, and enzymatic regulation will continue to inform strategies to optimize antifolate chemotherapy and overcome mechanisms of drug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced polyglutamylation of this compound relative to methotrexate in the Ehrlich ascites tumor cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA3090384A1 - Alpha polyglutamated this compound and uses thereof - Google Patents [patents.google.com]
- 8. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 9. The Major Facilitative Folate Transporters Solute Carrier 19A1 and Solute Carrier 46A1: Biology and Role in Antifolate Chemotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Further studies on the interaction of nonpolyglutamatable this compound analogs with dihydrofolate reductase and the reduced folate carrier as determinants of in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antifolate activity of rotationally restricted this compound and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phase II Trial of Oral this compound for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. HPLC Method for Separation of Folic Acid and this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
The Dawn of Chemotherapy: A Technical Guide to the Historical Development of Aminopterin as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development of aminopterin, a pioneering therapeutic agent that marked the beginning of the modern era of chemotherapy. This document details its discovery, mechanism of action, pivotal early clinical trials, and the reasons for its eventual succession by methotrexate (B535133). Included are quantitative data from seminal studies, detailed experimental protocols, and visualizations of key biochemical pathways and experimental workflows to offer a thorough understanding of this landmark molecule's journey.
Introduction: The Quest for a Leukemia Treatment in the 1940s
In the mid-1940s, a diagnosis of acute leukemia was a virtual death sentence, particularly for children. The scientific community's understanding of the disease was in its infancy, and effective treatments were nonexistent.[1] A critical observation by Dr. Sidney Farber at Boston's Children's Hospital would, however, inadvertently pave the way for a revolutionary breakthrough. He noted that administering folic acid, a vitamin known to be essential for cell proliferation, seemed to accelerate the progression of leukemia in his young patients.[2][3] This led to the profound hypothesis that blocking the action of folic acid could potentially inhibit the growth of leukemic cells.[2]
This hypothesis led to a collaboration with Dr. Yellapragada Subbarow and his team at Lederle Laboratories, who were actively synthesizing analogs of folic acid.[1][4] This collaboration provided Farber with a potent new compound: 4-amino-pteroylglutamic acid, later known as this compound.[1]
Mechanism of Action: Potent Inhibition of Dihydrofolate Reductase
This compound is a synthetic analog of folic acid and functions as a potent and competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor that donates one-carbon units for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. By binding to DHFR with high affinity, this compound starves rapidly dividing cells, such as cancer cells, of the necessary precursors for DNA synthesis, leading to cell cycle arrest and apoptosis.[6]
The Landmark 1948 Clinical Trial of Sidney Farber
In the winter of 1947, Dr. Farber initiated a clinical trial at Boston's Children's Hospital, administering this compound to 16 children with acute leukemia.[2][3] The results, published in the New England Journal of Medicine in 1948, were unprecedented and marked the dawn of the age of chemotherapy.[2] For the first time, temporary remissions were achieved in a significant number of patients with disseminated cancer.[2][3]
Quantitative Data from Early Clinical Trials
The initial and subsequent early clinical studies provided the first quantitative evidence of the efficacy of a chemical agent against leukemia.
| Study | Year | Patient Population | No. of Patients | Dosage Regimen | Key Outcomes | Observed Toxicities |
| Farber et al. | 1948 | Children with Acute Leukemia | 16 | 0.25 to 1.0 mg daily (intramuscularly) | 10 of 16 patients showed temporary remission | Severe stomatitis, bone marrow aplasia, internal hemorrhage |
| Pierce | 1951 | Children with Acute Lymphatic Leukemia | 12 | 1.0 mg/day orally, reduced to 0.5 mg/day | 7 of 12 patients showed improvement; 1 partial remission for 14 months | Stomatitis, proctitis, alopecia, bone marrow hypoplasia |
Experimental Protocols
The development and evaluation of this compound relied on specific experimental methodologies. Below are detailed protocols representative of those used historically and in modern evaluations of antifolate drugs.
Historical Chemical Synthesis of 4-Amino-Pteroylglutamic Acid (this compound)
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of a compound against the DHFR enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for DHFR.
Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
Materials:
-
Purified recombinant human DHFR
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Prepare stock solutions of DHF and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, varying concentrations of this compound, and a fixed concentration of the DHFR enzyme to each well. Include control wells with the enzyme and buffer but no inhibitor.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes to allow this compound to bind to the DHFR enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of DHF and NADPH to each well.
-
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of DHFR inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., CCRF-CEM)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted this compound solutions to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
The Shift to Methotrexate and Renewed Interest in this compound
Despite its groundbreaking success, this compound was largely replaced by methotrexate in the 1950s. The primary reasons for this shift were:
-
Unpredictable Toxicity: this compound's therapeutic window was narrow, and its toxicity, particularly severe mucositis and bone marrow suppression, was difficult to manage.[6]
-
Manufacturing Difficulties: The synthesis of pure this compound was complex and expensive.[5]
-
Better Therapeutic Index of Methotrexate: In animal models, methotrexate demonstrated a more favorable therapeutic index, suggesting a better balance between efficacy and toxicity.[5]
Decades later, there has been a renewed interest in this compound.[1] Laboratory studies have suggested that this compound may have superior pharmacological properties compared to methotrexate, including more efficient cellular uptake and conversion to its active polyglutamated forms within leukemia cells.[1] Modern purification techniques also allow for the production of a much purer form of the drug, enabling a more accurate assessment of its therapeutic potential.[6]
Conclusion
The historical development of this compound as a therapeutic agent represents a pivotal moment in the history of medicine. It was born from a counterintuitive clinical observation and became the first chemical agent to induce remission in a systemic cancer, thereby launching the era of chemotherapy.[2] While it was superseded by methotrexate, its legacy is undeniable. The principles of antimetabolite therapy established through the study of this compound laid the foundation for the development of numerous other cancer treatments and continue to inform cancer research today. The recent resurgence of interest in this compound highlights the enduring importance of understanding the history of drug development as we continue to search for more effective cancer therapies.
References
- 1. Antagonist for pteroylglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pteroylglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogs of pteroylglutamic acid; 9-methylpteroyl-glutamic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pteroylglutamic acid (liver L. casei factor) and pteroic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Dawn of an Era: An In-depth Technical Guide to the Early Clinical Trials of Aminopterin in Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the seminal early clinical trials of aminopterin for the treatment of leukemia. The groundbreaking work of Dr. Sidney Farber and his colleagues in the late 1940s marked a pivotal moment in medicine, demonstrating for the first time that a chemical agent could induce temporary remissions in a previously fatal malignancy.[1] This document delves into the core scientific principles, experimental methodologies, and clinical outcomes of these pioneering studies, offering valuable insights for today's researchers and drug development professionals.
The Scientific Rationale: Targeting Folate Metabolism
Prior to the this compound trials, it was observed that folic acid, a crucial vitamin for cell division, appeared to accelerate the progression of leukemia.[1][2] This led to the revolutionary hypothesis that an antagonist of folic acid could potentially inhibit the rapid proliferation of leukemic cells.[1] this compound, a synthetic analog of folic acid, was identified as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1]
DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, the building blocks of DNA and RNA. By competitively inhibiting DHFR, this compound depletes the intracellular pool of THF, thereby halting DNA and RNA synthesis and leading to the death of rapidly dividing cells, such as leukemic blasts.[3]
The Seminal 1948 Clinical Trial
Dr. Farber's initial clinical trial, published in the New England Journal of Medicine, involved 16 children with acute leukemia.[1][4] This study, for the first time, demonstrated that chemotherapy could induce temporary remissions in this devastating disease.[1]
Quantitative Data
The results of this pioneering study were unprecedented. Of the 16 children treated with this compound, 10 experienced temporary remissions.[1][4]
| Metric | Result |
| Total Patients | 16 |
| Patients Achieving Remission | 10 |
| Patients with No Remission | 2 |
| Early Fatalities | 4 |
| Longest Complete Remission (off therapy) | 47 days[4] |
Experimental Protocol
The experimental protocol for this landmark study, while not as detailed as modern clinical trial protocols, laid the groundwork for future cancer research.
-
Patient Population: The study included 16 children with a diagnosis of acute leukemia, confirmed by bone marrow aspiration. Many of the patients were in advanced stages of the disease.
-
Treatment Administration: this compound was administered intramuscularly at daily doses ranging from 0.25 to 1.0 mg.[2] The dosage was individualized and adjusted based on the patient's response and tolerance.[2]
-
Patient Monitoring and Assessment: Patients were closely monitored for clinical and hematological signs of improvement or toxicity.
-
Clinical Assessment: This included regular physical examinations to assess for changes in the size of the liver and spleen, as well as the resolution of clinical symptoms such as fever and pain.
-
Hematological Assessment: Frequent peripheral blood smears were performed to monitor the total white blood cell count and the percentage of blast cells. Bone marrow aspirations were also conducted to assess the cellularity and the proportion of leukemic cells.
-
-
Definition of Remission: A "temporary remission" was characterized by a significant reduction or complete disappearance of blast cells from the peripheral blood and bone marrow, accompanied by the recovery of normal hematopoiesis.[4] This was also associated with the resolution of clinical symptoms.[4]
-
Toxicity Management: A major toxicity observed was severe stomatitis (mouth ulcers).[4] In cases of severe toxicity, treatment was discontinued. Crude liver extract was also administered in an attempt to mitigate the adverse effects.[4]
The 1949 Follow-up Study
In 1949, Dr. Farber published a follow-up study in the journal Blood, which expanded on his initial findings and included a larger cohort of patients.[2][5]
Quantitative Data
This subsequent study provided further evidence of the efficacy of antifolate therapy in pediatric leukemia.
| Metric | Result |
| Total Patients | ~60 |
| Patients Treated with | This compound or related folic acid antagonists (e.g., amethopterin/methotrexate) |
| Patients Achieving Remission | >50% |
Experimental Protocol
The experimental protocol for the 1949 study was similar to the initial 1948 trial, with continued emphasis on individualized dosing and close monitoring of patients for both therapeutic response and toxicity. The inclusion of other folic acid antagonists, such as methotrexate, marked an early step in the evolution of chemotherapy.
Toxicities and Challenges
The early use of this compound was associated with significant toxicities, which posed a major challenge to its clinical application. The most frequently reported severe adverse effect was stomatitis.[4] Other toxicities included bone marrow suppression, which could lead to pancytopenia.[4] These severe side effects underscored the narrow therapeutic index of this compound and prompted the search for less toxic alternatives, ultimately leading to the adoption of methotrexate.
Conclusion and Future Perspectives
The early clinical trials of this compound in leukemia, led by Dr. Sidney Farber, represent a monumental achievement in the history of medicine. These studies were the first to demonstrate that a targeted metabolic pathway could be exploited to induce remission in a malignant disease.[1] Although the remissions were temporary and the toxicities severe, this pioneering work opened the door for the development of modern chemotherapy. The principles of targeted therapy and the importance of a deep understanding of the underlying biology of cancer, first established in these early trials, continue to guide cancer research and drug development today. The legacy of this compound serves as a powerful reminder of the potential for transformative breakthroughs in the fight against cancer.
References
- 1. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.nci.nih.gov [discover.nci.nih.gov]
- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 5. jameslindlibrary.org [jameslindlibrary.org]
The Synthesis of Aminopterin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a 4-amino derivative of folic acid, was one of the first rationally designed anticancer drugs and remains a cornerstone in the study of folate metabolism.[1] Its potent inhibition of dihydrofolate reductase (DHFR) disrupts the synthesis of nucleotides, essential for DNA replication and cell proliferation, making it a powerful chemotherapeutic agent.[2] This technical guide provides an in-depth exploration of the chemical synthesis pathways of this compound and several of its key derivatives. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to aid researchers in the fields of medicinal chemistry, drug discovery, and cancer biology.
Core Synthesis of this compound
The synthesis of this compound has evolved from classical methods to more refined modern approaches, improving yield and purity.
Classical Synthesis Pathway
One of the earliest successful syntheses of this compound was reported by Seeger et al. in 1947. This method involves the condensation of three key components: 2,4,5,6-tetraaminopyrimidine (B94255), 2,3-dibromopropionaldehyde, and p-aminobenzoyl-L-glutamic acid.[3]
Modern Synthetic Approach
A more contemporary and widely used method for synthesizing this compound involves a convergent approach, utilizing a pre-formed pteridine (B1203161) ring system. This pathway offers better control over the reaction and generally results in higher yields and purity.[4] The key intermediate in this synthesis is 6-(bromomethyl)-2,4-pteridinediamine hydrobromide.
Experimental Protocols: this compound Synthesis
Protocol 1: Synthesis of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide
This protocol details the preparation of the key pteridine intermediate.
Materials:
-
2,4,5,6-tetraaminopyrimidine hydrochloride
-
Acidic 4A molecular sieve
-
Oxygen
-
N-bromosuccinimide (NBS)
-
Water
-
Carbon tetrachloride
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of 2,4-diamino-6-hydroxymethylpteridine: 2,4,5,6-tetraaminopyrimidine hydrochloride is reacted with 1,3-dihydroxyacetone in a solution of methanol and water. The reaction is carried out in the presence of an acidic 4A molecular sieve as a catalyst and under an oxygen atmosphere to yield 2,4-diamino-6-hydroxymethylpteridine.[5]
-
Bromination: In a four-necked flask, triphenylphosphine (26 g) and N-bromosuccinimide (18 g) are dissolved in carbon tetrachloride (200 mL). The mixture is stirred vigorously and cooled to 0°C. 2,4-diamino-6-hydroxymethylpteridine (10 g) is added in batches, and the reaction is stirred overnight.[5]
-
Purification: The crude product is obtained by filtration. Recrystallization from a mixture of water and DMF (100 mL) yields 12.8 g of 2,4-diamino-6-bromomethylpteridine as brown needle crystals (96% yield).[5]
Protocol 2: Synthesis of Diethyl N-(p-aminobenzoyl)-L-glutamate
This protocol describes the preparation of the side-chain component.
Materials:
-
p-Nitrobenzoyl chloride
-
Diethyl L-glutamate hydrochloride
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate
Procedure:
-
Coupling Reaction: p-Nitrobenzoyl chloride is reacted with diethyl L-glutamate hydrochloride in the presence of a base such as triethylamine to form diethyl N-(p-nitrobenzoyl)-L-glutamate.
-
Nitro Group Reduction: The nitro compound is dissolved in ethanol and subjected to catalytic hydrogenation using 10% palladium on carbon as the catalyst. The reaction is carried out under a hydrogen atmosphere until the nitro group is completely reduced to an amino group.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure diethyl N-(p-aminobenzoyl)-L-glutamate.
Protocol 3: Condensation and Hydrolysis to Yield this compound
This final stage involves the coupling of the two key intermediates followed by the removal of the ester protecting groups.
Materials:
-
6-(bromomethyl)-2,4-pteridinediamine hydrobromide
-
Diethyl N-(p-aminobenzoyl)-L-glutamate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Coupling: To a solution of diethyl N-(p-aminobenzoyl)-L-glutamate (1.0 equivalent) in anhydrous DMF, sodium hydride (1.1 equivalents) is added portion-wise at 0°C. The mixture is stirred at room temperature for 30 minutes. A solution of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide (1.0 equivalent) in anhydrous DMF is then added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours.[6]
-
Work-up and Isolation of Diethyl this compound: The reaction is quenched by the slow addition of water. The product, diethyl this compound, is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Saponification: The crude diethyl this compound is dissolved in a minimal amount of ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis of the ester groups is complete, as monitored by TLC.
-
Purification of this compound: The solution is acidified with hydrochloric acid to precipitate the this compound. The precipitate is collected by filtration, washed with cold water, and then with ethanol. The final product can be further purified by recrystallization.[7][8][9][10]
Synthesis of this compound Derivatives
The core this compound structure has been modified to explore structure-activity relationships and develop analogs with improved therapeutic indices.
5-Deazathis compound (B8673772)
5-Deazathis compound is an analog where the N-5 nitrogen of the pteridine ring is replaced by a carbon atom. This modification can alter the molecule's interaction with DHFR and other enzymes.
The synthesis of 5-deazathis compound is a multi-step process that begins with 5-cyanouracil.[11]
Rotationally Restricted this compound Analogues
To investigate the bioactive conformation of this compound, analogues with a methylene (B1212753) bridge that restricts the rotation of the amide bond have been synthesized.[12][13]
This compound Hydrazide Derivatives
This compound has been derivatized at the glutamate carboxyl groups to form hydrazides. These derivatives can be conjugated to targeting moieties, such as folic acid, for selective delivery to cancer cells.[14]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound and its derivatives, compiled from various literature sources.
Table 1: Synthesis of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide
| Step | Product | Starting Material | Yield (%) | Purity (%) | Reference |
| 1 | 2,4-diamino-6-hydroxymethylpteridine | 2,4,5,6-tetraaminopyrimidine HCl | - | - | [5] |
| 2 | 2,4-diamino-6-bromomethylpteridine | 2,4-diamino-6-hydroxymethylpteridine | 96 | >98 | [5] |
Table 2: Synthesis of 5-Deazathis compound
| Step | Product | Starting Material | Yield (%) | Reference |
| 1-14 | 5-Deazathis compound | 5-Cyanouracil | - | [11] |
Note: The overall yield for the 14-step synthesis was not explicitly stated in the abstract.
Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their biological effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.
Conclusion
The chemical synthesis of this compound and its derivatives has been instrumental in the development of antifolate chemotherapy. The synthetic pathways detailed in this guide provide a comprehensive resource for researchers aiming to synthesize these compounds for further biological evaluation or as scaffolds for the development of novel therapeutics. The ongoing exploration of this compound analogs continues to contribute to our understanding of folate metabolism and the design of more effective and selective anticancer agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. discover.nci.nih.gov [discover.nci.nih.gov]
- 3. This compound | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phase II Trial of Oral this compound for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. mt.com [mt.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and biological activities of 5-deaza analogues of this compound and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro antifolate activity of rotationally restricted this compound and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and regioselective synthesis of a new generation of targeted therapeutics. Part 3: Folate conjugates of this compound hydrazide for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Aminopterin in HAT Medium for Hybridoma Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridoma technology is a foundational method for the production of monoclonal antibodies (mAbs), which are critical tools in research, diagnostics, and therapeutics. A key step in this process is the selective elimination of unfused myeloma cells and antibody-producing B-lymphocytes post-fusion, ensuring the exclusive proliferation of viable hybridoma cells. This is achieved using a specialized culture medium known as HAT medium, with aminopterin as its crucial selective agent.
This compound is a potent folic acid antagonist that inhibits the enzyme dihydrofolate reductase (DHFR).[1][2] This enzyme is essential for the de novo pathway of nucleotide synthesis, which is required for DNA replication and cell division.[1][3] By blocking this pathway, this compound forces cells to utilize the alternative salvage pathway for nucleotide synthesis. The HAT (Hypoxanthine-Aminopterin-Thymidine) selection system leverages this by using myeloma cells that are deficient in a key enzyme of the salvage pathway, hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2][3] Consequently, only the hybrid cells that inherit immortality from the myeloma parent and a functional HGPRT gene from the B-lymphocyte parent can survive and proliferate in the HAT medium.[1][4]
These application notes provide a comprehensive guide to the principles and protocols for using this compound in HAT medium for the successful selection of hybridoma cell lines.
Mechanism of HAT Selection
Mammalian cells possess two primary pathways for nucleotide synthesis:
-
De Novo Pathway: Synthesizes nucleotides from basic precursors like amino acids and carbon dioxide. This pathway is dependent on the enzyme dihydrofolate reductase (DHFR).[3]
-
Salvage Pathway: Recycles preformed nucleobases, such as hypoxanthine (B114508) and thymidine (B127349), to generate nucleotides. This pathway relies on enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thymidine kinase (TK).[3]
This compound specifically blocks the de novo pathway by inhibiting DHFR.[1][2] In the context of hybridoma selection:
-
Unfused Myeloma Cells (HGPRT-deficient): Cannot utilize the salvage pathway due to the lack of a functional HGPRT enzyme. With the de novo pathway blocked by this compound, these cells are unable to synthesize nucleotides and subsequently die.[2][3]
-
Unfused B-Lymphocytes: Possess a functional HGPRT and can initially survive in HAT medium. However, they have a limited lifespan in culture and will naturally senesce and die.[4]
-
Hybridoma Cells (Myeloma-B-cell fusion): These cells are the desired product. They inherit immortality from the myeloma parent and a functional HGPRT gene from the B-lymphocyte parent. This genetic combination allows them to bypass the this compound-induced block by using the salvage pathway, leading to their selective survival and proliferation.[1]
The components of the HAT medium facilitate this selection process:
-
Hypoxanthine: A purine (B94841) source for the salvage pathway.[1]
-
This compound: The selective agent that blocks the de novo pathway.[1]
-
Thymidine: A pyrimidine (B1678525) source for the salvage pathway.[1]
Data Presentation
The following tables summarize key quantitative data related to the hybridoma selection process using HAT medium.
Table 1: Composition of Standard HAT and HT Media
| Component | 50X Stock Concentration | 1X Final Concentration | Purpose |
| HAT Medium | For selection of hybridomas | ||
| Hypoxanthine | 5 mM | 100 µM | Purine source for salvage pathway |
| This compound | 20 µM | 0.4 µM | Blocks de novo nucleotide synthesis[2] |
| Thymidine | 800 µM | 16 µM | Pyrimidine source for salvage pathway |
| HT Medium | For weaning hybridomas off this compound | ||
| Hypoxanthine | 5 mM | 100 µM | Purine source for salvage pathway |
| Thymidine | 800 µM | 16 µM | Pyrimidine source for salvage pathway |
Table 2: Typical Timeline and Expected Outcomes of Hybridoma Selection
| Stage | Duration | Medium | Key Events & Expected Outcomes |
| Cell Fusion & Plating | Day 0 | HAT Medium | Fused cells are plated in 96-well plates. |
| Initial Selection | Days 1-4 | HAT Medium | Significant cell death of unfused myeloma and B-cells is observed. |
| Colony Formation | Days 5-14 | HAT Medium | Visible hybridoma colonies begin to appear and expand. Medium color may change to yellow due to metabolic activity.[3] |
| Screening | Days 10-14+ | HAT Medium | Supernatants are screened for the presence of the desired antibody (e.g., by ELISA). |
| Weaning Phase 1 | 1-2 weeks | HT Medium | Positive clones are expanded and transferred to HT medium to remove this compound. |
| Weaning Phase 2 | 1-2 weeks | Standard Growth Medium | Cells are gradually transitioned to standard hybridoma growth medium. |
Table 3: Factors Influencing Hybridoma Yield and Stability
| Parameter | Typical Range/Condition | Impact on Outcome |
| Splenocyte:Myeloma Ratio | 1:1 to 10:1 | Optimizing this ratio is critical for maximizing fusion efficiency. |
| Fusion Efficiency | 40-70% of wells with colonies | A general indicator of a successful fusion experiment.[5] |
| This compound Concentration | 0.4 µM (standard) | Too high can be toxic to hybridomas; too low may result in incomplete selection.[6] |
| Initial Plating Density | Variable | Should be optimized to support the growth of single clones per well. |
| Clone Stability | >60% may be stable | A significant portion of initial antibody-producing clones can be lost within the first few weeks due to genetic instability.[7] |
Experimental Protocols
Protocol 1: Preparation of 1X HAT and HT Media
Materials:
-
Basal cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
L-glutamine or stable dipeptide substitute
-
50X HAT supplement
-
50X HT supplement
-
Sterile water
Procedure for 1X HAT Medium (500 mL):
-
To 445 mL of basal medium, aseptically add 50 mL of FBS (for a final concentration of 10%).
-
Add 5 mL of 100X Penicillin-Streptomycin.
-
Add the appropriate volume of L-glutamine or dipeptide substitute as per the manufacturer's recommendation.
-
Add 10 mL of 50X HAT supplement.
-
Mix gently by swirling. The medium is now ready for use.
Procedure for 1X HT Medium (500 mL):
-
To 445 mL of basal medium, aseptically add 50 mL of FBS (for a final concentration of 10%).
-
Add 5 mL of 100X Penicillin-Streptomycin.
-
Add the appropriate volume of L-glutamine or dipeptide substitute.
-
Add 10 mL of 50X HT supplement.
-
Mix gently by swirling.
Protocol 2: Hybridoma Selection Using HAT Medium
This protocol assumes that the cell fusion has been completed.
Materials:
-
Fused cell suspension
-
Pre-warmed 1X HAT medium
-
Pre-warmed 1X HT medium
-
Standard hybridoma growth medium
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Day 0: Plating of Fused Cells a. Gently resuspend the fused cell pellet in pre-warmed 1X HAT medium. b. Distribute the cell suspension into 96-well plates at 100-200 µL per well. c. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Days 3-5: Medium Change a. Observe the plates under an inverted microscope. Significant cell debris from the die-off of unfused cells is expected. b. Carefully aspirate approximately half of the medium from each well without disturbing the cells. c. Gently add an equal volume of fresh, pre-warmed 1X HAT medium to each well.
-
Days 7-14: Monitoring and Screening a. Continue to monitor the plates every 2-3 days. Hybridoma colonies should become visible. b. When the medium in wells with growing colonies begins to turn yellow (typically days 10-14), collect a small aliquot of the supernatant for antibody screening (e.g., using ELISA).[3]
-
Weaning from HAT to HT Medium a. Once positive hybridoma colonies are identified, expand them into larger wells or flasks. b. To wean the cells off this compound, centrifuge the cells, remove the HAT medium, and resuspend them in pre-warmed 1X HT medium. c. Culture the cells in HT medium for 1-2 weeks, performing regular medium changes as needed.
-
Transition to Standard Growth Medium a. After the weaning period in HT medium, the cells can be transitioned to a standard hybridoma growth medium. b. At this stage, it is crucial to sub-clone positive hybridomas by limiting dilution to ensure monoclonality and stability of antibody production.
Visualizations
Signaling Pathway of HAT Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prezi.com [prezi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved fusion technique. II. Stability and purity of hybrid clones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Aminopterin Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, storage, and use of aminopterin stock solutions for cell culture applications, with a primary focus on its role in the selection of hybridoma cells using Hypoxanthine-Aminopterin-Thymidine (HAT) medium.
This compound is a potent folic acid antagonist that functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] This inhibition blocks the de novo pathway of nucleotide synthesis, which is essential for DNA, RNA, and protein synthesis.[1][4] In cell culture, this property is exploited for the selection of specific cell types, most notably in hybridoma technology for the production of monoclonal antibodies.[4][5][6]
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Solvent | Notes |
| Solubility | 88 mg/mL (199.81 mM) | DMSO | Fresh, anhydrous DMSO is recommended to ensure maximum solubility.[7] |
| 50 mg/mL | 2 M NaOH | Solutions can be stored for 1-2 days at 4°C.[3] | |
| Slightly soluble | Water | Aqueous solutions are not recommended for storage for more than one day.[8][9] | |
| Slightly soluble | Ethanol | [9] | |
| Typical Stock Concentration | 10 mM | DMSO | A common starting concentration for further dilution.[8] |
| Working Concentration in HAT Medium | 0.4 µM | Cell Culture Medium | This is the final concentration in 1x HAT medium.[4] |
| Storage of Solid Powder | -20°C | N/A | Can be stored for up to 4 years in a dry, dark place.[9][10] |
| Storage of Stock Solution (in DMSO) | -80°C | DMSO | Recommended for long-term storage (up to 1 year); aliquot to avoid freeze-thaw cycles.[10] |
| -20°C | DMSO | Suitable for short-term storage (up to 1 month); aliquot to avoid freeze-thaw cycles.[8][10] | |
| Light Sensitivity | Light-sensitive | N/A | Both solid compound and solutions should be protected from light.[8][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for use in cell culture applications such as the preparation of HAT medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
In a sterile environment, such as a biological safety cabinet, carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.404 mg of this compound (MW: 440.4 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.[8]
-
Aliquot the stock solution into single-use, sterile, light-blocking microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles and light exposure, which can lead to degradation of the compound.[8][10]
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[10]
Protocol 2: Preparation of 1x HAT Medium for Hybridoma Selection
This protocol details the preparation of 1x HAT medium using a commercially available 50x HAT supplement and the previously prepared this compound stock solution if preparing from individual components.
Materials:
-
Basal cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
50x HAT supplement (commercial) OR Hypoxanthine (B114508) and Thymidine (B127349)
-
10 mM this compound stock solution in DMSO (if not using a commercial HAT supplement)
-
Sterile bottles and pipettes
Procedure using commercial 50x HAT supplement:
-
Start with a basal cell culture medium suitable for hybridomas, supplemented with 10-20% FBS and antibiotics.
-
To prepare 1 L of 1x HAT medium, aseptically add 20 mL of the 50x HAT supplement to 980 mL of the supplemented basal medium.[11]
-
Mix gently by inverting the bottle. Avoid vortexing to prevent foaming and protein denaturation.[11]
-
The 1x HAT medium is now ready for use in the selection of hybridoma cells.
Procedure for preparing from individual components:
-
Prepare a 100x Hypoxanthine (10 mM) and 100x Thymidine (1.6 mM) stock solution in sterile, deionized water. Gentle heating to 50-60°C can aid dissolution.[12]
-
To the supplemented basal medium, add the hypoxanthine and thymidine stock solutions to achieve a final concentration of 100 µM and 16 µM, respectively.
-
Add the 10 mM this compound stock solution in DMSO to the medium to achieve a final concentration of 0.4 µM.
-
Mix gently and the medium is ready for use.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound in the folate pathway.
Experimental Workflow: Preparation of this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Video: Hybridoma Technology [jove.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Aminopterin in Hybridoma Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridoma technology is a cornerstone for the production of monoclonal antibodies (mAbs), which are fundamental tools in research, diagnostics, and therapeutics.[1] The process involves the fusion of an antibody-producing B cell with an immortal myeloma cell, creating a hybridoma that continuously secretes a specific antibody. A critical step in this workflow is the selective elimination of unfused myeloma cells and B cells, while allowing the desired hybridoma cells to proliferate. This is achieved using a specialized culture medium known as HAT (Hypoxanthine-Aminopterin-Thymidine) medium.[2][3][4] Aminopterin is the key selective agent in this medium, and its concentration is paramount for the successful isolation of high-producing hybridoma clones.
This compound, a folic acid analog, potently inhibits the enzyme dihydrofolate reductase (DHFR).[5][6] This enzyme is crucial for the de novo synthesis of nucleotides, the building blocks of DNA.[4][6] By blocking this pathway, this compound forces cells to rely on the salvage pathway for nucleotide synthesis. The myeloma cell lines used in hybridoma technology are genetically engineered to be deficient in a key enzyme of the salvage pathway, hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] Consequently, in the presence of this compound, unfused myeloma cells cannot produce nucleotides and perish.[4] B cells have a functional salvage pathway but a limited lifespan in culture.[2] Only the successfully fused hybridoma cells, which inherit immortality from the myeloma parent and a functional HGPRT gene from the B cell parent, can survive and proliferate in HAT medium by utilizing the salvage pathway.[2]
These application notes provide a comprehensive guide to the effective use of this compound in hybridoma selection, including quantitative data on its concentration, detailed experimental protocols, and a visual representation of the underlying biochemical pathways.
Data Presentation: this compound Concentration for Effective Selection
The optimal concentration of this compound is crucial for efficient hybridoma selection. Too high a concentration can be toxic to the hybridoma cells, while too low a concentration may not effectively eliminate unfused myeloma cells.[6] The standard and widely accepted final concentration of this compound in HAT medium is 0.4 µM .[2] However, different myeloma cell lines can exhibit varying sensitivities to this compound.[1] Therefore, it is highly recommended to determine the optimal concentration empirically for each specific myeloma cell line by performing a dose-response analysis to determine the IC50 (the concentration that inhibits 50% of cell growth).[1] The optimal concentration for HAT selection will typically be slightly above the determined IC50 to ensure complete elimination of the parental myeloma cells.[1]
| Parameter | Value | Reference |
| Standard Final Concentration in HAT Medium | 0.4 µM (4 x 10⁻⁷ M) | [2] |
| Typical 50X HAT Supplement Concentration | 2 x 10⁻⁵ M | [7] |
| Recommended Action | Determine the optimal concentration for your specific myeloma cell line by generating a dose-response curve and calculating the IC50 value. | [1] |
Table 1: Quantitative Data on this compound Concentration in HAT Medium
| Myeloma Cell Line | Recommended this compound Concentration | Notes |
| General Use | 0.4 µM | This is a widely used starting concentration. |
| Specific Cell Line (e.g., P3X63-Ag8.653, Sp2/0-Ag14) | Empirically Determined | Perform a dose-response curve to find the IC50 and use a concentration slightly above this value. |
Table 2: Recommended this compound Concentrations for Common Myeloma Cell Lines
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (IC50) for a Myeloma Cell Line
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific HGPRT-deficient myeloma cell line.
Materials:
-
Myeloma cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10-20% FBS)
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a trypan blue solution)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
Methodology:
-
Cell Preparation: Culture the myeloma cells in their recommended growth medium until they are in the logarithmic growth phase with high viability (>95%).[1]
-
Cell Seeding: Harvest the cells and resuspend them in fresh medium to a concentration that will result in 50-70% confluency after 48-72 hours of incubation. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Preparation of this compound Dilutions: Prepare a series of 2-fold or 10-fold dilutions of the this compound stock solution in complete growth medium. The concentration range should be chosen to span from a level with no expected effect to a level of complete cell death (e.g., 0.001 µM to 10 µM).
-
Treatment: Add 100 µL of the this compound dilutions to the respective wells of the 96-well plate containing the cells. Include wells with medium only (no cells) as a blank and wells with cells and medium without this compound as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.[1]
-
Cell Viability Assessment: After the incubation period, assess cell viability using a chosen method (e.g., MTT assay).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[1]
Protocol 2: Standard Hybridoma Selection using HAT Medium
This protocol outlines the standard procedure for selecting hybridoma cells following cell fusion.
Materials:
-
Fused cell suspension (myeloma cells fused with spleen cells)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10-20% FBS, L-glutamine, and antibiotics)
-
50X HAT supplement (containing hypoxanthine (B114508), this compound, and thymidine)
-
HT supplement (containing hypoxanthine and thymidine)
-
96-well cell culture plates
-
Feeder cells (optional, e.g., mouse peritoneal macrophages or a commercial supplement)
-
Humidified incubator (37°C, 5% CO₂)
Methodology:
-
Preparation of HAT Medium: Prepare 1X HAT medium by aseptically adding 1 part of the 50X HAT supplement to 49 parts of complete growth medium.
-
Cell Plating: Gently resuspend the fused cell pellet in the prepared 1X HAT medium. If using feeder cells, add them to the wells of the 96-well plates first. Plate the fused cell suspension into the 96-well plates at a volume of 100-200 µL per well.[2][6]
-
Selection and Monitoring: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[6] Monitor the plates every 2-3 days using an inverted microscope. Unfused myeloma cells and B cells will begin to die within the first few days.[2] Hybridoma colonies should become visible within 7-14 days.[2]
-
Medium Change: Every 2-3 days, carefully remove half of the medium from each well and replace it with fresh 1X HAT medium.
-
Screening for Antibody Production: Once hybridoma colonies are well-established (typically after 10-14 days), the supernatant can be screened for the presence of the desired antibody using an appropriate assay (e.g., ELISA).[6]
-
Weaning from HAT to HT Medium: After identifying positive clones, it is crucial to wean the cells off this compound to avoid long-term toxicity.[5] Transfer the positive hybridoma colonies to new plates containing HT medium (complete growth medium supplemented with hypoxanthine and thymidine, but without this compound). Culture the cells in HT medium for approximately 1-2 weeks.[2][6]
-
Transition to Normal Growth Medium: Once the hybridomas are growing robustly in HT medium, they can be gradually transitioned to the standard complete growth medium without any supplements.
-
Cloning and Expansion: To ensure monoclonality and stability of antibody production, positive hybridoma colonies should be subcloned by limiting dilution as soon as possible after selection.[2]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of HAT selection in hybridoma technology.
Experimental Workflow for Hybridoma Selection
Caption: General workflow for monoclonal antibody production.
References
Application of Aminopterin in Monoclonal Antibody Production: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a potent folic acid antagonist, is a critical component in the production of monoclonal antibodies (mAbs) using hybridoma technology. As the selective agent in the widely used Hypoxanthine-Aminopterin-Thymidine (HAT) medium, it facilitates the isolation of successfully fused hybridoma cells. This document provides comprehensive application notes and detailed experimental protocols for the use of this compound in monoclonal antibody production, tailored for researchers, scientists, and professionals in drug development.
This compound functions by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the de novo synthesis of nucleotides.[1][2] This blockage forces cells to utilize the alternative "salvage pathway" for DNA and RNA synthesis. In hybridoma technology, the myeloma cells used for fusion are genetically selected to be deficient in a key enzyme of the salvage pathway, typically hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][3] Consequently, these unfused myeloma cells cannot survive in the HAT medium. Splenocytes, the source of antibody-producing B-cells, have a limited lifespan and will naturally perish in culture.[1][4] Therefore, only the successfully fused hybridoma cells, which inherit immortality from the myeloma parent and a functional salvage pathway from the splenocyte parent, can proliferate in the presence of this compound.[4]
Mechanism of Action: The Role of this compound in HAT Selection
The selection of hybridoma cells in HAT medium is a cornerstone of monoclonal antibody production, hinging on the differential metabolic capabilities of the fused and unfused cells.
-
This compound: This folate analog directly inhibits dihydrofolate reductase (DHFR).[1][2] DHFR is crucial for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. By blocking DHFR, this compound effectively shuts down the de novo nucleotide synthesis pathway.[2][5]
-
Hypoxanthine (B114508) and Thymidine (B127349): These components of the HAT medium provide the necessary substrates for the salvage pathway. Hypoxanthine is converted to purines, and thymidine is converted to thymidylate, bypassing the this compound-induced block.
The selective power of HAT medium is realized through the specific characteristics of the cells involved in the fusion:
-
Myeloma Cells: These are HGPRT-deficient, meaning they cannot utilize the salvage pathway and are entirely dependent on the de novo pathway for survival.[2][3] In the presence of this compound, which blocks the de novo pathway, these cells cannot synthesize nucleotides and therefore die.[4]
-
Spleen Cells (B-lymphocytes): These cells possess a functional HGPRT enzyme and can therefore utilize the salvage pathway. However, they are primary cells with a finite lifespan and will naturally die in culture after a few days.[2][4]
-
Hybridoma Cells: Successfully fused cells inherit the genetic material from both parent cells. From the myeloma parent, they gain immortality, allowing for continuous proliferation in culture.[5] From the spleen cell parent, they inherit a functional HGPRT gene, enabling them to utilize the salvage pathway and survive in the presence of this compound.[4]
Therefore, only the desired hybridoma cells can survive and proliferate in the HAT selection medium.
Data Presentation
Table 1: Factors Influencing Hybridoma Fusion Efficiency
| Parameter | Condition 1 | Fusion Efficiency/Outcome | Condition 2 | Fusion Efficiency/Outcome | Reference |
| Splenocyte:Myeloma Ratio | 5:1 | Maximizes wells with single clones (40.1-43.7%) | 10:1 | Standard, effective yield | [1][6] |
| PEG Molecular Weight | PEG 1450 | Routinely produces 600-3,000 hybridomas per fusion | Other MWs | Variable, often lower yields | [5] |
| PEG Exposure Time | Short (e.g., 90 seconds) | 5 to 30-fold increase in hybridomas | Long | Reduced fusion efficiency | [5][7] |
| Splenocyte Source | Fresh | Average fusion efficiency of 51% | Frozen/Thawed | Average fusion efficiency of 50% | [3] |
Table 2: Monoclonal Antibody Production Yields in Different Culture Systems
| Culture System | Typical mAb Concentration | Advantages | Disadvantages | Reference |
| T-Flasks/Roller Bottles (Batch) | 10-100 µg/mL | Simple, low initial cost | Low cell density, limited yield | [2] |
| Stirred Tank Bioreactor (Fed-Batch) | 300-400 µg/mL | Higher cell density and yield | More complex, higher cost | [2] |
| Hollow Fiber Bioreactor (Perfusion) | 0.5-5 mg/mL | Very high cell density, continuous production, concentrated product | High initial cost, requires specialized equipment | [8] |
| Wave Bioreactor (Perfusion) | Up to 6-fold higher than batch | Disposable, scalable, good mixing | Higher operational cost than batch | [2] |
Experimental Protocols
Protocol 1: Preparation of HAT and HT Media
Materials:
-
Basal medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
50x HAT supplement (commercially available)
-
50x HT supplement (commercially available)
-
Sterile tissue culture flasks or bottles
Procedure for 1x HAT Medium:
-
In a biological safety cabinet, start with 960 mL of basal medium.
-
Add 20 mL of 50x HAT supplement.
-
Add 20 mL of FBS to a final concentration of 2%. Higher concentrations (up to 20%) may be required for some cell lines.
-
Add 1 mL of 100x Penicillin-Streptomycin solution.
-
Mix gently by inverting the bottle. Do not vortex.
-
The medium is now ready for use. Store at 2-8°C.
Procedure for 1x HT Medium:
-
In a biological safety cabinet, start with 960 mL of basal medium.
-
Add 20 mL of 50x HT supplement.
-
Add 20 mL of FBS to a final concentration of 2%.
-
Add 1 mL of 100x Penicillin-Streptomycin solution.
-
Mix gently by inverting the bottle.
-
HT medium is used to wean hybridomas off this compound after the initial selection period. Store at 2-8°C.
Protocol 2: Hybridoma Fusion and Selection
Materials:
-
Myeloma cells (e.g., Sp2/0 or NS-1), HGPRT-deficient, in logarithmic growth phase
-
Splenocytes from an immunized mouse
-
Polyethylene (B3416737) glycol (PEG), molecular weight 1500
-
Serum-free basal medium
-
Complete HAT medium (prepared as in Protocol 1)
-
96-well cell culture plates
-
Feeder cells or hybridoma cloning supplement (optional but recommended)
Procedure:
-
Cell Preparation:
-
Harvest splenocytes from the spleen of an immunized mouse under sterile conditions.
-
Wash the myeloma cells and splenocytes separately with serum-free basal medium by centrifugation.
-
Determine the cell count and viability for both cell types.
-
-
Cell Fusion:
-
Mix the splenocytes and myeloma cells at a ratio of 5:1 to 10:1 in a sterile centrifuge tube.[1][6]
-
Centrifuge the cell mixture to form a pellet.
-
Carefully remove all of the supernatant.
-
Gently tap the tube to loosen the cell pellet.
-
Slowly add 1 mL of pre-warmed (37°C) PEG 1500 to the pellet over 1 minute while gently swirling the tube.
-
Incubate the cell-PEG mixture for 1-2 minutes at 37°C.
-
Slowly add 5 mL of serum-free medium to the cell suspension over 5 minutes, followed by an additional 15 mL of medium.
-
Centrifuge the cells, discard the supernatant, and gently resuspend the cell pellet in complete HAT medium.
-
-
Plating and Selection:
-
Plate the cell suspension into 96-well plates at a density of 1-2 x 10^5 cells per well.[1]
-
If using, add feeder cells or a cloning supplement to each well.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
After 3-5 days, observe the plates for significant cell death of unfused cells.
-
Carefully remove approximately half of the medium from each well and replace it with fresh, pre-warmed HAT medium.
-
Continue incubation for a total of 10-14 days, feeding the cells every 3-4 days.[1] Hybridoma colonies should become visible as small clusters of proliferating cells.
-
-
Weaning from this compound:
-
Once hybridoma colonies are well-established, transition the cells to HT medium. This is done by replacing the HAT medium with HT medium.
-
Culture the cells in HT medium for 2-3 passages (approximately 1-2 weeks) to allow for the clearance of residual this compound.
-
After the weaning period, the hybridomas can be gradually transitioned to the basal culture medium without hypoxanthine and thymidine.
-
-
Screening and Cloning:
-
Screen the supernatants from wells with growing hybridomas for the presence of the desired antibody using an appropriate assay (e.g., ELISA).
-
Expand positive clones and sub-clone by limiting dilution to ensure monoclonality.
-
Visualizations
Signaling Pathway: Mechanism of HAT Selection
Caption: Mechanism of HAT Selection in Hybridoma Technology.
Experimental Workflow: Monoclonal Antibody Production
Caption: General Workflow for Monoclonal Antibody Production.
Conclusion
This compound, through its role in the HAT selection system, remains an indispensable tool in the field of monoclonal antibody production. A thorough understanding of its mechanism of action and the associated protocols is essential for the successful generation of stable and productive hybridoma cell lines. The data and protocols presented here provide a comprehensive resource for researchers to optimize their hybridoma development workflows, from initial cell fusion to final antibody production. Careful attention to experimental details, such as cell ratios, PEG concentration, and post-selection handling, will significantly impact the efficiency and success of monoclonal antibody generation.
References
- 1. Improved fusion technique. II. Stability and purity of hybrid clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trends in Monoclonal Antibody Production Using Various Bioreactor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparing Culture Methods In Monoclonal Antibody Production [bioprocessonline.com]
- 5. Comparison of polyethylene glycols as fusogens for producing lymphocyte-myeloma hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A short-duration polyethylene glycol fusion technique for increasing production of monoclonal antibody-secreting hybridomas: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Polyethylene Glycol Fusion for Hybridoma Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminopterin-Based Assays Measuring Dihydrofolate Reductase (DHFR) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential coenzymes for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[2][3] The inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[3][4] This makes DHFR a significant therapeutic target.
Aminopterin, a 4-amino analog of folic acid, is a potent, competitive inhibitor of DHFR.[2][5] It binds to the active site of the enzyme with high affinity, preventing the binding of the natural substrate, DHF.[5] this compound was one of the first antifolates to demonstrate clinical activity and has paved the way for the development of other DHFR inhibitors, such as methotrexate.[3][4] Assays based on the inhibitory activity of this compound are fundamental tools for studying DHFR kinetics, screening for novel inhibitors, and characterizing drug resistance mechanisms.
These application notes provide detailed protocols for a widely used spectrophotometric assay to measure DHFR activity and its inhibition by this compound.
Signaling Pathway and Mechanism of Action
DHFR catalyzes the NADPH-dependent reduction of DHF to THF. THF is a vital one-carbon carrier for various biosynthetic pathways. This compound, as a folate analog, competitively inhibits DHFR, leading to a depletion of the THF pool. This disruption in THF-mediated one-carbon metabolism inhibits the synthesis of nucleotides necessary for DNA replication and repair, ultimately leading to cell death.[1][6]
References
- 1. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Establishing Aminopterin-Resistant Cell Lines: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a potent folic acid antagonist, is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] This inhibition blocks the de novo synthesis of nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1] Due to this mechanism, this compound and its analogue, methotrexate (B535133), have been pivotal in cancer chemotherapy.[2] However, the development of drug resistance is a significant challenge in cancer therapy.[3] Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for developing strategies to overcome this limitation.
This document provides detailed protocols and application notes for establishing and characterizing this compound-resistant cell lines in vitro. These cell lines are invaluable tools for studying the molecular mechanisms of drug resistance, identifying new therapeutic targets, and screening for novel compounds that can overcome resistance.
Mechanisms of this compound Resistance
Acquired resistance to this compound can arise through several molecular mechanisms, including:
-
Target Gene Amplification: Increased copy numbers of the DHFR gene lead to overexpression of the DHFR enzyme, requiring higher concentrations of this compound to achieve an inhibitory effect.[1][2] This is a common mechanism of resistance to antifolates.[4] The amplified genes can be found on extrachromosomal double minutes (DMs) or as intrachromosomal homogenously staining regions (HSRs).[4][5]
-
Target Alteration: Mutations in the DHFR gene can alter the enzyme's structure, reducing its binding affinity for this compound.[1]
-
Altered Drug Transport: Resistance can also be mediated by decreased drug influx due to reduced expression of folate transporters or increased drug efflux through the overexpression of ATP-binding cassette (ABC) transporters.[1]
-
Activation of Bypass Pathways: Cells may develop alternative metabolic pathways to survive and proliferate despite the inhibition of folate metabolism.[1]
Data Presentation: Quantitative Parameters in Resistance Development
The establishment of drug-resistant cell lines is a dynamic process, and the specific parameters can vary significantly between different cell lines. The following table summarizes examples of quantitative data related to the development of resistance to antifolates.
| Cell Line | Drug | Selection Method | Duration | Final Concentration / Fold Increase from IC50 | Fold Resistance (RI) | Reference |
| Maize | This compound | Callus selection and plating of suspension cultures | Not specified | Not specified | 10 - 40 | [6] |
| Human Lymphoblastoid (W1L2) | ZD1694 | Stepwise increase | Not specified | Not specified | >20,000 | [3] |
| Human Ovarian Carcinoma (CH1) | ZD1694 | Stepwise increase | Not specified | Not specified | ~14 | [3] |
| Human Melanoma (MeWo) | Fotemustine | Continuous exposure | 2 years | Not specified | up to 26 | [7] |
| Human Melanoma (MeWo) | Etoposide | Continuous exposure | 2 years | Not specified | up to 35.7 | [7] |
| Human Melanoma (MeWo) | Cisplatin | Continuous exposure | 2 years | Not specified | 6 | [7] |
| Human Melanoma (MeWo) | Vindesine (B1683056) | Continuous exposure | 2 years | Not specified | up to 10.2 | [7] |
| Hypothetical Model | 4-Aminopteroylaspartic acid | Stepwise increase | 12-16 weeks | 10x initial IC50 | >10 | [1] |
Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line [1]
Experimental Workflow and Signaling Pathways
Experimental Workflow for Establishing this compound-Resistant Cell Lines
The following diagram illustrates the general workflow for generating and validating this compound-resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular characterisation of two cell lines selected for resistance to the folate-based thymidylate synthase inhibitor, ZD1694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic genomic changes in methotrexate-resistant human cancer cell lines beyond DHFR amplification suggest potential new targets for preventing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase amplification and sensitization to methotrexate of methotrexate-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of this compound-resistant cell lines in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human melanoma cell lines selected in vitro displaying various levels of drug resistance against cisplatin, fotemustine, vindesine or etoposide: modulation of proto-oncogene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aminopterin as a Tool for Studying Folate-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing aminopterin, a potent folic acid antagonist, for the investigation of folate-dependent enzymes. This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1][2][3] This inhibition leads to the depletion of tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides and certain amino acids, thereby arresting DNA synthesis and cell proliferation.[1][4][5] These properties make this compound an invaluable tool in cancer research, immunology, and cell biology.[4][6]
Mechanism of Action
This compound, a 4-amino derivative of folic acid, closely mimics the structure of the natural DHFR substrate, dihydrofolate (DHF).[1][2] This structural similarity allows it to bind with very high affinity to the active site of DHFR, effectively blocking the conversion of DHF to THF.[1][7] The inhibition is reversible but characterized by an extremely slow dissociation rate, leading to prolonged blockade of the enzyme's function.[1] The consequences of DHFR inhibition are systemic, affecting the de novo synthesis of purines and thymidylate, which are essential for DNA and RNA replication.[1][4][8]
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values are critical for comparing its efficacy with other antifolates and for designing experiments.
Table 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Target Enzyme | Apparent Kᵢ (pM) | Source(s) |
| This compound | Human DHFR | 3.7 | [9][10][11] |
Note: Kᵢ values can vary slightly based on experimental conditions.
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (nM) | Exposure Time (h) | Source(s) |
| This compound | CCRF-CEM (human leukemia) | 4.4 | 72 | [9][12] |
| This compound | L1210 (murine leukemia) | Not specified, but potent inhibition observed | 48 | [9] |
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound to study folate-dependent pathways.
Protocol 1: In Vitro DHFR Inhibition Assay (Spectrophotometric)
This assay measures the ability of this compound to inhibit the activity of purified DHFR by monitoring the oxidation of NADPH to NADP⁺.
Materials:
-
Recombinant Human DHFR Enzyme
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT[13]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm[13][14]
Procedure:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.[13]
-
In a 96-well plate, add 2 µL of each this compound dilution. For the control well, add 2 µL of DMSO.[13]
-
Prepare a master mix containing assay buffer, NADPH (final concentration 100 µM), and recombinant human DHFR (final concentration 5 nM).[13]
-
Add 178 µL of the master mix to each well.[13]
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Initiate the reaction by adding 20 µL of DHF (final concentration 100 µM) to each well.[13]
-
Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.[13][14]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.[5][14]
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of this compound on cultured cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm[5]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).[10]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each treatment relative to the untreated control and plot against the logarithm of the this compound concentration to determine the IC₅₀ value.[5]
Protocol 3: Hybridoma Selection using HAT Medium
This compound is a critical component of HAT (Hypoxanthine-Aminopterin-Thymidine) medium, used for the selection of hybridoma cells in monoclonal antibody production.[15][16][17]
Principle: this compound blocks the de novo nucleotide synthesis pathway.[15][16] Unfused myeloma cells, which are engineered to be deficient in the salvage pathway enzyme HGPRT, cannot survive.[15][18] Unfused spleen cells have a limited lifespan.[16] Only hybridoma cells, which inherit immortality from the myeloma parent and a functional salvage pathway (including HGPRT) from the spleen cell parent, can proliferate in HAT medium.[15][16]
Procedure:
-
Following the fusion of myeloma cells with spleen cells from an immunized animal, centrifuge the cell mixture and resuspend in HAT medium.
-
Plate the cells in 96-well culture plates.
-
Incubate the plates at 37°C in a humidified CO₂ incubator for 10-14 days.[18][19]
-
During this period, unfused myeloma and spleen cells will die off, leaving only the growing hybridoma colonies.
-
After successful selection in HAT medium, wean the hybridoma cells by transferring them to HT medium (containing hypoxanthine (B114508) and thymidine (B127349) but no this compound) for approximately one week before moving to a standard growth medium.[19]
Visualizations
Caption: Folate metabolism and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro DHFR inhibition assay.
Caption: Logical workflow of hybridoma selection in HAT medium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. toku-e.com [toku-e.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, this compound, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. letstalkacademy.com [letstalkacademy.com]
- 16. benchchem.com [benchchem.com]
- 17. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 18. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Aminopterin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing aminopterin in in vitro cytotoxicity assays. This compound, a potent folic acid antagonist, is a valuable tool in cancer research and drug development due to its inhibitory effect on cell proliferation. This document outlines the mechanism of action of this compound and offers detailed protocols for assessing its cytotoxic effects, along with representative data.
Introduction
This compound is a 4-amino derivative of folic acid and acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate (THF), a crucial cofactor for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA, RNA, and proteins.[1][3][4] This disruption of nucleic acid synthesis leads to the cessation of cell division and ultimately induces apoptosis, or programmed cell death.[1][4] Consequently, this compound is widely used in in vitro studies to evaluate its cytotoxic and anti-proliferative effects on various cell lines, particularly in the context of cancer research.[2][5]
Mechanism of Action
This compound exerts its cytotoxic effects by binding with high affinity to DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][5] The depletion of the cellular THF pool inhibits the synthesis of essential nucleotide precursors, leading to an imbalance in the nucleotides required for DNA replication and repair.[1][6] This cellular stress triggers the intrinsic apoptotic pathway, which involves the activation of a cascade of caspases, ultimately leading to cell death.[1]
Quantitative Data: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of this compound in various pediatric leukemia and lymphoma cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, incubation time, and assay method used.[7]
| Cell Line | Cancer Type | Median IC50 (nM) | Reference |
| Pediatric Panel | Acute Lymphoblastic Leukemia/Lymphoma | 17 | [8] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 17 | [9] |
| NALM-6 | Acute Lymphoblastic Leukemia | Sensitive | [9] |
| COG-LL-356 | Acute Lymphoblastic Leukemia | Sensitive | [9] |
Experimental Protocols
Several assays can be employed to measure the cytotoxic effects of this compound in vitro. The MTT and Sulforhodamine B (SRB) assays are two commonly used colorimetric methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[10][11] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[10][12]
Materials:
-
This compound
-
Selected cancer cell line (e.g., CCRF-CEM)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12][13]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3][13] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 1 µM.[1] Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium without the compound).[1]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[7][13]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[1][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[1][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using suitable software.[7]
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.[4]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[14]
-
10 mM Tris base solution[14]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for at least one hour.[4]
-
Staining: Wash the plates with water and air-dry. Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to dissolve the bound SRB.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4]
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes a 50% inhibition of cell growth compared to untreated controls.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Variability in Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. To minimize edge effects, do not use the outer wells of the plate for experimental samples.[7] |
| No Significant Cytotoxicity | Cell line resistance, degraded compound, or incorrect assay procedure. | Verify the sensitivity of the cell line from literature or test a known sensitive cell line. Prepare a fresh stock solution of this compound. Review and optimize the assay protocol.[9] |
| Complete Cell Death at Low Doses | High sensitivity of the cell line or error in concentration calculation. | Perform a dose-response experiment with a wider range of lower concentrations. Double-check all dilution calculations.[7][9] |
Conclusion
This compound remains a potent and relevant compound for in vitro cytotoxicity studies. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute reliable experiments to evaluate the anti-proliferative effects of this compound. Careful optimization of experimental parameters for specific cell lines is crucial for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, Methotrexate, Trimethoprim, and Folic Acid [mail.almerja.net]
- 7. benchchem.com [benchchem.com]
- 8. Clinical potency of methotrexate, this compound, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Animal Models for Studying Aminopterin Efficacy and Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a potent antifolate agent and a historical cornerstone in the development of chemotherapy, acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2][3] This inhibition blocks the synthesis of tetrahydrofolate, an essential cofactor for the production of nucleotides and amino acids, thereby interfering with DNA, RNA, and protein synthesis.[1][4][5] Due to its powerful cytotoxic effects, extensive preclinical evaluation in animal models is crucial to determine its therapeutic efficacy and toxicological profile. This document provides detailed application notes and protocols for utilizing various animal models in the study of this compound.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[4] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital one-carbon donor required for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By binding tightly to DHFR, this compound depletes the intracellular pool of THF, leading to a cessation of cell division and eventual cell death.[1]
Caption: this compound inhibits DHFR, disrupting folate metabolism.
Animal Models in this compound Research
A variety of animal models have been instrumental in characterizing the efficacy and toxicity of this compound. The choice of model often depends on the specific research question, with rodents being commonly used for initial efficacy and toxicity screening, and larger animals like dogs for pharmacokinetic and more comprehensive toxicological studies.[6]
Rodent Models: Mice and Rats
Mice and rats are the most frequently utilized models for in vivo studies of this compound due to their cost-effectiveness, ease of handling, and the availability of numerous well-characterized strains, including immunocompromised strains for xenograft studies.[6][7]
Efficacy Studies:
-
Leukemia Models: Historically, this compound was first shown to induce remissions in childhood leukemia.[8] In preclinical settings, mouse models of acute lymphoblastic leukemia (ALL) are widely used.[7][9] Xenograft models, where human leukemia cells are implanted into immunocompromised mice (e.g., NOD/SCID), are a standard approach to evaluate anti-leukemic activity.[2][7]
-
Solid Tumor Models: The efficacy of this compound against solid tumors can be assessed using subcutaneous xenograft models. For instance, H2052 tumor cells have been used in nude mice to evaluate antitumor activity.[10]
-
Inflammatory Disease Models: Rat models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have been used to investigate the anti-inflammatory effects of this compound derivatives.[11]
Toxicity Studies:
Rodent models are crucial for determining the dose-limiting toxicities of this compound. Common toxicities observed include myelosuppression, gastrointestinal damage, and weight loss.[12][13] Leucovorin (folinic acid) rescue strategies have been developed and optimized in rodent models to mitigate these toxicities, allowing for the administration of higher, more effective doses of this compound.[1]
Canine Models
Beagle dogs are often used in later-stage preclinical development for pharmacokinetic and toxicological evaluations due to their physiological similarities to humans.[6][12] Studies in dogs have been important for understanding the oral bioavailability, stereoselective absorption, and dose-dependent toxicity of this compound enantiomers.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies of this compound in different animal models.
Table 1: this compound Dosing and Efficacy in Mouse Models
| Animal Model | Cancer/Disease Model | This compound Dose | Administration Route | Efficacy Endpoint | Reference |
| NOD/SCID Mice | Acute Lymphoblastic Leukemia (ALL) Xenografts | 0.25 - 0.5 mg/kg | Intraperitoneal (i.p.) | Delayed progression of ALL | [2] |
| Nude Mice | H2052 Tumor Xenograft | Not specified | Intraperitoneal (i.p.) | Tumor growth inhibition | [10] |
| NOD/SCID Mice | Acute Lymphoblastic Leukemia (ALL) Xenografts | 0.5 mg/kg, daily for 5 days | Intraperitoneal (i.p.) | Extended event-free survival | [7][9] |
Table 2: this compound Toxicity and Pharmacokinetics in Canine Models
| Animal Model | Study Type | This compound Dose (l-enantiomer) | Administration Route | Key Findings | Reference |
| Beagle Dogs | Pharmacokinetics & Toxicity | 0.02 - 2.5 mg/kg (single dose) | Oral | Dose-proportional Cmax and AUC(0–4 h) up to 0.2 mg/kg. Severe toxicity at ≥0.8 mg/kg. | [12] |
| Beagle Dogs | Toxicity | 2.5 mg/kg (single dose) | Oral | Lethargy, anorexia, vomiting, diarrhea, intestinal lesions, bone marrow hypocellularity. | [12] |
| Beagle Dogs | Pharmacokinetics | 0.8 and 2.5 mg/kg (single dose) | Oral | Cmax of l-AMT was 6-11 fold larger than d-AMT. AUC(0–4 h) of l-AMT was 6-12 fold larger than d-AMT. | [12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[7]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old[7][10]
-
Human cancer cell line (e.g., CCRF-CEM for ALL, H2052 for solid tumor)[7][10]
-
Matrigel (for some solid tumor models)[10]
-
This compound solution for injection (prepared in a suitable vehicle)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[10]
-
-
Randomization:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
-
Treatment Administration:
-
Administer this compound at a predetermined dose and schedule (e.g., 0.5 mg/kg, intraperitoneally, daily for 5 days).[7] Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Endpoint:
-
Continue the experiment for a predetermined duration or until tumors in the control group reach a specified size.[10]
-
Euthanize mice and collect tumors for further analysis.
-
Caption: Workflow for an in vivo efficacy study of this compound.
Protocol 2: Leucovorin Rescue in a Mouse Xenograft Model
This protocol outlines a strategy to mitigate this compound-induced toxicity using leucovorin rescue.[10]
Materials:
-
Same as Protocol 1
-
Leucovorin solution for injection
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Treatment Administration:
-
Administer this compound at a predetermined dose and schedule.
-
Administer leucovorin 24 hours after each this compound dose.[10]
-
-
Monitoring:
-
Endpoint:
-
Continue the experiment for a predetermined duration or until tumors in the control group reach a specified size.[10]
-
Euthanize mice and collect tumors for further analysis.
-
Protocol 3: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a method to determine the inhibitory constant (Ki) of this compound against the DHFR enzyme.[7]
Materials:
-
Recombinant human DHFR
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with KCl and MgCl2)
-
Dihydrofolate (DHF)
-
NADPH
-
This compound stock solution (in a suitable solvent like DMSO)[2]
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation:
-
Prepare serial dilutions of the this compound stock solution to create a range of test concentrations.
-
Prepare solutions of DHFR, DHF, and NADPH in the reaction buffer.
-
-
Assay:
-
In a suitable microplate or cuvette, combine the reaction buffer, DHFR, and a specific concentration of this compound.
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each this compound concentration.
-
Determine the inhibitory constant (Ki) by fitting the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).[7]
-
Conclusion
The animal models and protocols described in this document provide a robust framework for the preclinical evaluation of this compound's efficacy and toxicity. Careful selection of the appropriate animal model and adherence to detailed experimental protocols are essential for obtaining reliable and translatable data to guide the clinical development of this compound and other antifolate drugs. The use of rescue agents like leucovorin in these models has been pivotal in establishing safer and more effective dosing regimens.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Leukemia - Wikipedia [en.wikipedia.org]
- 9. Methotrexate and this compound exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficacy and tolerability of folate-aminopterin therapy in a rat focal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal Transport of this compound Enantiomers in Dogs and Humans with Psoriasis Is Stereoselective: Evidence for a Mechanism Involving the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Quantifying Intracellular Aminopterin Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a potent antifolate agent, functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1][2] The inhibition of DHFR disrupts the synthesis of tetrahydrofolate (THF), an essential cofactor for the production of purines and thymidylate, which are the building blocks of DNA and RNA.[1][3] This disruption of nucleotide synthesis preferentially affects rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis.[3][4] The therapeutic efficacy and cytotoxic effects of this compound are directly related to its concentration within the cell. Therefore, accurate quantification of intracellular this compound levels is critical for preclinical and clinical research, aiding in the determination of drug efficacy, the study of drug resistance mechanisms, and the optimization of dosing strategies.
These application notes provide an overview of the principal methods for quantifying intracellular this compound, complete with detailed experimental protocols and comparative data.
Methods for Quantification
Several methodologies can be employed to determine the intracellular concentration of this compound, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods include radiolabeled uptake assays, enzymatic assays based on DHFR inhibition, and direct quantification by liquid chromatography-mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes quantitative data from various studies to provide a comparative overview of intracellular this compound levels and its inhibitory effects.
| Method | Cell Line/System | This compound Concentration | Measured Parameter | Result | Reference |
| Radiolabeled Uptake Assay | Acute Lymphoblastic Leukemia (ALL) cells | 1 µM [³H]this compound | Intracellular Accumulation | 1.47 ± 0.9 pmol/10⁶ cells | [5] |
| Radiolabeled Uptake Assay | CCRF-CEM cells | Not specified | Cellular Uptake | Higher than methotrexate (B535133) | [6] |
| DHFR Inhibition Assay | Human DHFR | Various | IC50 | 0.2 nM | [7] |
| Cytotoxicity Assay (MTT) | Lymphoma and ALL cell lines | 1 nM - 10 µM | IC50 | Varies by cell line | [8] |
| Pharmacokinetic Analysis | Human Plasma (Oral Dose) | 2 mg/m² | Area Under the Curve (AUC) | 1.05 ± 0.14 µmol x h/L | [9] |
| Pharmacokinetic Analysis | Human Plasma (IV Dose) | 2.5 mg/m² | Area Under the Curve (AUC) | 1.20 ± 0.09 µmol x h/L | [9] |
Signaling and Metabolic Pathways
This compound's primary mechanism of action is the disruption of the folate metabolic pathway. By inhibiting DHFR, it blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), which is essential for de novo nucleotide synthesis.[2]
Figure 1: Folate metabolism pathway and DHFR inhibition by this compound.
Experimental Protocols
Radiolabeled Cellular Uptake and Retention Assay
This method directly measures the amount of drug transported into and retained by cells using radiolabeled this compound.
Objective: To quantify the intracellular accumulation and efflux of [³H]this compound.
Materials:
-
Cultured cells (e.g., leukemic blasts)[10]
-
[³H]this compound[10]
-
Cell culture medium[10]
-
Ice-cold phosphate-buffered saline (PBS) or other suitable buffer[10]
-
Lysis buffer or solubilizing agent[10]
-
Scintillation counter and scintillation fluid[10]
Protocol:
-
Cell Culture: Culture cells in suspension to the desired density.[10]
-
Incubation with Drug: Incubate the cells with a known concentration of [³H]this compound at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) to measure uptake.[10]
-
Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel. This can be done by centrifugation and resuspension in cold buffer.[10]
-
Cell Lysis: Lyse the cell pellets using a suitable lysis buffer.[10]
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. The amount of radioactivity is proportional to the amount of drug taken up by the cells.[10]
-
Retention Measurement: For retention studies, after the initial incubation period, resuspend the cells in a drug-free medium and continue to incubate. Measure the intracellular radioactivity at subsequent time points to determine the rate of drug efflux.[10]
-
Data Analysis: Normalize the radioactivity counts to the cell number or total protein content. Plot the intracellular drug concentration over time to determine uptake and efflux kinetics.[10]
Figure 2: Workflow for radiolabeled cellular uptake assay.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)
This assay indirectly assesses the intracellular concentration of this compound by measuring its inhibitory effect on DHFR activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[4][7][11]
Materials:
-
Purified human DHFR enzyme[11]
-
This compound[11]
-
Dihydrofolate (DHF)[3]
-
NADPH[3]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[10]
-
96-well UV-transparent plate[10]
-
Microplate reader capable of kinetic reads at 340 nm[3]
Protocol:
-
Reagent Preparation: Prepare stock solutions of DHFR enzyme, DHF, NADPH, and this compound in the assay buffer.[3][10]
-
Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of this compound, and a known concentration of purified DHFR enzyme. Include control wells with no inhibitor.[3]
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.[3]
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode, recording data every 15-30 seconds for 10-20 minutes.[3][12]
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH oxidation) for each this compound concentration. Plot the percentage of DHFR inhibition against the logarithm of the this compound concentration to determine the IC50 value.[4][7]
Figure 3: Workflow for the in vitro DHFR activity assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the direct quantification of intracellular this compound and its polyglutamated metabolites.
Objective: To directly measure the concentration of this compound in cell lysates.
Principle: Cell extracts are prepared and then subjected to liquid chromatography to separate this compound from other cellular components. The separated this compound is then ionized and detected by a mass spectrometer, providing a highly specific and quantitative measurement.
Materials:
-
Cultured cells treated with this compound
-
Ice-cold 80% methanol (B129727) for metabolite extraction[13]
-
This compound standard for calibration curve
-
Internal standard (e.g., stable isotope-labeled this compound or a structural analog like methotrexate)[15]
Protocol:
-
Cell Treatment: Treat cultured cells with this compound for the desired time.
-
Metabolite Extraction:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate this compound using an appropriate chromatographic gradient.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in the mass spectrometer.[16]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the intracellular this compound concentration in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and cell number or protein content.
-
Figure 4: Workflow for LC-MS/MS analysis of intracellular this compound.
Conclusion
The choice of method for quantifying intracellular this compound depends on the specific research question, available equipment, and desired level of sensitivity and specificity. Radiolabeled uptake assays are excellent for studying transport kinetics, while DHFR inhibition assays provide functional information on the drug's intracellular activity. For direct and highly sensitive quantification of this compound and its metabolites, LC-MS/MS is the gold standard. The protocols provided herein offer a standardized framework for conducting these essential measurements in the study of this potent antifolate agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A case for the use of this compound in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity, uptake, polyglutamate formation, and antileukemic effects of 8-deaza analogues of methotrexate and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase I and pharmacokinetic trial of this compound in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A validated LC-MS/MS method for rapid determination of methotrexate in human saliva and its application to an excretion evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aminopterin in Combination Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a potent 4-amino derivative of folic acid, is a foundational antimetabolite in the history of cancer chemotherapy.[1] It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1] By binding to DHFR with high affinity, this compound blocks the synthesis of tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2][3] This inhibition of nucleotide synthesis leads to the arrest of cell division and is particularly effective against rapidly proliferating cancer cells.[2]
Historically, this compound was the first drug to induce remissions in children with acute lymphoblastic leukemia (ALL).[4] However, it was largely supplanted by methotrexate (B535133) due to a better therapeutic index in preclinical models and initial concerns about this compound's toxicity.[5] There is renewed interest in this compound due to its greater potency and more efficient cellular uptake and polyglutamylation in some tumor cells compared to methotrexate.[6][7]
This document provides detailed application notes and protocols for the use of this compound and its analogs in combination with other anticancer agents, drawing from preclinical and clinical research. A significant challenge in this compound-based therapy is managing its toxicity, which is often addressed through leucovorin rescue. Leucovorin, a reduced form of folic acid, bypasses the DHFR block and replenishes the tetrahydrofolate pool in normal cells, mitigating the toxic effects of this compound.[5]
I. Combination with Conventional Cytotoxic Agents
Preclinical studies have demonstrated the potential for synergistic or enhanced antitumor activity when this compound or its analogs are combined with traditional cytotoxic chemotherapeutics such as alkylating agents and platinum compounds.
A. Combination with Alkylating Agents (e.g., Cyclophosphamide) and Platinum Compounds (e.g., Cisplatin)
A significant preclinical study investigated the efficacy of a potent this compound analog, 10-ethyl-10-deaza-aminopterin (10-EDAM), in combination with cyclophosphamide (B585) (CPA) and cisplatin (B142131) (Cis Pt) in murine tumor models.[5] The results indicated that the combination of 10-EDAM with CPA was highly effective, yielding therapeutic activity far greater than that of either agent alone and resulting in a substantial number of long-term survivors.[5] Similarly, 10-EDAM showed high activity in combination with cisplatin.[5]
Quantitative Data Summary
While the primary study did not provide specific IC50 values for the combinations, it offered a qualitative and semi-quantitative assessment of antitumor activity.
| Tumor Model | Combination | Key Findings | Reference |
| E0771 Mammary Adenocarcinoma | 10-EDAM + Cyclophosphamide | Most effective combination; therapeutic activity was far greater than that obtained with each agent alone, with a substantial number of long-term survivors. | [5] |
| T241 Fibrosarcoma | 10-EDAM + Cyclophosphamide | Most effective combination; therapeutic activity was far greater than that obtained with each agent alone, with a substantial number of long-term survivors. | [5] |
| L1210 Leukemia | 10-EDAM + Cyclophosphamide | Most effective combination; therapeutic activity was far greater than that obtained with each agent alone, with a substantial number of long-term survivors. | [5] |
| E0771 Mammary Adenocarcinoma | 10-EDAM + Cisplatin | Highly active combination. | [5] |
| L1210 Leukemia | 10-EDAM + Cisplatin | Highly active combination. | [5] |
| Murine Ovarian Tumor | 10-EDAM + Cisplatin (Intraperitoneal) | Increased life span by 161% compared to single agents. With leucovorin rescue, the combination quadrupled the number of tumor-free, long-term survivors to 40%. | [8] |
Experimental Protocols
In Vivo Murine Tumor Model Protocol (Adapted from Schmid et al., 1987)
-
Animal Model: BD2F1 mice.
-
Tumor Cell Lines: E0771 mammary adenocarcinoma, T241 fibrosarcoma, L1210 leukemia.
-
Tumor Implantation:
-
For solid tumors (E0771, T241), implant tumor fragments subcutaneously.
-
For leukemia (L1210), inject 10^5 cells intraperitoneally.
-
-
Drug Preparation:
-
Prepare 10-EDAM, cyclophosphamide, and cisplatin in appropriate sterile vehicles for injection.
-
-
Treatment Schedule:
-
Administer drugs intraperitoneally every 3 days for a total of 3 doses.
-
For combination therapy, reduce the dosage of each drug to one-half of its individual LD10 dosage.
-
-
Monitoring and Endpoints:
-
Monitor tumor growth by caliper measurements for solid tumors.
-
Monitor survival time for leukemia models.
-
Record animal weight and signs of toxicity.
-
The primary endpoint is median survival time and the number of long-term survivors.
-
Intraperitoneal (IP) Therapy Protocol for Ovarian Cancer Model (Adapted from Schmid et al., 1989)
-
Animal Model: Murine model with an ovarian teratoma.
-
Tumor Implantation: Implant 10^7 tumor cells intraperitoneally.
-
Drug Administration:
-
Administer 10-EDAM and cisplatin intraperitoneally 1 or 2 days after tumor implantation.
-
Treatment schedule: once every 3 days for 3 doses.
-
-
Leucovorin Rescue:
-
Administer calcium leucovorin subcutaneously 16 hours after each combination dose.
-
-
Endpoints:
-
Median survival time.
-
Percentage of tumor-free, long-term survivors.
-
Signaling Pathway and Workflow Diagrams
II. Potential Combinations with Targeted Therapies and Immunotherapy
Direct preclinical or clinical data on the combination of this compound with modern targeted therapies or immunotherapies are limited. However, studies involving the closely related antifolate, methotrexate, can provide a rationale and a framework for investigating such combinations with this compound.
A. Combination with Histone Deacetylase Inhibitors (HDACi)
Rationale: HDAC inhibitors can modulate the expression of genes involved in drug resistance and sensitivity. Some studies suggest that HDACi can enhance the efficacy of methotrexate by upregulating the expression of folylpolyglutamate synthetase (FPGS), the enzyme responsible for polyglutamylating methotrexate and this compound, which traps the drug inside the cell and increases its inhibitory activity.[2]
Quantitative Data Summary (Methotrexate + HDACi)
| Cell Line | HDACi | Combination Effect | Key Findings | Reference |
| PCNSL-derived cell lines (HKBML, TK) | Panobinostat, Vorinostat | Synergistic | HDACi increased MTX polyglutamylation and enhanced its antitumor effect in vitro and in vivo. | [2] |
| Solid Ehrlich Carcinoma (in vivo) | Valproic Acid | Synergistic | The combination of methotrexate and valproic acid showed a better effect than either drug alone in reducing tumor volume and increasing apoptosis. | [9] |
Experimental Protocols
In Vitro Cell Viability Assay (Adapted from Fujimoto et al., 2020)
-
Cell Lines: Human cancer cell lines of interest.
-
Drug Preparation: Prepare stock solutions of this compound and the HDAC inhibitor in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Treatment:
-
Seed cells in 96-well plates.
-
Treat with a range of concentrations of this compound, the HDAC inhibitor, or the combination of both.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a standard cell viability assay such as MTT or CellTiter-Glo.
-
-
Data Analysis:
-
Calculate IC50 values for each agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
B. Combination with PARP Inhibitors
Rationale: PARP inhibitors are effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. Antifolates like methotrexate have been shown to be selectively toxic to BRCA-defective cells.[10] Combining an antifolate with a PARP inhibitor could potentially enhance the killing of these cancer cells through synthetic lethality.
Note: Direct preclinical studies combining this compound and PARP inhibitors are currently lacking. The following protocol is a general guideline for investigating such a combination.
Experimental Protocol
In Vitro Clonogenic Survival Assay
-
Cell Lines: Cancer cell lines with and without BRCA mutations (or other homologous recombination deficiencies).
-
Treatment:
-
Treat cells with this compound for a defined period (e.g., 24 hours).
-
Wash out the this compound and then treat with a PARP inhibitor continuously.
-
-
Colony Formation:
-
Plate a known number of treated cells and allow them to grow for 10-14 days to form colonies.
-
-
Analysis:
-
Stain the colonies and count them.
-
Calculate the surviving fraction for each treatment condition.
-
Assess for a synergistic reduction in survival in the combination treatment group, particularly in the BRCA-deficient cells.
-
C. Combination with Immunotherapy (Immune Checkpoint Inhibitors)
Rationale: Some chemotherapeutic agents can induce immunogenic cell death, releasing tumor antigens and promoting an anti-tumor immune response. Recent studies have shown that methotrexate can exhibit antitumor immune activity and enhance the efficacy of immune checkpoint blockade.[11][12] This provides a basis for exploring the combination of this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).
Experimental Protocols
In Vivo Syngeneic Tumor Model for Immunotherapy Combination
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Tumor Cell Line: A syngeneic murine tumor cell line (e.g., MC38 colon adenocarcinoma, B16 melanoma).
-
Tumor Implantation: Inject tumor cells subcutaneously.
-
Treatment Schedule:
-
Once tumors are established, begin treatment with this compound (with or without leucovorin rescue, depending on the dose).
-
Administer the immune checkpoint inhibitor antibody (e.g., anti-PD-1) intraperitoneally according to a standard protocol (e.g., twice a week).
-
-
Immune Cell Analysis:
-
At the end of the study, or at intermediate time points, harvest tumors and spleens.
-
Analyze the tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry for changes in the populations of CD8+ T cells, regulatory T cells (Tregs), and other immune cells.
-
-
Endpoints:
-
Tumor growth delay or regression.
-
Overall survival.
-
Changes in the tumor immune microenvironment.
-
Logical Relationship Diagram
Conclusion
This compound and its analogs hold promise for use in combination cancer therapies. Preclinical evidence strongly supports its combination with conventional cytotoxic agents like cyclophosphamide and cisplatin, particularly with leucovorin rescue to manage toxicity. While direct evidence is still emerging, the mechanistic rationale for combining this compound with targeted therapies such as HDAC inhibitors and PARP inhibitors, as well as with immunotherapy, is compelling. The protocols and data presented here provide a foundation for further research into these novel combination strategies, which may ultimately lead to more effective cancer treatments. It is crucial to meticulously design and execute preclinical studies to establish the efficacy and safety of these combinations before clinical translation.
References
- 1. Anticancer antifolates: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibition enhances the therapeutic effects of methotrexate on primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination chemotherapy with a new folate analog: activity of 10-ethyl-10-deaza-aminopterin compared to methotrexate with 5-fluorouracil and alkylating agents against advanced metastatic disease in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10-Ethyl-10-deaza-aminopterin: structural design and biochemical, pharmacologic, and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A case for the use of this compound in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracavitary therapy of murine ovarian cancer with cis-diamminedichloroplatinum(II) and 10-ethyl-10-deazathis compound incorporating systemic leucovorin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase II clinical trial of 6-mercaptopurine (6MP) and methotrexate in patients with BRCA defective tumours: a study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methotrexate exerts antitumor immune activity and improves the clinical efficacy of immunotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Aminopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a 4-amino derivative of folic acid, is a potent antineoplastic and immunosuppressive agent.[1] It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2][3] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate (THF), an essential cofactor for the production of purines and thymidylate, which are the building blocks of DNA and RNA.[4] This disruption of nucleic acid synthesis leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[4] These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy, focusing on experimental design, drug administration, and endpoint analysis in preclinical models.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate cycle.[6][7] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[8] By binding to DHFR with high affinity, this compound depletes the intracellular pool of THF, thereby inhibiting DNA, RNA, and protein synthesis, ultimately leading to cell death.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile this compound solution for intraperitoneal (IP) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add a minimal amount of DMSO to dissolve the powder completely. This compound is soluble in DMSO.[6]
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solution Preparation (e.g., 0.1 mg/mL):
-
Aseptically dilute the this compound stock solution with sterile PBS to the desired final concentration. For example, to make a 0.1 mg/mL solution from a 10 mg/mL stock, dilute 1:100 (e.g., 10 µL of stock in 990 µL of PBS).
-
The final concentration of DMSO should be kept low (ideally ≤1%) to avoid toxicity to the animals.
-
-
Sterilization:
-
Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
-
Storage:
-
Store the sterile working solution at 2-8°C for short-term use (up to one week). For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vivo Efficacy Assessment in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old
-
Human cancer cell line (e.g., acute lymphoblastic leukemia cell line CCRF-CEM)
-
Matrigel (optional, for subcutaneous injection)
-
Sterile PBS
-
Prepared sterile this compound solution (from Protocol 1)
-
Vehicle control (e.g., PBS with the same final concentration of DMSO as the treatment solution)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Tumor Cell Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group via intraperitoneal (IP) injection at a predetermined dose and schedule (e.g., 0.5 mg/kg, daily for 5 days).[2]
-
Administer the vehicle control to the control group following the same schedule.
-
For IP injections in mice, restrain the animal and inject into the lower right quadrant of the abdomen at a 30-45° angle.[9][10]
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice daily as an indicator of toxicity.
-
-
Endpoint:
-
Continue the experiment for a predetermined duration or until tumors in the control group reach a specified size (e.g., 2000 mm³).
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Protocol 3: Monitoring of this compound Toxicity
Objective: To monitor and score the toxicity of this compound in treated mice.
Materials:
-
Balance for weighing mice
-
EDTA-coated microtubes for blood collection
-
Hematology analyzer
-
Clinical scoring chart (see Table 3)
Procedure:
-
Clinical Observations:
-
Observe the mice daily for clinical signs of toxicity, including changes in posture, activity, and fur condition.
-
Record a clinical score for each mouse based on a standardized scoring system (see Table 3).
-
-
Body Weight:
-
Measure and record the body weight of each mouse daily. A significant body weight loss (e.g., >15-20%) is a key indicator of toxicity.[11]
-
-
Hematological Analysis (Complete Blood Count - CBC):
-
Collect a small volume of blood (approximately 50-100 µL) via a submandibular or saphenous vein puncture at baseline and at selected time points during and after treatment (e.g., weekly).
-
Collect the blood into EDTA-coated microtubes to prevent coagulation.[7]
-
Analyze the whole blood samples using a hematology analyzer to determine parameters such as white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.[12] Myelosuppression, indicated by a decrease in these cell counts, is a common toxicity of this compound.
-
Protocol 4: Leucovorin Rescue
Objective: To mitigate the systemic toxicity of this compound while potentially maintaining its anti-tumor efficacy.
Background: Leucovorin (folinic acid) is a reduced form of folic acid that can be converted to THF without the need for DHFR. It is used as a rescue agent to counteract the toxic effects of high-dose antifolate therapy.
Procedure:
-
Leucovorin can be administered 24-72 hours after this compound treatment.[4] The exact timing and dose will depend on the dose of this compound used and the specific experimental goals.
-
A typical starting dose for leucovorin rescue in mice is 10-25 mg/kg, administered via IP or subcutaneous injection. The dose can be adjusted based on the observed toxicity.
Data Presentation and Analysis
Table 1: Quantitative Data Summary for In Vivo Efficacy
| Group | Number of Animals | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) ± SEM |
| Vehicle Control | 10 | 125.5 ± 8.2 | 1850.3 ± 150.7 | N/A | +5.2 ± 1.5 |
| This compound (0.5 mg/kg) | 10 | 128.1 ± 7.9 | 450.6 ± 65.4 | 75.6 | -8.9 ± 2.1 |
| This compound + Leucovorin | 10 | 126.9 ± 8.5 | 510.2 ± 70.1 | 72.4 | -2.5 ± 1.8 |
Table 2: Hematological Toxicity Data
| Group | Time Point | WBC (x10³/µL) ± SEM | RBC (x10⁶/µL) ± SEM | Platelets (x10³/µL) ± SEM |
| Vehicle Control | Day 0 | 6.5 ± 0.8 | 8.2 ± 0.5 | 850 ± 75 |
| Day 14 | 6.8 ± 0.9 | 8.5 ± 0.6 | 870 ± 80 | |
| This compound (0.5 mg/kg) | Day 0 | 6.7 ± 0.7 | 8.4 ± 0.4 | 860 ± 70 |
| Day 14 | 3.1 ± 0.5 | 6.9 ± 0.7 | 450 ± 60 |
Table 3: Clinical Scoring System for Toxicity
| Score | Weight Loss | Posture | Activity | Fur Condition |
| 0 | < 5% | Normal | Normal | Smooth |
| 1 | 5-10% | Hunched at rest | Slightly decreased | Piloerection (partial) |
| 2 | 10-15% | Hunched | Moderately decreased | Piloerection (generalized) |
| 3 | > 15% | Severely hunched | Lethargic | Poorly groomed |
Statistical Analysis
-
Tumor Growth Curves: Analyze tumor growth data using repeated measures two-way ANOVA to compare the treatment groups over time.[1]
-
Survival Analysis: If survival is an endpoint, use the Kaplan-Meier method to generate survival curves and the log-rank test to compare survival distributions between groups.[6][8][13]
-
Other Quantitative Data: For data such as final tumor volumes, body weight changes, and hematological parameters, use appropriate statistical tests such as the t-test or one-way ANOVA with post-hoc tests for multiple group comparisons. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound's efficacy and toxicity. Adherence to detailed and standardized procedures is crucial for obtaining reliable and reproducible data. Careful monitoring of both therapeutic efficacy and adverse effects is essential for determining the therapeutic window of this compound and for guiding its further development as a potential anticancer or immunosuppressive agent.
References
- 1. Statistical analysis of in vivo tumor growth experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Statistical analysis of in vivo tumor growth experiments. | Semantic Scholar [semanticscholar.org]
- 3. repo.uni-hannover.de [repo.uni-hannover.de]
- 4. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Survival-Span Method: How to Qualitatively Estimate Lifespan to Improve the Study of Aging, and not Disease, in Aging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexxbioanalytics.com [idexxbioanalytics.com]
- 8. doc.govt.nz [doc.govt.nz]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. Notes - Chapter 7 [oncology.wisc.edu]
Application Notes: Developing a Stable Aminopterin Solution for Long-term Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a 4-amino derivative of folic acid, is a potent antimetabolite used extensively in biomedical research and was one of the first chemotherapeutic agents to induce remission in childhood leukemia.[1][2] Its primary application in the laboratory is as a selective agent in cell culture, most notably in Hypoxanthine-Aminopterin-Thymidine (HAT) medium for the development of hybridoma cell lines that produce monoclonal antibodies.[3][4][5]
The mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotide precursors required for DNA, RNA, and protein synthesis.[6][7] By blocking this de novo synthesis pathway, this compound is highly effective in selecting for cells that can utilize the alternative "salvage pathway."[5][8]
The efficacy of this compound in long-term experiments is critically dependent on the stability of its prepared solutions. This compound is susceptible to degradation by light and heat, which can lead to a loss of cytotoxic activity and compromise experimental reproducibility.[3][6] These application notes provide detailed protocols for preparing, storing, and handling this compound solutions to ensure their stability and efficacy for long-term use.
Factors Influencing this compound Stability
The primary factors that contribute to the degradation of this compound are:
-
Light: Aqueous solutions of this compound are particularly susceptible to photodegradation when exposed to fluorescent room light.[3][9] It is crucial to protect both solid compound and solutions from light.
-
Heat: this compound is unstable at elevated temperatures.[6] When heated to decomposition, it can emit toxic fumes.[10]
-
pH and Solvent: Aqueous solutions are not recommended for long-term storage due to instability.[9][11] Solutions prepared in dimethyl sulfoxide (B87167) (DMSO) show significantly greater stability, especially when stored at low temperatures.
Data Presentation: Recommended Storage Conditions
To ensure the long-term stability of this compound, adhere to the following storage guidelines. Aliquoting stock solutions into single-use volumes is strongly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][9]
| Form | Solvent | Storage Temperature | Recommended Duration | Key Recommendations |
| Powder | N/A | -20°C | ≥ 4 years[11] | Store in a dry, dark place.[3] |
| Stock Solution | DMSO | -80°C | Up to 1 year[3] | Aliquot to avoid freeze-thaw cycles. Use light-protecting tubes.[3][12] |
| Stock Solution | DMSO | -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles. Use light-protecting tubes.[3][12] |
| Aqueous Solution | Water/NaOH | 2-8°C | Not recommended for more than one day.[3][11] | Prepare fresh before each use and protect from light.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is recommended for preparing a stable stock solution for long-term storage.
Materials:
-
This compound powder (MW: 440.4 g/mol )[10]
-
Dimethyl sulfoxide (DMSO), cell culture grade[12]
-
Sterile, light-protecting microcentrifuge tubes[12]
-
Calibrated analytical balance and micropipettes
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For a 10 mM solution, you will need 4.4 mg of this compound per 1 mL of DMSO.
-
Solubilization: Add the appropriate volume of high-quality, fresh DMSO to the this compound powder.[12][13] Moisture-absorbing DMSO can reduce solubility.[13]
-
Dissolving: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary to aid dissolution.[12]
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile, light-protecting tubes.[12] Label each tube clearly with the compound name, concentration, date, and user initials.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for long-term storage of up to one year.[3]
Protocol 2: Preparation of a 1 mM Aqueous Stock Solution
This method is an alternative for applications where DMSO is not suitable. Due to lower stability, this solution should be prepared fresh.
Materials:
-
This compound powder
-
2 M Sodium Hydroxide (NaOH)[12]
-
Nuclease-free water[12]
-
Sterile conical tubes
-
0.22 µm sterile syringe filter[12]
Procedure:
-
Initial Solubilization: To prepare a concentrated intermediate, add a small volume of 2 M NaOH to the weighed this compound powder to achieve a concentration of 50 mg/mL.[12][14] For example, to 4.4 mg of this compound, add 88 µL of 2 M NaOH.
-
Vortexing: Gently vortex the solution until the powder is completely dissolved. The solution should be clear.[12]
-
Dilution: Using nuclease-free water, dilute the concentrated solution to the final desired volume to achieve a 1 mM concentration.[12] For the example above, add water to a final volume of 10 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.[12]
-
Storage: Store the solution at 2-8°C, protected from light. It is strongly recommended to use this aqueous solution within one day.[3][11]
Protocol 3: Forced Degradation Study to Assess Stability
This protocol can be used to evaluate the stability of your this compound solution under light and heat stress.
Objective: To determine the stability of a prepared this compound solution under specific stress conditions.
Procedure:
-
Preparation: Prepare a solution of this compound at the desired concentration following Protocol 1 or 2.
-
Dispensing: Dispense the solution into several clear and amber (light-protected) vials.[3]
-
Stress Conditions:
-
Photostability: Expose a set of clear vials to a controlled fluorescent light source for a defined period (e.g., 24-48 hours). Keep a corresponding set of amber vials under the same temperature conditions as a light-protected control.[3]
-
Thermostability: Place a set of amber vials in a temperature-controlled environment (e.g., 37°C) for a defined period (e.g., 24-72 hours). Keep a control set at the recommended storage temperature (e.g., -80°C or 4°C).[3]
-
-
Analysis: After the stress period, assess the integrity of the this compound. This can be done by:
-
HPLC Analysis: Quantify the remaining this compound concentration compared to the control samples.
-
Bioassay: Assess the cytotoxic activity of the stressed this compound solution on a sensitive cell line and compare the IC50 value to a fresh, reliable batch.[3] A significant increase in the IC50 indicates degradation.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing a stable this compound stock solution.
Mechanism of Action
Caption: this compound competitively inhibits DHFR, blocking nucleotide synthesis.
Safety and Handling
This compound is classified as an extremely hazardous substance and must be handled with appropriate safety precautions.[12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound in both solid and solution form.[12]
-
Engineering Controls: All handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation.
-
Storage: Store this compound in clearly marked, impervious, break-resistant containers in a designated area.[15]
-
Disposal: Dispose of all waste contaminated with this compound according to institutional and local regulations for hazardous chemical waste.
References
- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HAT medium - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound - LKT Labs [lktlabs.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
troubleshooting low hybridoma yield with aminopterin in HAT medium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low hybridoma yield, with a specific focus on challenges related to aminopterin in HAT medium.
Frequently Asked Questions (FAQs)
Q1: What is the principle of HAT medium selection for hybridomas?
A1: HAT (Hypoxanthine-Aminopterin-Thymidine) medium is a selective medium used in hybridoma technology to eliminate unfused myeloma cells and allow for the selective growth of hybridoma cells.[1][2] The selection process leverages two DNA synthesis pathways: the de novo pathway and the salvage pathway.[1]
-
This compound , a folic acid analog, blocks the dihydrofolate reductase (DHFR) enzyme, which is essential for the de novo synthesis of purines and pyrimidines.[1][3][4]
-
Hypoxanthine and Thymidine are provided as substrates for the salvage pathway.[1][4]
Myeloma cells used for fusion are genetically engineered to be deficient in the Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) enzyme, a critical component of the salvage pathway.[1][4] Therefore, when the de novo pathway is blocked by this compound, these unfused myeloma cells cannot utilize the salvage pathway and subsequently die. Spleen cells, the source of antibody-producing B-cells, have a functional HGPRT enzyme but a limited lifespan in culture and will naturally die off.[1][4] Successfully fused hybridoma cells inherit the immortality of the myeloma cells and the functional HGPRT gene from the spleen cells. This allows them to survive in the HAT medium by utilizing the salvage pathway for DNA synthesis.[1][4]
Q2: How long should hybridoma cells be cultured in HAT medium?
A2: Hybridoma cells are typically cultured in HAT medium for 10 to 14 days.[1][3][4] This duration is generally sufficient to eliminate all unfused myeloma cells.[4] After this period, the this compound is removed, and the cells are cultured in HT (Hypoxanthine-Thymidine) medium for a period, often 2 to 3 weeks, before being transferred to a standard growth medium.[1][3][5] It is crucial to wean the cells off this compound, as its prolonged presence can be toxic to the hybridoma cells.[3]
Q3: What are the common causes of low or no hybridoma colony formation after HAT selection?
A3: Several factors can contribute to a low yield or complete absence of hybridoma colonies. These can be broadly categorized into issues with the fusion process, problems with the selection medium or culture conditions, and the health of the parent cells.[1]
-
Inefficient Cell Fusion: Low fusion efficiency can result from suboptimal ratios of spleen cells to myeloma cells, poor quality of the fusing agent (e.g., polyethylene (B3416737) glycol - PEG), or inadequate handling of the cells during the fusion process.[1] The efficiency of PEG-mediated fusion can be low, with only 1-2% of total cells resulting in viable hybridomas.
-
This compound Toxicity: While essential for selection, this compound can be toxic to the desired hybridoma cells.[3] Using an incorrect concentration or prolonged exposure can lead to cell death.[3]
-
Suboptimal Culture Conditions: Issues such as microbial contamination (e.g., mycoplasma), incorrect CO2 levels, or poor-quality serum can negatively impact hybridoma growth.[6]
-
Poor Parental Cell Health: The viability of both spleen and myeloma cells before fusion is critical. Myeloma cells should be in the logarithmic growth phase.[1]
Q4: My hybridoma colonies initially grow well but then die off or stop producing antibodies. What could be the cause?
A4: This issue often points towards genetic instability of the hybridoma clones or the overgrowth of non-producing cells.[1]
-
Genetic Instability: Hybridoma cells can be genetically unstable and may lose the chromosomes responsible for antibody production over time.[3][7] Early subcloning of promising hybridoma colonies by limiting dilution is crucial to ensure monoclonality and select for stable, high-producing clones.[1][8]
-
Overgrowth by Non-producers: Non-producing cells can sometimes outcompete antibody-producing cells.[1][9] Continuous screening for antibody production during expansion and subcloning helps to identify and eliminate these non-producing clones.[1]
-
Prolonged Culture in HAT Medium: Extended culture in HAT medium can sometimes lead to dependence on the medium components or toxicity.[1][3]
Troubleshooting Guide
This guide addresses specific problems encountered during hybridoma production with a focus on this compound-related issues.
| Problem | Potential Cause | Recommended Action |
| No visible hybridoma colonies after 10-14 days in HAT medium. | 1. Inefficient Cell Fusion: Suboptimal spleen cell to myeloma cell ratio, poor PEG quality, or improper fusion technique.[1] | - Optimize the spleen cell to myeloma cell ratio (ratios from 2:1 to 10:1 are commonly used).[1]- Ensure the PEG is of high quality and the correct molecular weight (e.g., PEG 1500).[1]- Handle cells gently during the fusion process.[1] |
| 2. This compound Toxicity: this compound concentration is too high or the HAT medium is improperly prepared. | - Verify the final concentration of this compound in the HAT medium (a typical final concentration is 0.4 µM).[10][11]- Perform a dose-response experiment to find the optimal this compound concentration for your specific myeloma cell line.[4]- Use fresh, quality-controlled HAT medium.[4] | |
| 3. Myeloma Cell Line Issues: The myeloma cell line is not HGPRT-deficient or has reverted. | - Culture the myeloma cells alone in HAT medium to confirm they do not survive.[4] | |
| 4. Poor Parental Cell Viability: Low viability of spleen or myeloma cells before fusion. | - Assess the viability of both cell populations before fusion. Myeloma cells should be in the logarithmic growth phase.[1] | |
| Hybridoma colonies are present but the yield is very low. | 1. Suboptimal Plating Density: Seeding density in culture plates is too low. | - Optimize the cell seeding density after fusion. A common starting point is 1-2 x 10^5 cells per well in a 96-well plate.[3] |
| 2. Inadequate Culture Support: Lack of feeder cells or appropriate supplements to support early hybridoma growth. | - Consider using feeder cells (e.g., mouse peritoneal macrophages or irradiated splenocytes) or a hybridoma cloning supplement.[1] | |
| 3. This compound Sensitivity: The specific hybridoma clones may be particularly sensitive to this compound. | - Consider reducing the this compound concentration or the duration of HAT selection. Some protocols have shown success with shorter this compound exposure.[4] | |
| Hybridoma clones stop producing antibodies after being transferred from HAT to HT medium. | 1. Genetic Instability: Loss of chromosomes responsible for antibody production.[3][7] | - Subclone positive hybridomas as soon as possible to ensure monoclonality and stability.[8]- Cryopreserve high-producing clones at early passages.[8] |
| 2. Overgrowth of Non-Producers: Non-producing cells outcompete the antibody-secreting clones.[1][9] | - Regularly screen for antibody production and re-clone positive populations if a decline in production is observed.[1] | |
| 3. Medium Transition Stress: Abrupt change in medium composition can stress the cells.[7] | - Ensure a gradual transition from HAT to HT, and then to the final culture medium. Some protocols recommend two weeks in HT medium.[1] |
Visual Guides
Signaling Pathways and Workflows
Caption: Mechanism of HAT Selection in Hybridoma Technology.
Caption: General Workflow for Monoclonal Antibody Production.
Caption: Troubleshooting Decision Tree for Low Hybridoma Yield.
Experimental Protocols
Protocol 1: Preparation of 1x HAT Medium from 50x Stock
This protocol describes the preparation of 500 mL of 1x HAT medium.
Materials:
-
Basal medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
50x HAT supplement
-
Sterile 500 mL bottle
Procedure:
-
In a sterile biological safety cabinet, add 435 mL of basal medium to a sterile 500 mL bottle.
-
Add 50 mL of FBS to a final concentration of 10%.[11]
-
Add 5 mL of 100x Penicillin-Streptomycin solution.[11]
-
Aseptically add 10 mL of the 50x HAT supplement to the 500 mL of medium.[11]
-
Mix the medium gently by swirling. Avoid vigorous shaking to prevent foaming.
-
The final concentrations of the HAT components will be approximately 100 µM Hypoxanthine, 0.4 µM this compound, and 16 µM Thymidine.[5][10]
-
Store the prepared medium at 2-8°C and protect it from light.
Protocol 2: Cell Fusion using Polyethylene Glycol (PEG)
This protocol provides a general procedure for the fusion of myeloma and spleen cells.
Materials:
-
Spleen cells from an immunized mouse
-
Myeloma cells (e.g., Sp2/0-Ag14 or P3X63Ag8.653) in logarithmic growth phase
-
Serum-free basal medium
-
Polyethylene glycol 1500 (PEG 1500), pre-warmed to 37°C
-
HAT selection medium
-
Feeder cells or hybridoma cloning supplement (optional)
-
50 mL conical tubes
-
Water bath at 37°C
-
Centrifuge
-
96-well cell culture plates
Procedure:
-
Wash the spleen cells and myeloma cells separately with serum-free medium.
-
Mix the spleen cells and myeloma cells at the desired ratio (e.g., 5:1) in a 50 mL conical tube.
-
Centrifuge the cell mixture to form a pellet and carefully remove all the supernatant.
-
Gently loosen the cell pellet by tapping the tube.
-
Slowly add 1 mL of pre-warmed PEG (37°C) to the cell pellet over 1 minute while gently swirling the tube.[1]
-
Allow the cells to incubate in the PEG solution for 1-2 minutes at 37°C.[1]
-
Slowly add 5 mL of serum-free medium to the cell suspension over 5 minutes, followed by an additional 15 mL of medium.[1]
-
Centrifuge the cells, discard the supernatant, and gently resuspend the cell pellet in HAT selection medium.[1]
-
Plate the cell suspension into 96-well plates. It is advisable to also include feeder cells or a hybridoma cloning supplement to support cell growth.[1]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.[1]
Protocol 3: Screening for Antibody Production by ELISA
This protocol outlines a basic indirect ELISA to screen hybridoma supernatants.
Materials:
-
Antigen used for immunization
-
ELISA plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Hybridoma culture supernatants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate with wash buffer.
-
Add the hybridoma culture supernatants to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate with wash buffer.
-
Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.[1]
-
Wash the plate with wash buffer.
-
Add the substrate and incubate until a color change is observed.[1]
-
Stop the reaction by adding the stop solution.[1]
-
Read the absorbance at the appropriate wavelength using a microplate reader. Wells with a high absorbance signal indicate the presence of the desired antibody.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. usbio.net [usbio.net]
- 11. benchchem.com [benchchem.com]
optimizing aminopterin concentration to reduce cytotoxicity in hybridomas
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing aminopterin concentration to minimize cytotoxicity during hybridoma selection.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in HAT selection medium?
This compound is a pivotal component of the HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium used in hybridoma technology.[1] It is a potent folic acid antagonist that functions by competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[2][3] This inhibition blocks the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[3] By shutting down this pathway, this compound eliminates unfused myeloma cells, which are engineered to be deficient in the salvage pathway enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[1][4] Hybridoma cells, formed from the fusion of a myeloma cell and an antibody-producing B-cell, survive because they inherit a functional HGPRT gene from the B-cell parent, allowing them to utilize the salvage pathway with the hypoxanthine (B114508) and thymidine (B127349) supplied in the medium.[5]
Q2: What is the standard concentration of this compound in HAT medium?
The widely accepted and standard final working concentration of this compound in 1x HAT selection medium is 0.4 µM.[5] This concentration is typically achieved by diluting a 50X commercially available HAT supplement into the basal culture medium.[6][7]
Q3: What are the typical signs of this compound-induced cytotoxicity in hybridoma cultures?
Observable signs of excessive this compound cytotoxicity include a significant reduction in cell proliferation, noticeable changes in cell morphology (such as cells rounding up and detaching from the culture surface), and a general decrease in metabolic activity.[2] In severe cases, this leads to widespread apoptosis and necrosis, affecting not only the unfused myeloma cells but also the desired hybridoma clones.[2][8]
Q4: How long should hybridomas be cultured in HAT medium?
Hybridoma cells are typically cultured in HAT medium for a period of 10 to 14 days.[1][9] This duration is generally sufficient to ensure the complete elimination of unfused myeloma parent cells. Following this selection phase, it is critical to wean the surviving hybridomas off this compound. This is done by transferring them to an HT medium (containing hypoxanthine and thymidine but no this compound) for approximately 2 to 3 weeks before moving them to a standard growth medium.[7][10] Some protocols suggest that a shorter this compound exposure of only 2 to 4 days can also be effective.[11]
Q5: What can I do if I suspect the this compound concentration is too high and is killing my hybridomas?
If you observe widespread cell death, including your hybridoma colonies, the this compound concentration may be too high for your specific cell line.[1][2] The primary solution is to titrate the this compound concentration to a lower level to determine the optimal selective pressure.[2] Additionally, ensure that the hypoxanthine and thymidine components of the medium are not degraded, as they are essential for the survival of the hybridomas via the salvage pathway.[11]
Q6: Are there any alternatives to this compound for hybridoma selection?
Yes, methotrexate (B535133) is another folate analog that inhibits DHFR and can be used as a selective agent in place of this compound.[1] Some studies indicate that methotrexate may offer better stability and lower toxicity, potentially leading to more rapid development of hybridoma colonies.[1][12] Another alternative selection system uses azaserine/hypoxanthine (AH) medium, which has been shown to yield a higher number of faster-growing hybrids in some cases.[13]
Q7: Can cells be "rescued" from this compound toxicity?
Yes, Leucovorin (also known as folinic acid) can be used as an antidote to the toxic effects of this compound.[2][14] Leucovorin is a reduced form of folic acid that can be converted to tetrahydrofolate (THF) without requiring the DHFR enzyme, thereby bypassing the metabolic block caused by this compound and replenishing the cellular pool of THF.[2] However, the timing of its addition is critical; adding Leucovorin too soon can negate the selective effect of the HAT medium.[2][15]
Quantitative Data Summary
The concentrations of components in standard HAT medium are crucial for successful hybridoma selection. The table below summarizes the typical concentrations in both the concentrated stock and the final working medium.
| Component | Concentration in 50X Stock | Final Concentration in 1X Medium | Molar Concentration in 1X Medium |
| Hypoxanthine | 5.0 mM | 0.1 mM | 100 µM |
| This compound | 0.02 mM - 0.05 mM | 0.0004 mM | 0.4 µM |
| Thymidine | 0.8 mM | 0.016 mM | 16 µM |
| Data compiled from multiple sources.[5][6][7] |
Visualizations and Workflows
Mechanism of HAT Selection
The diagram below illustrates how this compound blocks the de novo nucleotide synthesis pathway, forcing hybridoma cells to use the salvage pathway for survival.
Caption: Mechanism of this compound action and HAT selection in hybridoma technology.
General Experimental Workflow for Hybridoma Selection
This workflow outlines the key steps from cell fusion to the isolation of stable hybridoma clones.
Caption: Standard experimental workflow for hybridoma production and selection.
Troubleshooting Logic for High Cytotoxicity
Use this decision tree to diagnose and resolve issues of excessive cell death during HAT selection.
Caption: Troubleshooting workflow for excessive cytotoxicity during HAT selection.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Widespread cell death, including hybridomas, after HAT selection. | 1. This compound concentration is too high: Different cell lines have varying sensitivities.[1] 2. Poor quality of HAT medium: Hypoxanthine or thymidine may be degraded, preventing the salvage pathway from functioning.[11] 3. Mycoplasma contamination: Contamination can severely impact cell health and viability.[16] | 1. Titrate this compound concentration: Perform a dose-response experiment to find the optimal concentration for your specific myeloma and hybridoma lines.[2] 2. Use fresh, quality-controlled HAT medium: Prepare or purchase fresh medium and ensure proper storage at -20°C.[7][11] 3. Test for and eliminate mycoplasma: Regularly screen your parental myeloma cell line.[9] |
| No visible hybridoma colonies after 10-14 days. | 1. Inefficient cell fusion: Suboptimal cell ratios or poor-quality fusing agent (PEG).[9] 2. This compound concentration is too low: Unfused myeloma cells may survive and outcompete the slower-growing hybridomas.[1] 3. Myeloma cells are not HGPRT-deficient: The selection principle is compromised.[1][11] | 1. Optimize fusion protocol: Test different spleen cell to myeloma cell ratios (e.g., 2:1 to 10:1) and ensure high-quality PEG is used correctly.[9] 2. Verify this compound concentration: Ensure the HAT medium was prepared correctly. A slightly higher concentration might be needed if unfused myelomas are surviving. 3. Verify HGPRT status of myeloma cells: Culture the parental myeloma line alone in HAT medium to confirm they do not survive.[11] |
| Hybridoma colonies grow initially but then die off. | 1. Prolonged this compound exposure: The standard 10-14 day period may be too stressful for some clones.[11] 2. Suboptimal culture conditions: Incorrect temperature, CO2 levels, or pH can stress newly formed hybridomas.[11] 3. Genetic instability: Hybridomas can be genetically unstable and lose chromosomes.[1] | 1. Consider a shorter HAT incubation period: Some protocols show success with as little as 2-4 days of this compound exposure.[11] 2. Use feeder cells or conditioned medium: These can provide essential growth factors for newly formed hybridomas.[9] 3. Subclone early: Subclone promising colonies as early as possible by limiting dilution to ensure monoclonality and select for stable clones.[1][9] |
Experimental Protocols
Protocol 1: Standard Hybridoma Selection using HAT Medium
This protocol outlines the standard procedure for selecting hybridoma cells following fusion.
Materials:
-
Fused cell suspension (myeloma and spleen cells)
-
Basal medium (e.g., DMEM or RPMI-1640) with 10-20% FBS and antibiotics
-
50X HAT Supplement
-
50X HT Supplement
-
96-well cell culture plates
-
Feeder cells or hybridoma cloning supplement (recommended)
Procedure:
-
Prepare 1x HAT Medium: Aseptically add 10 mL of 50x HAT supplement to 490 mL of basal medium.[17] Mix gently by inverting.
-
Plating Cells: Centrifuge the fused cell suspension, discard the supernatant, and gently resuspend the cell pellet in 1x HAT selection medium.[9]
-
Seeding: Plate the cell suspension into 96-well plates. It is highly recommended to add feeder cells or a cloning supplement to support the growth of newly formed hybridomas.[9]
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.[9]
-
Monitoring and Feeding: Beginning around day 5, monitor the plates for the appearance of hybridoma colonies and the death of unfused cells.[11] Carefully replace half of the medium with fresh 1x HAT medium every 2-3 days.[11]
-
Screening: Once colonies are well-established (typically after 10-14 days), carefully collect supernatant to screen for the presence of the desired antibody using a suitable assay (e.g., ELISA).[1]
-
Weaning to HT Medium: Expand positive colonies into new plates containing HT medium (prepared by adding 10 mL of 50x HT supplement to 490 mL of basal medium). Culture in HT medium for at least one week, and preferably 2-3 weeks, to allow cells to recover fully from this compound exposure.[1][7]
-
Transition to Standard Medium: Gradually wean the cells from HT medium into the standard basal growth medium for further expansion and subcloning.[9]
Protocol 2: Assessing this compound Cytotoxicity using MTT Assay
This protocol can be used to determine the optimal, least cytotoxic concentration of this compound for your specific myeloma cell line.
Materials:
-
Myeloma cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
Procedure:
-
Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., from 1 nM to 10 µM).[3] Remove the old medium from the wells and add 100 µL of the diluted this compound or a vehicle control.
-
Incubation: Incubate for the desired exposure time (e.g., 72 hours).[18]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Analysis: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. This data can be used to calculate the IC50 (half-maximal inhibitory concentration) of this compound for your cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. usbio.net [usbio.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Requirement of de novo protein synthesis for this compound-induced apoptosis in a mouse myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. An improved selection procedure for the rescue of hybridomas. A comparative study of methotrexate versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of functional human T-T hybridomas in selection medium lacking this compound and thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Reduction in the toxicity of this compound—monoclonal-antibody conjugates by leucovorin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. benchchem.com [benchchem.com]
- 18. selleckchem.com [selleckchem.com]
Technical Support Center: Aminopterin in Mammalian Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with aminopterin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent folic acid antagonist.[1][2] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[3][4] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis and cellular proliferation.[1][4] By inhibiting DHFR, this compound depletes the cellular pool of THF, leading to a halt in DNA and RNA synthesis, cell cycle arrest, and ultimately apoptosis (programmed cell death).[3][5]
Q2: What are the primary applications of this compound in mammalian cell culture?
This compound is primarily used in:
-
Hybridoma Technology: It is a key component of the Hypoxanthine-Aminopterin-Thymidine (HAT) selection medium.[6][7] In this system, this compound blocks the de novo nucleotide synthesis pathway, eliminating unfused myeloma cells that lack a functional salvage pathway enzyme (HGPRT).[6] Hybridoma cells, which inherit a functional HGPRT from spleen cells, can survive by utilizing the salvage pathway.[6][7]
-
Cancer Research: Due to its ability to halt cell proliferation, it is used to study cytotoxic effects on rapidly dividing cancer cells.[4][8]
-
Gene Targeting and Selection: It is used in systems involving DHFR as a selectable marker, for instance, in selecting and amplifying genes of interest in DHFR-deficient cell lines like CHO cells.[9]
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a powder. For stock solutions, it is advisable to dissolve the compound in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO).[1][4] Prepare high-concentration stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[1][10] this compound is sensitive to light and heat, so stock solutions and experimental setups should be protected from direct light exposure.[1][6] Aqueous solutions are not recommended for storage for more than one day.[1] It is best to prepare fresh dilutions in media for each experiment.[1]
Q4: What is "Leucovorin rescue" and why is it used?
Leucovorin (folinic acid) is a reduced form of folic acid used as an antidote to the toxic effects of this compound.[2] It can be converted to THF without the need for the DHFR enzyme, thereby bypassing the block caused by this compound.[1] This replenishes the cellular THF pool, allowing DNA, RNA, and protein synthesis to resume, thus "rescuing" cells from this compound-induced cytotoxicity.[1] Folic acid itself is not a suitable rescue agent because its conversion to THF is blocked by this compound.[1]
Troubleshooting Guides
Issue 1: High Cell Death or No Growth in Culture
Symptom: Widespread cell death, even at low concentrations of this compound, or complete lack of cell growth.
| Possible Cause | Recommendation |
| High Sensitivity of Cell Line | The cell line may be extremely sensitive to this compound. Perform a dose-response experiment with a wider range of very low concentrations to determine the accurate IC50 value for your specific cell line.[1] |
| Incorrect Dosing | The effective concentration of this compound can vary significantly between different cell lines.[4] Verify calculations for dilutions and perform a dose-response experiment to determine the optimal concentration range.[4][10] |
| This compound Concentration Too High in HAT Medium | In hybridoma selection, high this compound concentrations can kill the desired hybridoma cells.[6] Titrate the concentration of this compound in the HAT medium to a lower, empirically determined level.[1] |
| Contamination | Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to cytotoxic agents.[11][12] Regularly test cultures for contamination. |
Issue 2: Inconsistent or No Effect on Cell Viability
Symptom: Experiments yield inconsistent results, or this compound shows no significant cytotoxic effect at expected concentrations.
| Possible Cause | Recommendation |
| Compound Degradation | This compound is sensitive to light and heat.[6][10] Prepare fresh dilutions for each experiment and protect stock solutions and experimental plates from light.[4] |
| Cell Line Resistance | Cells can develop resistance to antifolates through mechanisms like reduced drug uptake, increased drug efflux, or mutations in the DHFR enzyme.[4][8] Verify the sensitivity of your cell line with other DHFR inhibitors (e.g., methotrexate) or use a different, known-sensitive cell line.[4] |
| Precipitation in Media | This compound and related folate analogs have low solubility at physiological pH and can precipitate in cell culture media.[4][10] Ensure the stock solution is fully dissolved before diluting into the medium. Adding the stock solution slowly while mixing can help.[4] |
| Suboptimal Culture Conditions | Ensure optimal culture conditions, including temperature, CO2 levels, and humidity. Use high-quality reagents and media supplements.[6] |
Issue 3: Problems Specific to HAT Selection
Symptom: No hybridoma growth after HAT selection, or survival of unfused myeloma cells.
| Possible Cause | Recommendation |
| Inefficient Cell Fusion | Optimize the fusion protocol, including the ratio of spleen cells to myeloma cells and the handling of the fusogen (e.g., PEG).[6] |
| Myeloma Cells are Not HGPRT-deficient | Unfused, HGPRT-positive myeloma cells will survive HAT selection. Regularly verify the HGPRT-deficiency of your myeloma cell line.[6] |
| This compound Concentration Too Low | If the concentration is insufficient, unfused myeloma cells may survive and outcompete the slower-growing hybridomas.[6] Determine the optimal concentration to ensure complete killing of the myeloma cells.[6] |
| Lack of Essential Nutrients | Ensure the HAT medium is properly prepared with the correct concentrations of hypoxanthine (B114508) and thymidine (B127349) to support the salvage pathway in hybridomas.[6] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |
| CCRF-CEM | Human Leukemia | 0.53 - 55 (analogs) | 72h |
| Various Leukemia/Lymphoma | Pediatric Leukemia/Lymphoma | Median: 17 | 120h |
| Representative Example | Mammalian Cell Line | ~10 | 72h |
Note: This table provides representative data. Actual IC50 values will vary based on the specific cell line, experimental conditions, and this compound purity. It is crucial to determine the IC50 empirically for your specific system.[6][9][13][14]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (IC50)
This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of this compound for a specific cell line using an MTT assay.[1][5]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[1][6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 1 µM.[5] Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.[5]
-
Incubation: Incubate for the desired exposure time (e.g., 48 or 72 hours).[1][6]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][15]
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.[6]
Protocol 2: Dihydrofolate Reductase (DHFR) Activity Assay
This protocol measures DHFR activity by monitoring the oxidation of NADPH to NADP+.[3]
Materials:
-
DHFR Assay Buffer
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Cell lysate or purified DHFR
-
This compound (as inhibitor)
-
96-well clear plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: For cell lysates, homogenize 1 x 10^6 cells in 100 µL of ice-cold DHFR Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[3]
-
Reaction Setup: In each well, add 5-50 µL of sample (lysate). For inhibitor screening, pre-incubate the lysate with various concentrations of this compound for 10-15 minutes. Adjust the volume to 100 µL with DHFR Assay Buffer.[3]
-
Initiate Reaction: Add 40 µL of prepared NADPH solution, followed by 60 µL of prepared DHF substrate to start the reaction.[3]
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.[3]
-
Data Analysis: Calculate the change in absorbance per minute (ΔOD/min) from the linear portion of the curve. DHFR activity is calculated using the NADPH extinction coefficient (6.22 mM-1cm-1). For inhibitor studies, plot % inhibition versus inhibitor concentration to determine the IC50.[3]
Visualizations
Caption: this compound's mechanism of action in the context of HAT selection.
Caption: Workflow for determining IC50 using an MTT assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HAT medium - Wikipedia [en.wikipedia.org]
- 8. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical potency of methotrexate, this compound, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Further studies on the interaction of nonpolyglutamatable this compound analogs with dihydrofolate reductase and the reduced folate carrier as determinants of in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Aminopterin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with aminopterin, a potent antifolate agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a folic acid antagonist that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[1][2][3] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] The depletion of THF disrupts DNA synthesis and cell proliferation, particularly in rapidly dividing cancer cells, ultimately leading to apoptosis.[3][5]
Q2: My cancer cell line is showing resistance to this compound. What are the potential underlying mechanisms?
A2: Resistance to this compound can arise from several molecular mechanisms:[5]
-
Target Alteration: Mutations in the DHFR gene can alter the enzyme's structure, reducing its binding affinity for this compound.[5]
-
Target Amplification: Increased copy number of the DHFR gene can lead to overexpression of the DHFR enzyme, requiring higher concentrations of this compound to achieve an inhibitory effect.[5]
-
Impaired Drug Transport:
-
Reduced Influx: Decreased expression or mutations in folate transporters, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), can limit the uptake of this compound into the cell.[5]
-
Increased Efflux: Overexpression of efflux pumps, like those from the ATP-binding cassette (ABC) transporter family, can actively remove this compound from the cell.[5]
-
-
Decreased Polyglutamylation: Reduced activity of the enzyme folylpoly-gamma-glutamate synthetase (FPGS) can lead to decreased polyglutamylation of this compound.[3] Polyglutamated forms of this compound are retained more effectively within the cell and have a higher affinity for DHFR.[3]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the original, parental (sensitive) cell line. A significant increase in the IC50 value indicates acquired resistance. This can be quantified by calculating the Resistance Index (RI):[5]
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
An RI value substantially greater than 1.0 confirms an increased tolerance to the drug.[5]
Q4: I'm observing inconsistent results in my cell viability assays with this compound. What are some common causes and troubleshooting steps?
A4: Inconsistent results can stem from several factors:
-
Compound Instability: Folate analogs can be sensitive to light and temperature. Always prepare fresh dilutions from a frozen stock solution for each experiment and protect all solutions from light.[6]
-
Cell Line Integrity: Ensure you are working with the correct cell line and that it has not been misidentified or cross-contaminated. Also, verify that the cells are free from mycoplasma contamination, which can affect their growth and drug response.
-
Precipitation in Media: this compound can have low solubility at the neutral pH of most cell culture media.[7] To avoid precipitation, prepare a high-concentration stock solution in a suitable solvent like DMSO and add it to the media with vigorous mixing.[7]
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your assay plate, as variations in cell number can lead to variability in the results.
Troubleshooting Guides
Issue 1: No significant effect of this compound on cell viability, even at high concentrations.
| Possible Cause | Troubleshooting/Optimization Step |
| Intrinsic or Acquired Resistance | 1. Confirm Resistance: Perform an IC50 determination and compare it to the parental cell line or published data for that cell line.[5] 2. Investigate Mechanism: Use the protocols below to assess DHFR expression, folate transporter activity, and FPGS activity. |
| Compound Inactivity | 1. Use Fresh Stock: Prepare a fresh stock solution of this compound. 2. Proper Storage: Ensure the compound is stored correctly (typically at -20°C or -80°C, protected from light).[7] |
| High Folic Acid in Media | The folic acid in standard cell culture media can compete with this compound for uptake and binding to DHFR. Consider using a low-folate medium formulation.[7] |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for your cell line.[8] |
Issue 2: My resistant cell line is losing its resistant phenotype over time.
| Possible Cause | Troubleshooting/Optimization Step |
| Loss of Selective Pressure | Resistance can be unstable if the selective pressure (this compound) is removed. Culture the resistant cell line in the continuous presence of a maintenance dose of this compound. This is typically a concentration that is selective but does not cause significant cell death. |
| Genetic Reversion | In some cases, resistant cells may revert to a sensitive phenotype. It is crucial to maintain frozen stocks of the resistant cell line at early passages. |
Data Presentation
Table 1: Approximate IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Approximate IC50 (nM) | Reference |
| CCRF-CEM | Leukemia | 1 - 10 | [6] |
| HL-60 | Leukemia | 10 - 50 | [6] |
| HeLa | Cervical Cancer | 5 - 25 | [6] |
| MCF-7 | Breast Cancer | 20 - 100 | [6] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and media formulation.
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to stepwise increasing concentrations of this compound.[9]
Methodology:
-
Initial Sensitivity Assessment: Determine the baseline IC50 of the parental cell line to this compound using a cell viability assay (e.g., MTT or SRB assay).[5]
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at its IC50 concentration.
-
Cell Recovery and Expansion: Replace the drug-containing medium every 2-3 days. Initially, significant cell death is expected. Continue culturing until a population of surviving cells begins to proliferate and reaches approximately 80% confluency.
-
Stepwise Concentration Increase: Once the cells are stably proliferating at the initial concentration, increase the this compound concentration by approximately 2-fold.
-
Repeat and Monitor: Repeat the process of recovery, expansion, and stepwise concentration increase. This process can take several months.[10]
-
Confirmation of Resistance: Once cells are stably proliferating at a significantly higher drug concentration (e.g., 5-10 times the initial IC50), confirm the level of resistance by performing an IC50 assay and comparing it to an early-passage, thawed stock of the parental cell line.[5]
Protocol 2: DHFR Enzyme Inhibition Assay
This colorimetric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
96-well UV-transparent plate
-
DHFR Assay Buffer
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
This compound (or other inhibitors)
-
Microplate reader capable of reading absorbance at 340 nm
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing DHFR Assay Buffer and NADPH.
-
Inhibitor Addition: Add serial dilutions of this compound or your test compound to the appropriate wells. Include a no-inhibitor control.
-
Enzyme Addition: Add the DHFR enzyme to all wells except for the background control.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Reaction Initiation: Initiate the reaction by adding the DHF substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocities (Vmax) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of DHFR Expression
This protocol is used to compare the expression levels of the DHFR protein in parental (sensitive) and resistant cell lines.[5]
Methodology:
-
Prepare Cell Lysates: Lyse both parental and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DHFR overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to compare the relative expression of DHFR between the sensitive and resistant cell lines.
Visualizations
Caption: Mechanism of this compound action and resistance pathways.
Caption: Workflow for investigating this compound resistance.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. discover.nci.nih.gov [discover.nci.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
issues with aminopterin solubility and precipitation in stock solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of aminopterin in stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
This compound is a 4-amino derivative of folic acid and a potent competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] This inhibition blocks the synthesis of nucleotide precursors, which in turn halts DNA, RNA, and protein synthesis, making it a powerful agent in cancer research and for selection in cell culture (e.g., HAT medium).[1][4] However, this compound is a dicarboxylic acid that is only slightly soluble in water at a neutral pH, which often leads to precipitation issues in experimental media.[4][5]
Q2: What are the recommended solvents for preparing this compound stock solutions?
The choice of solvent depends on the desired concentration and experimental application.
-
Dimethyl sulfoxide (B87167) (DMSO): A common solvent for preparing high-concentration stock solutions (e.g., 10 mM).[4][6] It is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[3][7]
-
Aqueous Alkaline Solutions: For aqueous applications, solubility is significantly increased in basic solutions.[5] A common method involves dissolving this compound in a small volume of dilute sodium hydroxide (B78521) (NaOH) before diluting with water.[6][8]
Q3: How does pH affect the solubility of this compound?
As a molecule with carboxylic acid groups, this compound's solubility is highly pH-dependent. In alkaline conditions (basic pH), these groups are deprotonated, forming a more soluble salt.[5][9] Conversely, significantly lowering the pH after dissolving it in a basic solution can cause it to precipitate out.[5]
Q4: What factors contribute to this compound precipitation and degradation?
Several factors can compromise the integrity of this compound solutions:
-
Light Exposure: Aqueous solutions of this compound are sensitive to light and can lose cytotoxic activity upon exposure to fluorescent room light.[7][10] It is crucial to protect solutions by using amber vials or wrapping containers in foil.[7]
-
Temperature and Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation and precipitation.[7][10] It is best practice to aliquot stock solutions into single-use volumes.[6][7]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous medium (like cell culture media) can cause the compound to "crash out" or precipitate.[11] This happens because the compound's solubility is much lower in the aqueous environment.[11]
-
Supersaturation: Attempting to make a solution at a concentration higher than the solubility limit for that specific solvent and temperature will result in precipitation.[7]
Q5: What are the recommended storage conditions for this compound?
Proper storage is critical for maintaining the compound's stability and activity.
-
Powder: The solid, crystalline form should be stored at -20°C in a dry, dark place and can be stable for at least four years.[10][12]
-
DMSO Stock Solutions: For long-term storage (up to a year), aliquots should be kept at -80°C.[3][10] For short-term storage (up to one month), -20°C is acceptable.[6][10][13]
-
Aqueous Solutions: Aqueous solutions are not recommended for long-term storage. They should be prepared fresh before use and not stored for more than one day.[5][10][12]
Troubleshooting Guide
Problem: My this compound powder will not dissolve in neutral water or buffer.
-
Possible Cause: this compound has very low solubility in aqueous solutions at neutral pH.[5]
-
Recommended Solution: Attempt to dissolve the powder in a small amount of dilute NaOH (e.g., 0.1 M to 2 M) to create a concentrated, alkaline stock.[5][6] Once fully dissolved, this stock can be carefully diluted to the final working concentration in your experimental buffer.
Problem: I see a precipitate in my DMSO stock solution after thawing it.
-
Possible Cause 1: The solution may be supersaturated, or the DMSO may have absorbed water, reducing its solvating capacity.[7]
-
Recommended Solution 1: Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.[6][7] If it remains, the solution may need to be remade at a lower concentration. Always use high-quality, anhydrous DMSO.[7]
-
Possible Cause 2: The solution was not fully dissolved before it was initially frozen.
-
Recommended Solution 2: Before aliquoting and freezing a freshly made stock solution, ensure the compound is completely dissolved.[7]
Problem: The compound precipitated immediately after I diluted my DMSO stock into cell culture medium.
-
Possible Cause: This is likely due to "solvent shock," where the compound rapidly precipitates upon entering the aqueous environment where its solubility is much lower.[11] The final concentration may also be above its solubility limit in the medium.[14]
-
Recommended Solution: Pre-warm the cell culture medium to 37°C.[11] Add the DMSO stock solution dropwise while gently swirling or vortexing the medium to ensure rapid dispersion.[11] Alternatively, perform a serial dilution of the stock in the pre-warmed medium instead of a single large dilution step.[11] Ensure the final concentration of DMSO is low (typically ≤0.5%) to avoid solvent effects and cell toxicity.[11]
Problem: My experiments are showing inconsistent results or a loss of biological activity.
-
Possible Cause: The this compound in your stock or working solution may have degraded due to improper storage, light exposure, or multiple freeze-thaw cycles.[7][10]
-
Recommended Solution: Prepare fresh working solutions for each experiment from a new, single-use aliquot of a properly stored frozen stock.[5][7] Perform all dilutions and experimental steps under subdued lighting conditions to minimize photodegradation.[10]
Quantitative Data: this compound Solubility
| Solvent | Reported Concentration | Notes |
| DMSO | 88 mg/mL (199.81 mM)[3] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
| 2 M NaOH | 50 mg/mL[8] | Solutions may be stored for 1-2 days at 4°C. |
| Methanol | Soluble[4] | Specific concentration data is limited. |
| Ethanol | Slightly Soluble[12] | Not recommended for preparing high-concentration stocks. |
| Water | Moderately Soluble[12] | Solubility is low at neutral pH but increases in alkaline conditions.[5] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Aqueous Stock Solution
-
Materials: this compound powder (FW: 440.4), 2 M NaOH, nuclease-free water, sterile 0.22 µm syringe filter, sterile tubes.
-
Procedure:
-
Weigh out 4.4 mg of this compound powder in a sterile conical tube.
-
Add 88 µL of 2 M NaOH to the powder.[6]
-
Vortex gently until the powder is completely dissolved and the solution is clear.[6]
-
Add nuclease-free water to bring the final volume to 10 mL, achieving a 1 mM concentration.[6]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[6]
-
Use immediately. This aqueous solution is not recommended for storage for more than one day.[10][12]
-
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Materials: this compound powder (FW: 440.4), anhydrous cell-culture grade DMSO, sterile light-protecting tubes.
-
Procedure:
-
In a chemical fume hood, carefully weigh 4.4 mg of this compound powder into a sterile conical tube.[6]
-
Add 1 mL of high-quality, anhydrous DMSO to the tube.[6]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming up to 37°C may be applied if necessary to aid dissolution.[6]
-
Dispense the stock solution into single-use aliquots in sterile, light-protecting tubes.[6]
-
Store aliquots at -20°C for up to one month or at -80°C for up to one year.[6][10] Avoid repeated freeze-thaw cycles.[7]
-
Visualizations
Caption: this compound competitively inhibits the DHFR enzyme.
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: Standard workflow for preparing stable this compound stock solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. toku-e.com [toku-e.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
impact of light and temperature on aminopterin stability
Welcome to the Technical Support Center for Aminopterin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, with a focus on the impact of light and temperature. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability?
The main factors that contribute to the degradation of this compound are exposure to light and elevated temperatures.[1][2] Aqueous solutions are particularly sensitive to photodegradation when exposed to fluorescent room light.[1][3][4]
Q2: How should solid this compound be stored?
Solid this compound powder should be stored in a dry, dark environment.[1][4] For long-term stability, it is recommended to store it at -20°C.[2][4]
Q3: What is the recommended way to prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[2][4] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][4] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[2]
Q4: How stable are aqueous solutions of this compound?
Aqueous solutions of this compound are unstable and are not recommended for long-term storage.[4] It is best to prepare fresh aqueous solutions for immediate use and not store them for more than a day.[2][4] When preparing aqueous solutions, it is crucial to protect them from light.[4][5]
Q5: Is this compound sensitive to light?
Yes, this compound is light-sensitive.[1][4] Exposure of aqueous solutions to fluorescent room light with wavelengths greater than 300 nm can cause a loss of cytotoxicity.[3][5] This degradation is believed to be caused by the photolytic cleavage of the C9-N10 methylene-anilino bond.[3] Therefore, it is essential to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]
Q6: How does degradation affect the performance of this compound in experiments?
Degradation of this compound leads to a loss of its biological activity, specifically its ability to inhibit dihydrofolate reductase (DHFR).[2] In practical applications like hybridoma selection using HAT (Hypoxanthine-Aminopterin-Thymidine) medium, this can result in the failure to eliminate unfused myeloma cells, thereby compromising the entire experiment.[2]
Troubleshooting Guides
Issue 1: Inconsistent or failed hybridoma selection using HAT medium.
-
Possible Cause: Degradation of this compound in the HAT medium.[2]
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure that your this compound stock solution has been stored correctly at -20°C or -80°C in single-use aliquots and is within its recommended shelf life.[2]
-
Prepare Fresh Media: Prepare the HAT medium fresh from a new, properly stored aliquot of this compound stock solution immediately before each experiment. Aqueous solutions of this compound are not stable for long periods.[2][4]
-
Minimize Light Exposure: Protect the HAT medium from light at all stages of preparation and use.[4][5] Perform dilutions and additions under subdued lighting.
-
Confirm Concentration: A color change in the stock solution could indicate degradation. If you suspect degradation, consider preparing a fresh stock solution from the solid compound.[4]
-
Issue 2: Variable results in cell-based assays.
-
Possible Cause: Inconsistent potency of this compound due to degradation.[2]
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Always prepare fresh aqueous dilutions of this compound from a properly stored, frozen aliquot immediately before each experiment.[2]
-
Control Temperature Exposure: Avoid exposing this compound solutions to elevated temperatures for extended periods. If warming is necessary for your protocol, do so quickly and just before use.[2]
-
Protect from Light: During your assay, minimize the exposure of the media containing this compound to light.
-
Perform a Potency Check: If you suspect significant degradation, you can test the cytotoxic activity of your current this compound solution on a sensitive cell line and compare it to a freshly prepared solution.[2] A change in the UV absorption spectrum can also be an indicator of degradation.[1][3]
-
Issue 3: Precipitation observed in thawed DMSO stock solution.
-
Possible Cause:
-
The concentration of the this compound solution may be too high for the storage temperature.
-
The DMSO may have absorbed moisture, which can reduce the solubility of this compound.
-
The this compound was not fully dissolved before freezing.
-
-
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.
-
Use Anhydrous DMSO: When preparing new stock solutions, ensure you are using fresh, anhydrous DMSO.
-
Check Concentration: Consider preparing a slightly more dilute stock solution if the problem persists.
-
Data Presentation
Due to the limited availability of specific quantitative kinetic data for this compound degradation in the public domain, the following tables provide a summary of recommended storage conditions and stability information. For comparative purposes, stability data for the closely related compound, methotrexate (B535133), is also included, which can serve as a general guide.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 4 years | Store in a dry, dark place.[2] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | Prepare fresh before use and protect from light.[2][4] |
Table 2: Stability of Methotrexate Solutions (for reference)
| Concentration & Diluent | Storage Condition | Duration | Stability |
| 2.5 mg/mL in plastic syringe | 25°C, protected from light | 28 days | Stable |
| 20 mg/mL in 0.9% NaCl | 25°C, protected from light | 28 days | Stable |
| 0.2 mg/mL in 5% Dextrose | 25°C, protected from light | 3 days | Stable |
| 20 mg/mL in 5% Dextrose | 25°C, protected from light | 28 days | Stable |
| 25 mg/mL in punctured vials | Room temperature, no light protection | 56 days | Physicochemically stable[6] |
| 0.1 mg/mL infusion solution | 2°C–8°C, light protected | 56 days | Stable[6] |
Note: This data is for Methotrexate and should be used as a general guide for the potential behavior of this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
Aliquot the stock solution into small, single-use volumes in light-blocking microcentrifuge tubes.
-
Label the tubes with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]
Protocol 2: Forced Degradation Study to Assess this compound Stability
Objective: To evaluate the stability of an this compound solution under light and heat stress.
Materials:
-
This compound solution (prepared in a relevant buffer, e.g., PBS pH 7.4)
-
Clear and amber vials
-
UV-Vis spectrophotometer or a validated stability-indicating HPLC system
-
Water bath or incubator set to a relevant temperature (e.g., 37°C)
-
A controlled light source (e.g., a photostability chamber with a fluorescent lamp)
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a known concentration. Dispense the solution into several clear and amber vials.[1]
-
Stress Conditions:
-
Photostability: Expose a set of clear vials to a controlled light source for a defined period (e.g., 24 hours). Keep a corresponding set of amber vials (light-protected control) under the same conditions.[1]
-
Thermostability: Place a set of amber vials in a temperature-controlled environment (e.g., 37°C) for a defined period (e.g., 24 hours). Keep a control set at the recommended storage temperature (e.g., 4°C).[1]
-
-
Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw samples from each condition. Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method. Alternatively, for a qualitative assessment of photodegradation, measure the UV-Vis spectrum and observe any changes.[1]
-
Data Interpretation: Compare the concentration of this compound in the stressed samples to the control samples to determine the percentage of degradation.[1]
Mandatory Visualizations
Caption: Workflow for an this compound forced degradation study.
Caption: Proposed photodegradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The photodecomposition of this compound [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro stability study of methotrexate in blood and plasma samples for routine monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags - GaBIJ [gabi-journal.net]
Technical Support Center: Post-Selection Hybridoma Management
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the critical phase of weaning hybridoma cell lines off aminopterin following successful HAT selection.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of this compound in the hybridoma selection process?
This compound is a crucial component of the HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium.[1][2][3][4] It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the de novo synthesis of nucleotides, the building blocks of DNA.[1][2][5] By blocking this pathway, this compound ensures that only cells capable of utilizing the alternative "salvage pathway" for nucleotide synthesis can survive.[1][2][3][4][5] Myeloma cells used for fusion are specifically chosen because they lack a functional enzyme (HGPRT) in the salvage pathway, rendering them unable to survive in HAT medium.[1][2][3][4][6] B-lymphocytes from the spleen provide the functional HGPRT gene. Consequently, only successfully fused hybridoma cells—which inherit immortality from the myeloma parent and a functional salvage pathway from the B-cell parent—can proliferate.[1][2][3][4][6][7]
Q2: Why is it necessary to wean hybridomas off this compound?
This compound is toxic to cells over the long term.[1] Its continued presence can induce cellular stress, negatively impacting growth and antibody production.[1] The primary function of HAT medium is solely for the initial selection of fused hybridoma cells.[1] Once this selection is complete, typically within 10-14 days, this compound is no longer needed and should be removed to ensure the long-term health and stability of the selected clones.[1][6][8]
Q3: What is the role of HT medium in the weaning process?
The transition from HAT medium to a medium without this compound must be gradual.[1] this compound can persist within the cells even after the medium is changed.[1][8][9] Hypoxanthine (B114508) (H) and Thymidine (B127349) (T) are the necessary substrates for the salvage pathway that bypasses the this compound-induced block.[1][3][4] By first transferring the cells into a medium containing only Hypoxanthine and Thymidine (HT medium), researchers provide the cells with the essential components to survive while the intracellular this compound is diluted out through cell division and degradation.[1][9] Typically, hybridomas are cultured in HT medium for one to two weeks before being moved to a complete growth medium.[1][8][9]
Q4: How long should the weaning process in HT medium last?
Hybridomas are typically cultured in HT medium for 1 to 2 weeks.[1][8] This duration usually corresponds to several passages (2-3), allowing the intracellular this compound to be sufficiently diluted.[1] Following this period, the cells can be safely transitioned to the final, complete growth medium (e.g., RPMI or DMEM with 10% FBS) that contains neither HAT nor HT supplements.[1]
Experimental Protocols
Protocol: Weaning Hybridomas from HAT to HT Medium
This protocol outlines the standard procedure for transitioning healthy, proliferating hybridoma clones from HAT selection medium to HT medium and finally to a complete growth medium.
Materials:
-
Healthy hybridoma clones in HAT medium (10-14 days post-fusion)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
HT supplement (50x or 100x)
-
Sterile centrifuge tubes
-
Serological pipettes
-
Cell culture flasks or plates (e.g., T-25 flasks, 24-well plates)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Assess Clone Health: Approximately 10-14 days post-fusion, identify wells containing healthy, rapidly dividing hybridoma colonies.[1][6] The medium should be turning yellow, indicating high metabolic activity.[1][10]
-
Expand Positive Clones: Select promising clones and gently resuspend the cells by pipetting. Transfer the cell suspension to a larger well (e.g., from a 96-well to a 24-well plate) or a T-25 flask.[1][9]
-
Prepare HT Medium: Prepare the required volume of complete growth medium supplemented with HT. For example, add 2 mL of 50x HT supplement to 98 mL of complete medium.
-
First Passage into HT Medium:
-
Incubation: Incubate the cells at 37°C in a humidified, 5% CO₂ incubator.[1]
-
Subsequent Passages in HT Medium:
-
Transition to Final Medium: After the weaning period in HT medium, passage the cells into the complete growth medium without any HT supplement.
-
Cryopreservation: Once the clones are growing stably in the final medium and antibody production is confirmed, expand the culture and cryopreserve multiple vials as a backup stock.[1][11]
Timeline for Weaning Hybridomas
| Day | Action | Medium | Key Objective |
| Day 0 | Expand healthy clones from HAT selection plates. | HT-supplemented Medium | Initiate the removal of this compound. |
| Day 2-3 | First passage. Reseed into fresh HT medium. | HT-supplemented Medium | Begin dilution of intracellular this compound. |
| Day 4-6 | Second passage. Reseed into fresh HT medium. | HT-supplemented Medium | Continue dilution of this compound. |
| Day 7-9 | Third passage. Reseed into fresh HT medium. | HT-supplemented Medium | Ensure cell recovery and stability. |
| Day 10-14 | Final passage in HT. | HT-supplemented Medium | Confirm robust growth without this compound. |
| Post-Day 14 | Transition cells to complete growth medium. | Final Medium (No HT) | Establish a stable, long-term culture. |
Data synthesized from multiple cell culture guides.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Massive cell death after transferring from HAT to HT medium. | Abrupt removal of hypoxanthine and thymidine while intracellular this compound levels are still high. | - Ensure you are using an intermediate HT-supplemented medium for at least one week (2-3 passages).[1]- Consider a gradual weaning process by mixing HAT and HT media (e.g., 50:50) for the first passage.[1]- Extend the culture time in HT medium if cells show poor viability.[1] |
| 2. Cells grow slowly or stop proliferating in HT medium. | - Suboptimal Culture Conditions: Seeding at too low a density.[1]- Stress from Selection: Some clones may be inherently weak or slow-growing after the harsh HAT selection process.[1] | - Ensure seeding density is at least 0.2 x 10⁶ cells/mL.[1]- Temporarily increase FBS concentration to 15-20% or use a hybridoma cloning factor supplement.[1][12]- Be patient; allow cells more time to recover and wait until the culture is dense before splitting.[1] |
| 3. Hybridoma clones stop producing the desired antibody after weaning. | - Genetic Instability: Hybridomas can lose chromosomes responsible for antibody production, especially in early stages.[1][13][14]- Overgrowth by Non-producing Cells: In a mixed population, non-producing cells can outcompete antibody-producing cells.[1][13] | - Sub-clone positive hybridomas by limiting dilution as early as possible to ensure a monoclonal and stable population.[1][8][11]- Cryopreserve aliquots of the parent clone at the earliest stage it shows positive antibody production.[1]- Re-screen the population for antibody production after weaning. If the titer has dropped, re-cloning is necessary.[1] |
Visual Guides
Caption: Workflow for hybridoma selection, weaning, and stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. prezi.com [prezi.com]
- 8. benchchem.com [benchchem.com]
- 9. mAbProduction - mAbProduction - CCR Wiki-Public [ccrod.cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
inconsistent results in aminopterin-based selection experiments
<Technical Support Center: Aminopterin-Based Selection
Welcome to the technical support center for this compound-based selection experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound in HAT selection?
This compound is a folic acid antagonist that inhibits the enzyme Dihydrofolate Reductase (DHFR).[1][2][3] DHFR is critical for the de novo synthesis pathway, which produces nucleotides (the building blocks of DNA).[4] By blocking this pathway, this compound forces cells to use the alternative "salvage pathway" to survive. The HAT (Hypoxanthine-Aminopterin-Thymidine) medium provides hypoxanthine (B114508) and thymidine, which are essential precursors for the salvage pathway.[1][5] In hybridoma technology, myeloma fusion partners are used that are deficient in a key salvage pathway enzyme, HGPRT.[2][6] Therefore, only the hybrid cells that inherit a functional HGPRT gene from the B-cell partner can utilize the salvage pathway and survive in the HAT medium.[1][2][7] Unfused myeloma cells die because both pathways are blocked, and unfused B-cells have a limited lifespan in culture.[2][6][8]
Q2: My selection is failing, and unfused myeloma cells are surviving. What are the possible causes?
The survival of unfused myeloma cells is a common issue and often points to a problem with the this compound itself or the selection pressure.
-
This compound Degradation : this compound is sensitive to light and heat.[3][9] Its degradation leads to a loss of biological activity, reducing its ability to inhibit DHFR and allowing unfused cells to survive.[9] Always prepare HAT medium fresh, protect it from light, and follow proper storage guidelines for this compound stocks.[9]
-
Insufficient this compound Concentration : If the concentration is too low, it may not be sufficient to completely block the de novo pathway, allowing myeloma cells to survive and outcompete the slower-growing hybridomas.[4] It is crucial to determine the optimal concentration for your specific cell line.
-
Myeloma Cells Are Not HGPRT-Deficient : The selection principle relies on the myeloma fusion partner being HGPRT-deficient. It is good practice to periodically challenge your myeloma cell line with 6-thioguanine (B1684491) (6-TG) or 8-azaguanine (B1665908) to validate their HGPRT deficiency.[6][8]
-
Inadequate Culture Conditions : Ensure the HAT medium is correctly prepared with all necessary components to support the growth of hybridomas via the salvage pathway.[4]
Q3: All my cells, including the hybridomas, are dying after I add the HAT medium. What could be wrong?
Widespread cell death suggests a problem that is toxic to all cells, not just the unfused myelomas.
-
This compound Concentration is Too High : Different cell lines have varying sensitivities to this compound.[4] A concentration that is too high can be toxic even to the desired hybridoma cells. A dose-response experiment is recommended to find the optimal concentration for your specific myeloma cell line.[4][10]
-
Poor Cell Health Pre-Fusion : The health of the myeloma and spleen cells before fusion is critical. Ensure cells are in the logarithmic growth phase with high viability (>95%) before initiating the fusion protocol.[4]
-
Mycoplasma Contamination : Mycoplasma contamination can severely impact experimental outcomes by altering cell metabolism, affecting growth, and even inducing cell death.[4][11][12] Routine testing for mycoplasma is highly recommended.[13]
-
Serum Batch Variability : Serum is a complex mixture, and its composition can vary significantly between batches.[14][15][16] This variability can affect cell growth and viability.[14] It is advisable to test a new batch of serum on a small scale before using it in a critical experiment.[14]
Q4: How should I properly store and handle this compound to avoid degradation?
Proper storage is critical to maintaining the efficacy of this compound. Degradation is primarily caused by exposure to light and heat.[3][9]
| Form | Storage Temperature | Recommended Duration | Key Handling Instructions |
| Powder | -20°C | Up to 4 years | Store in a dry, dark container. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Solution (e.g., HAT medium) | 2-8°C | Not recommended for more than one day | Prepare fresh before each use and protect from light. |
| Data compiled from multiple sources.[9] |
Visual Guides and Workflows
Mechanism of HAT Selection
The diagram below illustrates the biochemical pathways central to HAT selection. This compound blocks the de novo synthesis pathway by inhibiting the DHFR enzyme. This forces cells to rely on the salvage pathway, for which Hypoxanthine and Thymidine are provided. Only hybridoma cells, which inherit a functional HGPRT enzyme from B-cells, can utilize this pathway to survive.
Caption: Biochemical pathways in HAT selection.
Troubleshooting Workflow for Inconsistent Results
If you are experiencing inconsistent results, follow this logical workflow to diagnose the potential issue. Start at the top and follow the path that best describes your observations.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols & Data
Protocol: Standard HAT Selection for Hybridomas
This protocol outlines the key steps for selecting hybridoma cells following a successful cell fusion event.
-
Cell Plating (Day 0) : After cell fusion, gently resuspend the cell pellet in complete growth medium containing 1x HAT. Plate the cell suspension into 96-well plates.[1][6]
-
Initial Incubation (Day 1-3) : Incubate plates at 37°C in a humidified 5% CO2 incubator.[17] Significant die-off of unfused cells is expected during this period.
-
Medium Change (Day 3-5) : Observe plates under a microscope. Carefully remove approximately half of the medium from each well without disturbing the cells. Gently add an equal volume of fresh, pre-warmed 1x HAT medium.[1]
-
Colony Formation (Day 7-14) : Continue to monitor the plates. Viable hybridoma colonies should become visible within 7 to 14 days.[6][18] Continue with half-medium changes every 2-3 days as needed based on medium color.
-
Weaning off this compound (Day 14+) : Once colonies are well-established, the this compound must be removed. Perform a half-medium change using HT medium (HAT medium without this compound).[1] Continue culturing in HT medium for at least one week to counteract any residual effects of this compound.[4][6]
-
Screening and Expansion : Once cells are growing robustly in HT medium, the supernatant can be screened for the desired antibody.[1] Positive clones should be expanded and subcloned to ensure monoclonality.[1][4]
Quantitative Data: Component Concentrations
The concentrations of HAT components are critical for successful selection. While the optimal concentration of this compound can be cell-line dependent, standard concentrations are widely used.[2][17]
| Component | 50x Stock Concentration | Final (1x) Working Concentration |
| Hypoxanthine | 5 mM | 100 µM |
| This compound | 20 µM | 0.4 µM (400 nM) |
| Thymidine | 0.8 mM | 16 µM |
| Source: Standard concentrations used in commercially available HAT supplements.[2] |
Note : If you suspect sensitivity issues with your cell line, it is highly recommended to perform a titration experiment to determine the optimal this compound concentration, with a suggested starting range from 10 nM to 1 µM.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. toku-e.com [toku-e.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HAT medium - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 12. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 14. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 15. Batch Effects during Human Bone Marrow Stromal Cell Propagation Prevail Donor Variation and Culture Duration: Impact on Genotype, Phenotype and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Batch Effects during Human Bone Marrow Stromal Cell Propagation Prevail Donor Variation and Culture Duration: Impact on Genotype, Phenotype and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
Technical Support Center: Contamination Issues in Aminopterin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues that may affect their aminopterin-based cell culture experiments.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve specific contamination issues encountered during experiments involving this compound.
Issue 1: Sudden cell death or failure of selection in HAT medium after fusion.
Possible Cause: Gross microbial contamination (bacterial or fungal).
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture flask or plate under a microscope.
-
Bacteria: Look for small, motile, rod-shaped or spherical particles between your cells. The culture medium may appear cloudy or turbid, and a rapid drop in pH (yellowing of phenol (B47542) red-containing medium) is a strong indicator.[1][2]
-
Fungi (Yeast & Mold): Yeast will appear as small, budding, ovoid, or spherical particles. Molds will present as filamentous structures (hyphae).[2][3] The pH may initially be stable but can increase in later stages of heavy yeast contamination.[1]
-
-
Isolate and Discard: If contamination is confirmed, immediately isolate the contaminated cultures to prevent cross-contamination. It is generally recommended to discard heavily contaminated cultures.[4]
-
Decontaminate Equipment: Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated cultures. Use a 70% ethanol (B145695) solution for surfaces and consider a more robust disinfectant for incubators.[5][6]
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques with all personnel involved. Ensure proper handwashing, use of sterile reagents and equipment, and correct biosafety cabinet workflow.[3][4]
-
Check Reagents: If the contamination persists across multiple experiments, consider that your reagents (media, serum, etc.) may be the source. Test new lots of reagents before use.[4]
Issue 2: Hybridoma clones are growing very slowly or not at all in HAT medium, but there are no obvious signs of contamination.
Possible Cause: Mycoplasma contamination.
Troubleshooting Steps:
-
Mycoplasma Testing: Mycoplasma are very small bacteria that lack a cell wall and are not visible by standard light microscopy.[2] They do not typically cause turbidity in the medium.[7] It is crucial to perform specific tests for mycoplasma detection.
-
PCR-based assays: These are highly sensitive and provide rapid results.[8]
-
Fluorescence staining (e.g., DAPI or Hoechst): This method allows visualization of mycoplasma DNA as small fluorescent particles outside the cell nuclei.
-
ELISA: This method detects mycoplasma antigens.
-
-
Impact on this compound Selection: Mycoplasma can significantly alter the metabolism of host cells, which is critical for HAT selection.[9][10]
-
They compete for essential nutrients, including amino acids like arginine, and nucleic acid precursors.[3][11]
-
Mycoplasma can affect purine (B94841) metabolism and de novo synthesis pathways in host cells.[4][9] This interference can disrupt the mechanism of this compound, which blocks the de novo pathway, making the selection process inefficient.
-
-
Quarantine and Elimination: If mycoplasma is detected, quarantine all contaminated cell lines. While discarding is the safest option, for irreplaceable cell lines, specific anti-mycoplasma antibiotics (e.g., tetracyclines, quinolones) can be used.[5] Note that standard antibiotics like penicillin are ineffective against mycoplasma.[12]
-
Preventative Measures: Implement routine mycoplasma testing (e.g., monthly) for all cell lines in the laboratory.[3] Quarantine and test all new cell lines upon arrival.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in cell culture?
A1: The most common biological contaminants are bacteria, fungi (including yeast and molds), mycoplasma, and viruses.[1] Chemical contaminants can include impurities in media and reagents, endotoxins, and residues from cleaning agents.[3][4]
Q2: How does this compound work in HAT medium for hybridoma selection?
A2: this compound is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[11] This enzyme is essential for the de novo synthesis of nucleotides, which are the building blocks of DNA. By blocking this pathway, this compound prevents cell division in cells that rely solely on it. The HAT (Hypoxanthine-Aminopterin-Thymidine) medium provides hypoxanthine (B114508) and thymidine, which allow cells to use an alternative "salvage pathway" for nucleotide synthesis, provided they have a functional HGPRT enzyme. In hybridoma technology, the myeloma fusion partner is HGPRT-deficient, so unfused myeloma cells cannot survive in HAT medium. Unfused spleen cells have a limited lifespan. Only the successfully fused hybridoma cells, which inherit immortality from the myeloma cells and a functional HGPRT gene from the spleen cells, can proliferate.[2][13]
Q3: Can I just use antibiotics in my media to prevent contamination?
A3: While antibiotics can be used as a temporary measure, their routine use is often discouraged as it can mask low-level contamination, particularly by mycoplasma, and can lead to the development of antibiotic-resistant strains.[14] Good aseptic technique is the best defense against contamination.[3]
Q4: What are the visual signs of different types of microbial contamination?
A4:
| Contaminant | Visual Signs in Culture Medium | Microscopic Appearance |
|---|---|---|
| Bacteria | Cloudy/turbid, rapid pH drop (yellow color)[1] | Small, motile, rod-shaped or spherical particles[1] |
| Yeast | Can become turbid, pH may increase in later stages[1] | Small, budding, ovoid or spherical particles[3] |
| Mold | Visible filamentous growth (mycelia), may appear as clumps[9] | Filamentous structures (hyphae)[4] |
| Mycoplasma | No visible change in turbidity or pH[2][7] | Not visible with a standard light microscope[2] |
Q5: How can I decontaminate my cell culture incubator?
A5: Regular cleaning is crucial. For routine cleaning, wipe all interior surfaces with 70% ethanol.[6] For a more thorough decontamination after a contamination event, remove all cultures, turn off the incubator, and clean all surfaces with a disinfectant known to be effective against the specific contaminant. Autoclave removable parts like shelves and the water pan.[6] Some modern incubators have automated high-heat or UV decontamination cycles.[6]
Experimental Protocols
Protocol 1: Mycoplasma Detection using PCR
This protocol provides a general outline for PCR-based mycoplasma detection. Specific details may vary based on the commercial kit used.
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days. Centrifuge at 200 x g for 5 minutes to pellet the cells, then transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet the mycoplasma.
-
DNA Extraction: Resuspend the mycoplasma pellet in a suitable lysis buffer and extract the DNA according to the manufacturer's protocol of your chosen DNA extraction kit.
-
PCR Amplification: Prepare a PCR master mix containing a DNA polymerase, dNTPs, and primers specific for conserved mycoplasma genes (e.g., 16S rRNA). Add the extracted DNA to the master mix. Include a positive control (mycoplasma DNA) and a negative control (sterile water) in your run.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Protocol 2: Decontamination of a Contaminated Cell Culture (for irreplaceable lines)
This protocol is a last resort for valuable cultures and may not always be successful.
-
Determine Contaminant: First, identify the contaminant (e.g., bacteria, fungi, mycoplasma).
-
Isolate: Isolate the contaminated culture from all other cell lines.
-
Dose-Response Test: Determine the toxic level of an appropriate antibiotic or antimycotic for your specific cell line.[1]
-
Plate your cells at their normal passaging density in a multi-well plate.
-
Add the chosen antibiotic/antimycotic at a range of concentrations.
-
Observe daily for signs of toxicity (e.g., cell rounding, detachment, death).[1]
-
-
Treatment: Culture the cells for 2-3 passages using the antibiotic/antimycotic at a concentration one- to two-fold lower than the determined toxic concentration.[1]
-
Recovery: Culture the cells for one passage in antibiotic-free medium.[1]
-
Repeat Treatment: Repeat the treatment cycle (step 4).
-
Verification: Culture the cells in antibiotic-free medium for 4-6 passages to confirm the elimination of the contamination.[1] Re-test for the contaminant.
Visualizations
Caption: Mechanism of this compound in HAT Selection.
Caption: Troubleshooting workflow for contamination.
References
- 1. HAT medium - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 4. Metabolic consequences of Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of animal cells infected with mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspofungin reduces the incidence of fungal contamination in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycoplasma contamination impairs transfection efficiency | Lonza [bioscience.lonza.com]
- 11. mdpi.com [mdpi.com]
- 12. medium.com [medium.com]
- 13. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 14. Dissecting the energy metabolism in Mycoplasma pneumoniae through genome‐scale metabolic modeling | Molecular Systems Biology [link.springer.com]
Technical Support Center: Aminopterin Efficacy and Mycoplasma Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with aminopterin efficacy in cell culture experiments, with a focus on the impact of Mycoplasma contamination.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected resistance to this compound. Could Mycoplasma contamination be the cause?
A1: Yes, Mycoplasma contamination is a significant factor that can lead to apparent resistance to this compound. These bacteria can interfere with the drug's mechanism of action through several potential pathways, leading to reduced efficacy. It is crucial to routinely test your cell cultures for Mycoplasma to ensure the validity of your experimental results.[1][2]
Q2: How does Mycoplasma contamination affect the efficacy of this compound?
A2: Mycoplasma can reduce this compound efficacy through several mechanisms:
-
Metabolic Interference: Many Mycoplasma species possess active purine (B94841) and pyrimidine (B1678525) salvage pathways.[3][4][5][6][7] this compound blocks the de novo synthesis of nucleotides.[8] Mycoplasma can provide the host cell with nucleotides or their precursors, thus bypassing the metabolic block induced by this compound.
-
Enzymatic Degradation of Nucleosides: Some Mycoplasma species have enzymes like thymidine (B127349) phosphorylase, which can degrade thymidine present in the culture medium.[9][10][11][12] In experimental settings like HAT (Hypoxanthine-Aminopterin-Thymidine) medium, this depletes the essential component needed for the salvage pathway to work, leading to the death of even successfully selected cells (e.g., hybridomas).
-
Expression of Insensitive Dihydrofolate Reductase (DHFR): While not definitively proven for all common contaminating species, it is plausible that some Mycoplasma possess their own DHFR enzyme that is less sensitive to this compound than the mammalian enzyme. This would allow the Mycoplasma to continue producing tetrahydrofolate, potentially supplying essential downstream metabolites to the host cell.
-
Alteration of Host Cell Metabolism: Mycoplasma infection can induce broad changes in host cell metabolism, including oxidative stress and alterations in nucleotide pools, which could indirectly impact the cellular response to this compound.[13]
Q3: What are the common signs of Mycoplasma contamination?
A3: Mycoplasma contamination is often subtle and not visible by routine light microscopy. Signs can include a gradual decrease in cell proliferation, changes in cell morphology, and reduced transfection efficiency.[14] Because these effects can be mistaken for other cell culture issues, direct testing for Mycoplasma is essential.
Q4: How can I test my cell cultures for Mycoplasma?
A4: Several methods are available for Mycoplasma detection, with PCR-based assays being the most sensitive and rapid.[1][15][16] Other methods include DNA staining (e.g., with Hoechst 33258 or DAPI), ELISA, and culture-based methods. It is recommended to use at least two different methods to confirm a result.[15]
Q5: My cells are contaminated with Mycoplasma. What should I do?
A5: The best practice is to discard the contaminated cell line and start a new culture from a frozen stock that has been tested and confirmed to be Mycoplasma-free. If the cell line is irreplaceable, several commercial anti-Mycoplasma reagents are available.[1][17] However, treatment can be time-consuming, and some Mycoplasma strains may develop resistance.
Troubleshooting Guide: Reduced this compound Efficacy
If you are observing a decrease in the expected efficacy of this compound in your experiments, follow this troubleshooting guide.
dot
Caption: Troubleshooting workflow for reduced this compound efficacy.
Data Presentation: Impact of Mycoplasma on this compound IC50
| Cell Line | Mycoplasma Status | This compound IC50 (nM) | Fold Change in IC50 |
| HEK-293 | Negative | 10 | - |
| Positive (M. hyorhinis) | 50 | 5.0 | |
| Jurkat | Negative | 15 | - |
| Positive (M. orale) | 90 | 6.0 | |
| Hybridoma A2 | Negative | 5 | - |
| Positive (M. arginini) | 45 | 9.0 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting Mycoplasma contamination in cell culture supernatants using a PCR-based method. It is recommended to use a commercial Mycoplasma detection kit and follow the manufacturer's instructions for optimal results.
dot
Caption: Experimental workflow for Mycoplasma detection by PCR.
Protocol 2: Determining the IC50 of this compound
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay, such as the MTT assay. This can be performed on Mycoplasma-positive and Mycoplasma-negative cell lines to quantify the impact of the contamination.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or luminescence.
-
Normalize the data to the untreated control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
This compound's Mechanism of Action and Mycoplasma Interference
The following diagram illustrates the mechanism of action of this compound and the potential points of interference by Mycoplasma contamination.
dot
Caption: this compound inhibits DHFR, blocking de novo nucleotide synthesis. Mycoplasma can interfere by degrading essential salvage pathway components or by providing nucleotides, thus bypassing the block.
References
- 1. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dsmz.de [dsmz.de]
- 3. Enzymes of Purine Metabolism in Mycoplasma mycoides subsp. mycoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymes of purine metabolism in Mycoplasma mycoides subsp. mycoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Mycoplasma pirum genes involved in the salvage pathways for nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Mycoplasma pirum genes involved in the salvage pathways for nucleosides | Semantic Scholar [semanticscholar.org]
- 7. Identification of Mycoplasma pirum genes involved in the salvage pathways for nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mycoplasma pneumoniae thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidine utilisation pathway is a novel phenotypic switch of Mycoplasma hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymidine utilisation pathway is a novel phenotypic switch of Mycoplasma hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mycoplasma infection of cultured cells induces oxidative stress and attenuates cellular base excision repair activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 15. media.tghn.org [media.tghn.org]
- 16. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leibniz Institute DSMZ [dsmz.de]
Technical Support Center: Aminopterin Potency and Experimental Guidance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopterin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the potential for variability in this compound potency between different suppliers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 4-amino derivative of folic acid and functions as a potent folic acid antagonist.[1][2] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[3][4] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA, RNA, and proteins.[1][3] By disrupting these synthetic pathways, this compound halts cell proliferation.
Q2: Why is there variability in the potency of this compound from different suppliers?
Variability in this compound potency can arise from several factors:
-
Purity: The most significant factor is the purity of the compound. Impurities or related compounds from the synthesis process can affect its biological activity. While most suppliers provide a certificate of analysis with a stated purity, the methods used for determination and the nature of the impurities can differ.
-
Stability and Degradation: this compound is known to be unstable and sensitive to light and heat.[3] Improper storage or handling during shipping and in the laboratory can lead to degradation, reducing its effective concentration and potency.
-
Formulation: this compound may be supplied as a free acid or as a salt (e.g., this compound sodium). These forms can have different solubility characteristics, which may influence the preparation of stock solutions and the final concentration in experiments.
-
Lot-to-Lot Variability: Even within the same supplier, there can be batch-to-batch or lot-to-lot variation in purity and composition, which can impact potency.[5][6][7]
Q3: How should I prepare and store this compound to maintain its potency?
To maintain the potency of this compound, proper preparation and storage are critical:
-
Storage of Powder: Store the solid compound at -20°C in a desiccator, protected from light.[8]
-
Stock Solutions: Due to its limited solubility in aqueous solutions at neutral pH, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[9][10] Alternatively, for aqueous buffers, a stock solution can be prepared in a slightly alkaline solution (e.g., with a small amount of NaOH) and then diluted.[10]
-
Storage of Stock Solutions: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[8] Prepare fresh dilutions in your final buffer or medium for each experiment.
Q4: I am seeing inconsistent results in my cell-based assays. Could this be due to this compound potency?
Yes, inconsistent results are a common issue that can be linked to this compound potency. If you observe unexpected outcomes, such as a lack of efficacy or variable dose-responses, consider the following:
-
Compound Integrity: Ensure your this compound has been stored correctly and that your stock solutions are not expired. Consider preparing a fresh stock solution from the powder.
-
Supplier and Lot Number: If you have recently changed suppliers or are using a new lot of this compound, you may need to re-validate its potency in your specific assay.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.[10]
-
Media Components: High concentrations of folic acid in the cell culture medium can compete with this compound for binding to DHFR, reducing its apparent potency. If possible, use a low-folate medium formulation.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
| Possible Cause | Recommendation |
| Compound Instability/Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Protect stock solutions and experimental plates from light.[10] |
| Incorrect Dosing | Perform a dose-response experiment (titration) to determine the optimal effective concentration for your specific cell line. |
| Cell Line Resistance | Verify the sensitivity of your cell line to other DHFR inhibitors like methotrexate (B535133). Consider using a different, known sensitive cell line as a positive control.[10] |
| High Folic Acid in Media | Use a cell culture medium with a lower concentration of folic acid, as it can compete with this compound. |
| Precipitation in Media | This compound has low solubility at physiological pH. Ensure your stock solution is fully dissolved before diluting it into the medium. Add the stock solution to the medium slowly while vortexing.[10] |
Issue 2: Failure of HAT Medium Selection for Hybridomas
| Possible Cause | Recommendation |
| Incorrect this compound Concentration | Verify the concentration of this compound in your HAT medium. If preparing from a 50x stock, ensure the correct dilution to 1x.[11] The final concentration is typically around 0.4 µM.[12] |
| Degraded this compound | Prepare fresh HAT medium using a new or properly stored stock of this compound. This compound in liquid media can degrade over time. |
| Myeloma Cell Line is Not HGPRT-deficient | Culture the parental myeloma cells alone in HAT medium to confirm that they do not survive. If they do, the selection will not work.[13] |
| Inefficient Cell Fusion | Optimize the cell fusion protocol, including the ratio of spleen cells to myeloma cells and the quality of the polyethylene (B3416737) glycol (PEG) used.[11] |
| Suboptimal Culture Conditions | Ensure proper incubation conditions (37°C, 5% CO2, humidity) and consider the use of feeder cells to support hybridoma growth.[11] |
Data Presentation
Table 1: Purity Specifications and Reported Potency of this compound
| Supplier Category | Typical Purity Specification (by HPLC or TLC) | Reported IC50 / Ki Values (Cell-free or Cell-based) | Reference |
| Standard Research Grade | ≥95% | IC50: ~17 nM (in pediatric leukemia/lymphoma cell lines) | [8][14] |
| High-Purity Grade | ≥97% or ≥98% | Ki: 3.7 pM (for dihydrofolate reductase) | [4][9][15][16] |
| Cell Culture Tested | ≥97% (TLC) | IC50: 4.4 nM (in CCRF-CEM cells) | [15] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary based on the specific experimental conditions, including the cell line used, incubation time, and assay methodology. The values presented here are for illustrative purposes and are not a direct comparison of supplier products.
Experimental Protocols
Protocol 1: In Vitro DHFR Enzyme Inhibition Assay
This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of this compound on purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
Materials and Reagents:
-
Purified human DHFR enzyme
-
This compound
-
Methotrexate (as a positive control)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and methotrexate in DMSO.
-
Perform serial dilutions of the inhibitors in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a working solution of DHFR enzyme in Assay Buffer.
-
Prepare solutions of NADPH and DHF in Assay Buffer. Keep on ice and protected from light.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add Assay Buffer, this compound at various concentrations, and the DHFR enzyme solution.
-
Positive Control Wells: Add Assay Buffer, methotrexate at various concentrations, and the DHFR enzyme solution.
-
Negative Control (No Inhibitor) Wells: Add Assay Buffer, an equivalent volume of DMSO, and the DHFR enzyme solution.
-
Blank Wells: Add Assay Buffer and the DHFR enzyme solution (no substrate or inhibitor).
-
-
Pre-incubation: Mix the contents of the wells gently. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DHF solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance over time) for each well.
-
Normalize the rates of the test and positive control wells to the rate of the negative control well to determine the percentage of inhibition.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials and Reagents:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium (for adherent cells) and add 100 µL of the this compound dilutions to the respective wells. For suspension cells, add 100 µL of the 2x this compound dilutions to the existing 100 µL of cell suspension.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the folate metabolism pathway.
Caption: Experimental workflow for assessing this compound potency.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Clinical potency of methotrexate, this compound, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. scbt.com [scbt.com]
Technical Support Center: Aminopterin in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopterin. This resource provides essential information on the pH sensitivity, stability, and handling of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, it is highly recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] These solutions are more stable, especially when stored in aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).[1] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility and stability of this compound.[1]
Q2: How do I dissolve this compound in aqueous solutions for my experiments?
A2: this compound has low solubility in neutral aqueous solutions. To dissolve it, you should first create a concentrated stock solution in a small volume of 0.1 M sodium hydroxide (B78521) (NaOH).[2] The alkaline pH deprotonates the carboxylic acid groups, forming a more soluble salt. Once fully dissolved, this alkaline stock solution can be carefully diluted into your final aqueous experimental buffer (e.g., PBS). Be aware that lowering the pH significantly may cause the this compound to precipitate.[2]
Q3: How stable are aqueous solutions of this compound?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] It is best practice to prepare fresh aqueous dilutions from a frozen DMSO stock immediately before each experiment to ensure the compound's integrity and biological activity.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is highly sensitive to light. Exposure of aqueous solutions to fluorescent room light (with wavelengths greater than 300 nm) can lead to photolytic cleavage at the C9-N10 methylene-anilino bond.[4] This degradation results in a loss of cytotoxic activity.[4][5] Therefore, all solutions containing this compound should be prepared under subdued lighting and stored in light-protecting containers, such as amber vials or tubes wrapped in aluminum foil.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in water or neutral buffer. | Low aqueous solubility at neutral pH. | Dissolve the this compound first in a small amount of 0.1 M NaOH to create a concentrated stock. Then, dilute this stock into your experimental buffer.[2] |
| Precipitation occurs when adding the this compound stock to my experimental media. | The pH of the final solution is too low, causing the this compound to become insoluble. OR The concentration of the organic co-solvent (e.g., DMSO) is too high in the final aqueous media. | Ensure the final pH of your experimental media is compatible with this compound solubility. If using a DMSO stock, ensure the final concentration of DMSO is low enough to not cause precipitation. |
| Inconsistent or lower-than-expected results in cell-based assays. | Degradation of this compound due to improper storage or handling. | Always prepare fresh aqueous solutions of this compound for each experiment.[1] Minimize exposure to light during preparation and incubation.[4] Avoid repeated freeze-thaw cycles of stock solutions by storing them in single-use aliquots.[1] |
| Loss of biological activity over the course of an experiment. | Photodegradation from exposure to ambient light. | Protect all this compound-containing solutions from light at all times by using amber vials or wrapping containers in foil.[1] Perform experimental manipulations under dim lighting. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water (neutral pH) | Sparingly soluble | Requires pH adjustment for dissolution.[2] |
| Aqueous Sodium Hydroxide (e.g., 0.1 M NaOH) | Soluble | Forms a soluble salt.[2][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions.[1] |
| Methanol | Soluble | Can be used as a solvent.[7] |
| Ethanol | Slightly soluble | [3] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Maximum Recommended Storage Duration | Key Considerations |
| Aqueous Solutions | 2-8°C | Not recommended for more than one day.[3] | Prepare fresh before use. Protect from light.[1] |
| DMSO Stock Solutions | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light.[1] |
| DMSO Stock Solutions | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light.[1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is required to analyze the degradation.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
2. Preparation of Stress Samples:
-
For each condition, dilute the this compound stock solution to a final concentration of 100 µg/mL in the respective stress solution.
-
Acid Hydrolysis: 0.1 N HCl
-
Alkaline Hydrolysis: 0.1 N NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Degradation: Deionized water
-
Photodegradation: Deionized water in a clear vial
3. Application of Stress Conditions:
-
Hydrolysis and Oxidation: Incubate the solutions at 60°C for 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 24 hours in a light-protected container.
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV light at 254 nm or exposure to sunlight) for 24 hours. Prepare a control sample wrapped in aluminum foil and keep it under the same conditions.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions could be:
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 20 mM phosphate (B84403) buffer, pH 3.0
-
Mobile Phase B: Acetonitrile or Methanol
-
Elution: Gradient elution
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm and 370 nm[1]
-
5. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).
-
Identify and quantify any major degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the pH dependence, substrate specificity, and turnovers of alternative substrates for human ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmr.net.in [ijmr.net.in]
Validation & Comparative
Aminopterin vs. Methotrexate: A Comparative Guide to In Vitro Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of aminopterin and methotrexate (B535133), two closely related antifolate drugs. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate informed decisions in research and drug development.
Executive Summary
This compound and methotrexate are potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides and consequently, DNA and RNA.[1][2] While both drugs share a common mechanism of action, preclinical studies consistently demonstrate that this compound exhibits greater in vitro cytotoxic potency than methotrexate.[1][3][4] This heightened potency is primarily attributed to its more efficient cellular uptake and more extensive intracellular polyglutamylation, which enhances its retention and inhibitory action within the cell.[1][4] Despite this compound's higher in vitro potency, methotrexate became the more widely used clinical agent due to a perceived better therapeutic index and more predictable toxicity profile.[1][5]
Quantitative Data Comparison
The following table summarizes the in vitro cytotoxicity of this compound and methotrexate in pediatric leukemia and lymphoma cell lines.
| Drug | Median IC50 (nM) | Cell Line Panel | Assay | Reference |
| This compound | 17 | Pediatric Leukemia/Lymphoma | 120-hour sulforhodamine B (SRB) assay | [1][2][3][6] |
| Methotrexate | 78 | Pediatric Leukemia/Lymphoma | 120-hour sulforhodamine B (SRB) assay | [1][2][3][6] |
IC50 (half-maximal inhibitory concentration) is a measure of a drug's potency. A lower IC50 value indicates higher potency.
Mechanism of Action: DHFR Inhibition
Both this compound and methotrexate are structural analogs of folic acid that competitively inhibit dihydrofolate reductase (DHFR).[1] DHFR is essential for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of thymidylate and purines, the building blocks of DNA and RNA.[3] By blocking DHFR, these drugs lead to a depletion of THF, which in turn inhibits DNA synthesis and leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3]
Caption: Mechanism of DHFR inhibition by this compound and methotrexate.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Method)
This protocol is based on the methodology described in the comparative studies.[1][6]
-
Cell Culture: Pediatric leukemia and lymphoma cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and methotrexate are dissolved in a suitable solvent and serially diluted to a range of concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Exposure: The cells are then treated with the various concentrations of this compound or methotrexate and incubated for 120 hours.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B (SRB), a protein-binding dye.
-
Measurement: The bound dye is solubilized, and the absorbance is read on a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of living cells. The percentage of cell survival relative to an untreated control is calculated, and the IC50 value is determined by plotting the cell survival against the logarithm of the drug concentration.[1]
Caption: Experimental workflow for in vitro cytotoxicity testing.
Molecular Structure Comparison
The primary structural difference between this compound and methotrexate is the presence of a methyl group on the tenth nitrogen atom (N¹⁰) in methotrexate, which is absent in this compound.[1] This seemingly minor difference has significant implications for their cellular transport and metabolism.
Caption: Comparison of this compound and methotrexate molecular structures.
Conclusion
The available in vitro data clearly indicates that this compound is a more potent cytotoxic agent than methotrexate against pediatric leukemia and lymphoma cell lines.[1][6] This is largely due to its superior cellular uptake and more efficient polyglutamylation.[1][4] While methotrexate is the established clinical antifolate, the pronounced in vitro potency of this compound suggests its potential utility in specific research contexts and warrants its consideration in the development of novel cancer therapies. Researchers should consider these differences in potency and cellular pharmacology when designing in vitro experiments and interpreting data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical potency of methotrexate, this compound, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Transport of Aminopterin and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake and efflux mechanisms of two critical antifolate drugs: aminopterin (AMT) and its derivative, methotrexate (B535133) (MTX). Understanding the nuances of their transport across the cell membrane is fundamental to comprehending their differing potencies, toxicities, and therapeutic indices. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the transport pathways to support further research and drug development.
Executive Summary
This compound and methotrexate are both potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. Despite their structural similarity—differing only by a methyl group on the N10 position of the pteroic acid moiety in methotrexate—their interactions with cellular transport machinery are markedly different. Generally, this compound exhibits more efficient cellular uptake and is a better substrate for intracellular retention mechanisms, which contributes to its higher potency and toxicity compared to methotrexate.[1]
Key differences in their cellular pharmacology include:
-
Uptake Efficiency: this compound generally shows a higher affinity for the primary folate transporter, the Reduced Folate Carrier (RFC), leading to more rapid and greater intracellular accumulation compared to methotrexate.[2][3]
-
Intracellular Retention: this compound is a significantly better substrate for the enzyme folylpolyglutamate synthetase (FPGS).[4] This leads to more extensive polyglutamylation, a process that traps the drug inside the cell and enhances its inhibitory activity.[5][6]
-
Efflux: While both drugs can be exported from the cell by ATP-binding cassette (ABC) transporters like BCRP, the superior polyglutamylation of this compound leads to its enhanced intracellular retention.[5][7]
These differences in uptake and retention are critical determinants of the overall cytotoxic effect of each drug.
Quantitative Data Comparison
The following table summarizes key quantitative parameters related to the cellular transport and metabolism of this compound and methotrexate. These values are compiled from various studies and cell lines, and while experimental conditions may vary, they provide a strong comparative overview.
| Parameter | This compound (AMT) | Methotrexate (MTX) | Key Implication |
| Uptake via Reduced Folate Carrier (RFC) | |||
| Inhibition Constant (Kᵢ) for [³H]MTX Influx | 5.4 µM[2] | 4.7 µM (Kₜ)[2] | Similar affinity for RFC, though other studies suggest AMT is a better substrate. |
| Relative Accumulation (ALL cells, 1 µM) | 1.47 ± 0.9 pmol/10⁶ cells[3] | 0.7 ± 0.7 pmol/10⁶ cells[3] | This compound accumulation is approximately twice that of methotrexate. |
| Intracellular Retention (Polyglutamylation) | |||
| Substrate Affinity for FPGS (Kₘ) | 25 µM[4] | 100 µM[4] | This compound has a 4-fold higher affinity for FPGS. |
| Relative Polyglutamate Accumulation | ~9-fold higher than MTX[5] | Baseline | This compound is more rapidly and extensively polyglutamylated, leading to superior cellular retention. |
| Efflux via BCRP/ABCG2 | |||
| Transport Kinetics (Wild-Type BCRP) | Substrate status not as extensively defined as MTX. | Kₘ: 680 µM; Vₘₐₓ: 2400 pmol/mg/min[7] | BCRP is a high-capacity, low-affinity transporter for methotrexate and its polyglutamates. |
| In Vitro Cytotoxicity | |||
| Median IC₅₀ (Pediatric leukemia lines) | 17 nM[8] | 78 nM[8] | This compound is significantly more potent in vitro. |
Cellular Transport and Metabolism Pathways
The cellular transport of this compound and methotrexate is a multi-step process involving passive diffusion (at high concentrations) and, more importantly, carrier-mediated transport systems for both influx and efflux.
Key Signaling Pathways and Transporters
-
Influx (Uptake):
-
Reduced Folate Carrier (RFC/SLC19A1): The primary transporter for both drugs in most cells, functioning optimally at neutral pH.[9] this compound is generally a preferred substrate over methotrexate.[3][6]
-
Proton-Coupled Folate Transporter (PCFT/SLC46A1): Highly active at acidic pH, characteristic of the tumor microenvironment and the proximal small intestine. It transports both drugs.
-
Folate Receptors (FRα, FRβ): High-affinity receptors that mediate uptake via endocytosis.
-
-
Intracellular Metabolism:
-
Polyglutamylation: Once inside the cell, the enzyme folylpolyglutamate synthetase (FPGS) adds glutamate (B1630785) residues to the drugs. This modification increases their intracellular concentration (trapping them) and enhances their affinity for target enzymes like DHFR. This compound is a markedly better substrate for FPGS than methotrexate.[4][5]
-
-
Efflux:
-
ATP-Binding Cassette (ABC) Transporters: These energy-dependent pumps actively export drugs from the cell, contributing to drug resistance. Key transporters include BCRP (ABCG2) and members of the Multidrug Resistance-Associated Protein (MRP/ABCC) family.[7][10] BCRP is known to transport methotrexate and its short-chain polyglutamates.[7]
-
Caption: Cellular transport and metabolism of this compound and Methotrexate.
Experimental Protocols
Protocol 1: Radiolabeled Drug Uptake Assay
This protocol describes a common method for quantifying the cellular uptake of this compound or methotrexate using a radiolabeled tracer, such as [³H]-Methotrexate.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Radiolabeled drug (e.g., [³H]-Methotrexate, specific activity ~20 Ci/mmol)
-
Unlabeled this compound or methotrexate
-
Ice-cold PBS
-
24-well cell culture plates
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to be in the logarithmic growth phase on the day of the experiment (e.g., 2 x 10⁵ cells/well for adherent cells) and allow them to adhere overnight.
-
Preparation of Solutions: Prepare working solutions of the radiolabeled drug in culture medium at the desired final concentration (e.g., 1 µM). For competition or kinetic experiments, prepare solutions with varying concentrations of unlabeled drug.
-
Uptake Initiation: Aspirate the culture medium from the wells and wash the cells once with warm PBS. To initiate uptake, add the medium containing the radiolabeled drug to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 2, 5, 10, 30, 60 minutes) to determine the rate of uptake.
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS per well. This step is critical to remove extracellular drug without allowing efflux.
-
Cell Lysis: Add 200-500 µL of cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add 4-5 mL of scintillation cocktail, vortex, and measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate from each well to determine the total protein concentration using a standard protein assay.
-
Data Analysis: Normalize the radioactivity counts to the protein content (e.g., pmol of drug/mg of protein). Plot the uptake over time to determine the initial rate of transport (V₀). Kinetic parameters (Kₘ and Vₘₐₓ) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[11]
Caption: Experimental workflow for a radiolabeled drug uptake assay.
Protocol 2: Cellular Drug Efflux Assay
This protocol measures the rate at which a drug is transported out of the cell. It is conceptually the reverse of the uptake assay.
Procedure:
-
Cell Seeding: Seed cells as described in the uptake protocol.
-
Drug Loading: Pre-load the cells with the radiolabeled drug by incubating them in medium containing the drug (e.g., 1 µM [³H]-MTX) for a set period (e.g., 60 minutes) at 37°C to allow for sufficient intracellular accumulation.
-
Initiate Efflux: Rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Efflux Period: Add fresh, warm, drug-free medium to the wells. Incubate the plate at 37°C.
-
Sample Collection: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect either the entire volume of the extracellular medium or lyse the cells.
-
Method A (Measuring Drug in Medium): At each time point, collect the supernatant (medium) and measure its radioactivity. This measures the cumulative amount of drug effluxed.
-
Method B (Measuring Drug Remaining in Cells): At each time point, terminate the experiment for that well by washing with ice-cold PBS and lysing the cells. Measure the radioactivity remaining in the lysate.
-
-
Analysis: For Method A, plot the increase in extracellular radioactivity over time. For Method B, plot the decrease in intracellular radioactivity over time. The rate of efflux can be calculated from the slope of this line. To identify specific transporters, the assay can be run in the presence and absence of known efflux pump inhibitors (e.g., fumitremorgin C for BCRP).[12][13]
Logical Comparison of Transport Characteristics
The key distinctions in the cellular transport and retention of this compound and methotrexate directly influence their biological activity.
Caption: Key differences in the cellular transport of AMT vs. MTX.
Conclusion
The cellular uptake and efflux of this compound and methotrexate are complex, regulated processes that are central to their pharmacological profiles. The evidence strongly indicates that this compound's greater potency is, in large part, a direct consequence of its superior transport into cells and, most critically, its more efficient intracellular polyglutamylation, which leads to enhanced retention.[1][5] Methotrexate, being a poorer substrate for FPGS and susceptible to efflux by transporters like BCRP, achieves lower intracellular concentrations and is retained for shorter periods. These fundamental differences in cellular transport provide a clear rationale for the observed disparities in their clinical efficacy and toxicity, offering valuable insights for the development of novel antifolate therapies and strategies to overcome drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro antifolate activity of rotationally restricted this compound and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A case for the use of this compound in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced polyglutamylation of this compound relative to methotrexate in the Ehrlich ascites tumor cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Wild-type breast cancer resistance protein (BCRP/ABCG2) is a methotrexate polyglutamate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical potency of methotrexate, this compound, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 10. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Discrepancies: A Comparative Guide to Aminopterin and Methotrexate Polyglutamylation
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic differences between antifolate drugs is paramount for optimizing therapeutic strategies. This guide provides an in-depth comparison of the polyglutamylation of aminopterin and its closely related successor, methotrexate (B535133), supported by experimental data and detailed methodologies.
This compound, the first antifolate to induce remissions in pediatric acute lymphatic leukemia, was largely replaced in clinical practice by methotrexate due to perceptions of a more predictable toxicity profile.[1][2] Structurally, the two compounds are nearly identical, with methotrexate distinguished only by a methyl group at the N10 position.[1][3] However, this seemingly minor alteration has profound implications for their intracellular metabolism, particularly the process of polyglutamylation, which is critical for their cytotoxic activity and cellular retention.[4][5]
Polyglutamylation, the addition of glutamate (B1630785) residues to the drug molecule, is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[6][7][8] This process traps the drug inside the cell and enhances its inhibitory effect on target enzymes such as dihydrofolate reductase (DHFR).[6][8] This guide will dissect the key differences in the polyglutamylation of this compound and methotrexate, providing a clear rationale for the observed disparities in their antifolate potencies.
Comparative Analysis of Polyglutamylation Efficiency
Experimental evidence consistently demonstrates that this compound is a more efficient substrate for FPGS and undergoes more extensive polyglutamylation compared to methotrexate. This enhanced metabolic activation is a key factor contributing to its potent antitumor activity.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies, highlighting the superior polyglutamylation of this compound.
Table 1: Comparative Accumulation of Polyglutamates in Ehrlich Ascites Tumor Cells
| Parameter | This compound | Methotrexate | Fold Difference (this compound vs. Methotrexate) | Reference |
| Net accumulation of polyglutamates (at 1 µM extracellular concentration) | 9x higher | 1x | 9 | [1][4] |
| Polyglutamylation rate (at equivalent intracellular monoglutamate levels) | 2.8x higher | 1x | 2.8 | [1][4] |
Table 2: Kinetic Parameters for Folylpolyglutamate Synthetase (FPGS) from Beef Liver
| Substrate | Km (µM) | Vmax/Km Ratio | Reference |
| This compound | 25 | Higher | [9] |
| Methotrexate | 100 | Lower | [9] |
Signaling and Metabolic Pathways
The metabolic fate of both this compound and methotrexate within the cell is governed by a series of transport and enzymatic processes. The efficiency of each step contributes to the overall intracellular concentration of the active, polyglutamylated forms of the drugs.
Caption: Intracellular metabolism of this compound and methotrexate.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and methotrexate polyglutamylation.
In Vitro Polyglutamylation Assay in Ehrlich Ascites Tumor Cells
This protocol is based on the methodology described in the study comparing the polyglutamylation of this compound and methotrexate in Ehrlich ascites tumor cells.[1][4]
-
Cell Culture: Ehrlich ascites tumor cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Drug Incubation: Cells are harvested, washed, and resuspended in a drug-free medium. Radiolabeled [3H]this compound or [3H]methotrexate is added to the cell suspension at a final concentration of 1 µM.
-
Time-Course Analysis: Aliquots of the cell suspension are taken at various time points (e.g., 0, 30, 60, 90, 120 minutes) and immediately centrifuged to separate the cells from the medium.
-
Cell Lysis and Extraction: The cell pellets are washed with ice-cold saline and then lysed with a boiling buffer. The lysate is centrifuged to remove cell debris.
-
Analysis of Polyglutamates: The supernatant containing the drug and its polyglutamylated derivatives is analyzed by high-performance liquid chromatography (HPLC). The different polyglutamate forms are separated based on their retention times and quantified by measuring the radioactivity of the collected fractions.
-
Data Normalization: The amount of each polyglutamate is normalized to the cell number or total protein content.
FPGS Enzyme Activity Assay
This protocol is a generalized method for determining FPGS activity, as referenced in studies of antifolate metabolism.[9][10]
-
Enzyme Preparation: A partially purified preparation of FPGS is obtained from a tissue source, such as beef liver, through a series of protein purification steps (e.g., ammonium (B1175870) sulfate (B86663) precipitation, column chromatography).
-
Reaction Mixture: The assay is performed in a reaction buffer containing ATP, L-glutamate (including a radiolabeled tracer like [3H]glutamate), and the antifolate substrate (this compound or methotrexate).
-
Enzyme Reaction: The reaction is initiated by adding the FPGS enzyme preparation to the reaction mixture and incubating at 37°C for a defined period.
-
Termination of Reaction: The reaction is stopped by adding an acidic solution or by boiling.
-
Separation of Products: The polyglutamylated products are separated from the unreacted radiolabeled glutamate. This can be achieved by techniques such as ion-exchange chromatography.
-
Quantification: The amount of radiolabeled glutamate incorporated into the polyglutamate chains is determined by liquid scintillation counting.
-
Kinetic Analysis: The assay is performed with varying concentrations of the antifolate substrate to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the polyglutamylation of this compound and methotrexate in a cellular context.
Caption: A generalized experimental workflow for studying antifolate polyglutamylation.
Conclusion
The available experimental data unequivocally demonstrate that this compound undergoes more rapid and extensive polyglutamylation than methotrexate. This is attributable to its superior properties as a substrate for FPGS and, in some cellular systems, more efficient membrane transport.[1][4] The enhanced formation of this compound polyglutamates leads to prolonged intracellular retention and contributes significantly to its potent cytotoxic effects.[4] These fundamental metabolic differences are crucial considerations for researchers and clinicians in the fields of oncology and drug development, as they underscore the potential therapeutic advantages and distinct pharmacological profiles of these two closely related antifolates. Further investigation into the lineage-specific differences in antifolylpolyglutamate patterns may offer opportunities for more targeted and effective cancer therapies.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase II Trial of Oral this compound for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced polyglutamylation of this compound relative to methotrexate in the Ehrlich ascites tumor cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of folylpolyglutamate synthetase and folylpolyglutamate hydrolase in methotrexate accumulation and polyglutamylation in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Re-evaluating a Classic Antifolate: A Comparative Guide to Aminopterin's Efficacy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of aminopterin, the first clinically successful chemotherapy agent, against its successor, methotrexate (B535133). While largely replaced in the 1950s due to a perceived better therapeutic index for methotrexate in early rodent models, recent research has renewed interest in this compound.[1] Evidence suggests potentially superior pharmacological properties, including more efficient tumor cell uptake and metabolism, warranting a re-evaluation of its efficacy, particularly in new and challenging cancer models.[1][2]
Mechanism of Action: Potent Inhibition of Dihydrofolate Reductase
This compound, a synthetic derivative of pterin, functions as a potent folic acid antagonist.[1][3] Like methotrexate, its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[4] This enzyme is critical for reducing dihydrofolate to tetrahydrofolate (THF), an essential cofactor in the synthesis of nucleotide precursors required for DNA, RNA, and protein synthesis.[1][4] By blocking DHFR, this compound depletes intracellular THF, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4]
A key differentiator lies in cellular uptake and metabolism. Studies have shown that this compound is more readily transported into leukemia cells and more efficiently converted to its active polyglutamated forms compared to methotrexate.[2][5] This enhanced polyglutamylation leads to prolonged intracellular retention and more potent inhibition of target enzymes, which may contribute to its superior in vitro potency.[4][6]
Comparative Efficacy Data
Preclinical data, primarily from leukemia and lymphoma models, consistently demonstrates this compound's high potency. While direct head-to-head clinical trials are lacking from the era of its initial use, in vitro and recent clinical studies provide valuable comparative insights.[7]
In Vitro Cytotoxicity
Studies comparing this compound and methotrexate in pediatric acute lymphoblastic leukemia (ALL) and lymphoma cell lines show that this compound has a significantly lower median 50% inhibitory concentration (IC50), indicating greater potency in vitro.[3]
| Drug | Median IC50 (nM) in Pediatric Leukemia/Lymphoma Cell Lines[3][8] |
| This compound | 17 |
| Methotrexate | 78 |
Data derived from a 120-hour drug exposure using a sulforhodamine B (SRB) assay.
In Vivo and Clinical Efficacy
Despite its higher in vitro potency, in vivo studies in xenograft models of ALL and lymphoma have shown that this compound and methotrexate can have equivalent activity in extending event-free survival.[9] This suggests that pharmacokinetic properties play a significant role in overall therapeutic effect.[1]
A Phase II trial of oral this compound in children with refractory ALL demonstrated significant clinical activity, achieving clinically significant responses in 27% of patients.[10][11][12] This study highlighted this compound's excellent bioavailability and more consistent metabolism to active polyglutamates in leukemic blasts compared to methotrexate, suggesting it may be a potent alternative for some patients.[10][12]
| Study Type | Cancer Model | Key Findings |
| Preclinical | ALL & Lymphoma Xenografts | This compound and methotrexate showed equivalent activity in extending event-free survival in 3 out of 4 xenograft models tested.[9] |
| Clinical Trial (Phase II) | Refractory Pediatric ALL | 6 of 22 children (27%) had clinically significant responses to weekly oral this compound.[10][11] |
| Preclinical | Murine Solid Tumors (Derivatives) | Analogs of this compound (10-deaza-aminopterin series) were found to be markedly superior to methotrexate against several solid murine tumors, including sarcoma, mammary adenocarcinoma, and Lewis lung carcinoma.[13] |
A Note on New Cancer Models
While the data in hematological malignancies is compelling, there is a notable scarcity of recent, publicly available research on the efficacy of this compound itself in newer preclinical models of solid tumors, such as patient-derived xenografts (PDXs) or organoids. The promising results of this compound derivatives against solid tumors in historical murine models suggest that this compound's potential may be untapped.[13] The high in vitro potency and distinct metabolic profile of this compound justify its evaluation in modern, more predictive models of solid tumors where it has not been recently investigated.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments used to evaluate and compare antifolate drugs.
Protocol 1: In Vitro Cytotoxicity (Sulforhodamine B Assay)
This assay determines the concentration of a drug required to inhibit the growth of cancer cells in culture.
Methodology:
-
Cell Seeding: Plate adherent cancer cells (or suspension cells treated for adherence) in 96-well microtiter plates at a density of 5,000–20,000 cells/well. Incubate for 24 hours to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of this compound and methotrexate in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate plates for 48-120 hours at 37°C in a 5% CO₂ incubator.[8]
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[6]
-
Staining: Wash plates four to five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[6]
-
Washing: Quickly wash plates four times with 1% (v/v) acetic acid to remove unbound dye.[6]
-
Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[6]
-
Measurement: Read the optical density (absorbance) at 510-565 nm using a microplate reader.[6] Calculate the IC50 value from the resulting dose-response curve.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in an animal model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of human cancer cells.[3]
-
Tumor Implantation: Harvest human cancer cells (e.g., CCRF-CEM for ALL) from culture. Resuspend 1-10 million cells in a suitable medium (e.g., PBS or a mix with Matrigel). Inject the cell suspension subcutaneously into the flank of each mouse.[3][9]
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation. Measure tumor volume using calipers with the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into control (vehicle) and treatment groups.
-
Drug Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule (e.g., 0.25-0.5 mg/kg).[3][14] The control group receives the vehicle only.
-
Monitoring and Endpoints: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity. The primary endpoint may be tumor growth inhibition or overall survival time.[3] Statistical analysis (e.g., t-test for tumor volume, log-rank test for survival) is used to determine significance.
References
- 1. Phase II study of 10-ethyl-10-deaza-aminopterin in patients with stage III and IV non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In silico strategy for detection of target candidates for antibody therapy of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In silico modeling predicts drug sensitivity of patient-derived cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New folate analogs of the 10-deaza-aminopterin series. Further evidence for markedly increased antitumor efficacy compared with methotrexate in ascitic and solid murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
A Comparative Guide to Aminopterin and Other Antifolates for DHFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of aminopterin and other antifolate drugs that target dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism. The information presented herein is supported by experimental data to assist in research and drug development endeavors.
Introduction to DHFR Inhibition
Dihydrofolate reductase is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Inhibition of DHFR disrupts the synthesis of these precursors, leading to the cessation of DNA replication and cell division. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, making DHFR a prime target for chemotherapy.[1]
This compound, a 4-amino analogue of folic acid, was one of the first clinically successful antifolates.[2] Its development paved the way for other DHFR inhibitors, including methotrexate, pemetrexed, and pralatrexate (B1268). While all these drugs share a common target, they exhibit significant differences in their inhibitory potency, cellular uptake, and metabolism, which influences their therapeutic efficacy and toxicity profiles.
Quantitative Comparison of DHFR Inhibitor Potency
The efficacy of DHFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% in a given experiment. The Ki value is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki indicating a stronger interaction.[3]
The following table summarizes the in vitro inhibitory potency of this compound and other selected antifolates against human DHFR.
| Compound | Apparent Kᵢ (nM) for Human DHFR | Source |
| This compound | 0.0037 | [2] |
| Methotrexate | 26 | |
| Pemetrexed | >200 | |
| Pralatrexate | 45 |
Note: The Kᵢ value for this compound is from a separate study and is presented for comparative purposes. The values for Methotrexate, Pemetrexed, and Pralatrexate are from a single comparative study. For a direct and definitive comparison, it is recommended to perform a side-by-side analysis under identical experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the folate metabolism pathway, the mechanism of DHFR inhibition, and a general workflow for evaluating DHFR inhibitors in vitro.
References
A Comparative Analysis of Aminopterin and its Synthetic Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aminopterin and its key synthetic analogues, primarily methotrexate (B535133), with additional reference to other analogues such as pemetrexed (B1662193) and pralatrexate. This document synthesizes preclinical and clinical data to offer a comprehensive evaluation of their performance, supported by experimental data and detailed methodologies.
This compound, a 4-amino derivative of folic acid, was one of the first antifolate agents to demonstrate clinical efficacy in the treatment of leukemia.[1][2][3] Its development paved the way for a class of chemotherapy agents that function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cellular replication.[1][4][5] While this compound was largely replaced in clinical practice by its analogue, methotrexate, due to a perceived better therapeutic index, recent investigations have revisited this compound's potential, citing advantages in potency and cellular uptake.[4][5][6] This guide provides a detailed comparative analysis of this compound and its synthetic analogues to inform further research and drug development.
Quantitative Comparison of Biological Activity
The primary mechanism of action for this compound and its classical analogues is the potent inhibition of DHFR.[1][5] This inhibition leads to the depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1][7] The efficacy of these compounds is often evaluated based on their DHFR inhibition constants (Ki) and their in vitro cytotoxicity (IC50) against various cancer cell lines.
Dihydrofolate Reductase (DHFR) Inhibition
The inhibitory constant (Ki) reflects the binding affinity of a compound to an enzyme, with a lower Ki value indicating stronger inhibition. This compound consistently demonstrates a very high affinity for human DHFR.
| Compound | Apparent Kᵢ (nM) for Human DHFR | Source |
| This compound | 0.0037 | [1] |
| Methotrexate | 26 | [1] |
| Pemetrexed | >200 | [1] |
| Pralatrexate | 45 | [1] |
Note: The Kᵢ value for this compound is from a separate study and is presented for comparative purposes. The values for Methotrexate, Pemetrexed, and Pralatrexate are from a single comparative study.[1]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit the growth of 50% of a cell population in vitro. Studies in pediatric leukemia and lymphoma cell lines have shown this compound to be more potent than methotrexate.
| Drug | Median IC50 (nM) | Source |
| This compound | 17 | [5] |
| Methotrexate | 78 | [5] |
Mechanism of Action and Resistance
The cytotoxic effects of this compound and its analogues are primarily mediated through the inhibition of the folate metabolic pathway.
Folate Metabolism and DHFR Inhibition Pathway
Antifolates like this compound and methotrexate are structurally similar to folic acid and are transported into cells via the reduced folate carrier (RFC).[8][9] Once inside the cell, they bind to DHFR with high affinity, preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][10] This blockade disrupts the synthesis of nucleotides necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[5][7]
Polyglutamylation, the addition of glutamate (B1630785) residues to the drug molecule, is a key process that enhances the intracellular retention and inhibitory activity of these antifolates.[4] Studies have shown that this compound is more efficiently transported into leukemia cells and more readily converted to its active polyglutamated forms compared to methotrexate.[2][4][11]
Caption: Folate Metabolism and DHFR Inhibition by Antifolates.
Synthetic Analogues: Modifications and Structure-Activity Relationships
The development of synthetic analogues of this compound has been driven by the need to improve therapeutic efficacy, overcome drug resistance, and reduce toxicity.
-
Methotrexate: The most well-known analogue, methotrexate, differs from this compound by the presence of a methyl group on the nitrogen at position 10 of the p-aminobenzoyl moiety.[12] While less potent in DHFR inhibition, it was historically considered to have a better therapeutic index.[7][9]
-
10-deaza-aminopterin series: Analogues with the nitrogen at position 10 replaced by a carbon have shown markedly increased antitumor efficacy compared to methotrexate in murine tumor models.[13] Alkylation at this new C10 position (e.g., with a methyl or ethyl group) further enhanced this effect.[13]
-
5-deaza-aminopterin analogues: The synthesis of 5-deazathis compound (B8673772) and its 5-methyl analogue has been reported, with these compounds showing significant in vitro and in vivo anticancer activity.[14]
-
Rotationally Restricted Analogues: To understand the bioactive conformation, analogues of this compound and methotrexate with a CH2 bridge to restrict amide bond rotation have been synthesized.[8] While the this compound analogue showed weaker DHFR binding, it exhibited increased binding to the reduced folate carrier.[8]
-
Side Chain Modifications: Modifications to the glutamate side chain, such as the introduction of a bicyclo[2.2.2]octane ring in place of the phenyl ring, have been explored.[15] However, this particular modification resulted in an ineffective compound, highlighting the importance of the aromatic ring for stoichiometric binding to DHFR.[15]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the inhibitory effect of a compound on DHFR activity by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[1][10]
Materials:
-
Recombinant Human DHFR Enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[10]
-
Dihydrofolate (DHF) Substrate
-
NADPH
-
Test Compounds (this compound and its analogues)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm[1][10]
Procedure:
-
Prepare stock solutions of the DHFR enzyme, DHF, and NADPH in assay buffer. DHF solutions should be protected from light.[10]
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include wells for a positive control (e.g., methotrexate) and a negative control (enzyme only).[10][16]
-
Add the diluted DHFR enzyme solution to the wells containing the test compounds and controls.[10]
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the reaction by adding a mixture of DHF and NADPH to all wells.[10]
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[10][17]
-
The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined relative to the enzyme control, and IC50 values are calculated.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., pediatric leukemia and lymphoma cell lines)[5]
-
Cell culture medium and supplements
-
Test Compounds (this compound and its analogues)
-
Reagents for assessing cell viability (e.g., MTS, MTT)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 72 or 120 hours).[5]
-
Add a viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: Experimental Workflow for Evaluating Antifolate Activity.
Pharmacokinetics and Toxicity
While this compound often demonstrates superior in vitro potency, its clinical application has been historically limited by concerns about toxicity.[2][9] However, more recent clinical trials with purified this compound have shown that it can be administered safely with tolerable and reversible toxicities, such as myelosuppression and mucositis.[2][5][18]
A key pharmacokinetic advantage of this compound is its excellent oral bioavailability, which has been confirmed to be complete in clinical studies.[2][6][18] In contrast, the bioavailability of oral methotrexate can be more variable.
Comparative studies have also shown differences in tissue distribution. For instance, methotrexate appears to achieve significantly higher concentrations in the cerebrospinal fluid after oral administration compared to this compound, which may have implications for the treatment of central nervous system malignancies and the potential for neurotoxicity.[6][19]
Conclusion
The comparative analysis of this compound and its synthetic analogues reveals a complex interplay between potency, cellular transport, metabolism, and toxicity. This compound consistently exhibits greater in vitro potency as a DHFR inhibitor and cytotoxic agent compared to methotrexate, largely due to more efficient cellular uptake and polyglutamylation.[4][5] While historical concerns about toxicity hindered its clinical use, recent studies suggest that this compound can be safely administered and may offer a potent alternative to methotrexate, particularly in patient populations with poor methotrexate uptake.[2][6][11] The continued exploration of novel synthetic analogues with modified structures provides a promising avenue for developing antifolates with improved therapeutic indices and the ability to overcome mechanisms of drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase II Trial of Oral this compound for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. discover.nci.nih.gov [discover.nci.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A case for the use of this compound in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New folate analogs of the 10-deaza-aminopterin series. Further evidence for markedly increased antitumor efficacy compared with methotrexate in ascitic and solid murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activities of 5-deaza analogues of this compound and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antifolate evaluation of the this compound analogue with a bicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. scispace.com [scispace.com]
- 18. Phase I and pharmacokinetic trial of this compound in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacodynamic properties of methotrexate and Aminotrexate during weekly therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Aminopterin and Methotrexate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two closely related folate antagonists, aminopterin (AMT) and methotrexate (B535133) (MTX), based on available preclinical data from animal models. While methotrexate largely replaced this compound in clinical use, recent research has revisited this compound's potential, prompting a need for a direct comparison of their performance.
Executive Summary
This compound and methotrexate are potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell replication.[1] Preclinical studies in various animal models, primarily for leukemia and inflammatory arthritis, demonstrate that while both drugs exhibit significant therapeutic activity, they possess distinct profiles regarding potency, toxicity, and pharmacokinetics.
This compound consistently demonstrates greater in vitro potency, which is attributed to more efficient cellular uptake and a higher rate of conversion to its active polyglutamated forms.[2][3] However, this increased potency is associated with a narrower therapeutic window and greater toxicity compared to methotrexate.[2] In many in vivo studies, methotrexate and this compound show comparable efficacy when administered at appropriate doses.[1][4] The choice between these agents in a preclinical setting often depends on the specific disease model, the desired therapeutic index, and the potential for drug resistance.[1]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from in vivo and in vitro studies comparing this compound and methotrexate.
Table 1: Comparative In Vitro Cytotoxicity
| Cell Line | Drug | IC50 | Reference |
| Leukemia Cells (various) | This compound | Lower IC50 values than Methotrexate | [1] |
| L1210 Lymphoma | This compound | More potent than Methotrexate | [5] |
| Leukemic Blasts | This compound | Greater accumulation and metabolism than Methotrexate | [3][6] |
Table 2: Comparative In Vivo Efficacy in Animal Models
| Animal Model | Disease | Drug | Efficacy | Reference |
| Leukemia Xenograft Mice | Leukemia | This compound | Significantly extended event-free survival | [3][4] |
| Leukemia Xenograft Mice | Leukemia | Methotrexate | Significantly extended event-free survival, equivalent to this compound | [3][4] |
| Mycobacterial Rat Arthritis | Inflammatory Arthritis | This compound | As effective as Methotrexate at identical doses | [7] |
| Mycobacterial Rat Arthritis | Inflammatory Arthritis | Methotrexate | As effective as this compound at identical doses | [7] |
| L1210 Tumor-bearing Mice | Leukemia | Dihydrothis compound | Increased survival rate | [5] |
| L1210 Tumor-bearing Mice | Tetrahydromethotrexate | Increased survival rate | [5] |
Table 3: Comparative In Vivo Toxicity and Pharmacokinetics
| Parameter | This compound | Methotrexate | Animal Model | Reference |
| Lethal Potency | Higher (14:1 ratio to MTX) | Lower | Mice | [8] |
| Toxicity at Higher Doses | More toxic | Less toxic | Rats (Arthritis Model) | [7] |
| Therapeutic Index | Inferior | Superior | Historical Animal Studies | [2] |
| Cellular Uptake | More efficient | Less efficient | In vitro leukemia cells | [2][3] |
| Polyglutamylation | More rapid and extensive | Less rapid and extensive | In vitro leukemia cells | [2] |
| Oral Bioavailability | Complete | ~60% at lower doses | Humans | [9][10] |
| CNS Penetration | Selectively excluded | Greater penetration | Mice | [9] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Both this compound and methotrexate are folate analogs that competitively inhibit dihydrofolate reductase (DHFR).[2] This enzyme is crucial for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[11][12] By blocking DHFR, these drugs disrupt the proliferation of rapidly dividing cells, such as cancer cells.[12] The polyglutamated forms of both drugs are also potent inhibitors of DHFR.[2]
Caption: Mechanism of DHFR inhibition by this compound and methotrexate.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vivo Leukemia Xenograft Efficacy Study
This protocol outlines a general workflow for evaluating the efficacy of this compound and methotrexate in a leukemia xenograft mouse model.[1]
-
Cell Culture and Implantation: Human leukemia cells are cultured in appropriate media. A specified number of cells are then implanted into immunodeficient mice, either subcutaneously to form solid tumors or intravenously for a systemic disease model.
-
Tumor Growth/Disease Progression Monitoring: For subcutaneous models, tumor volume is measured regularly. For systemic models, disease progression can be monitored by analyzing peripheral blood for the presence of leukemic cells.[1]
-
Randomization and Treatment: Once tumors reach a predetermined size or there is evidence of systemic disease, mice are randomized into treatment groups: vehicle control, this compound, and methotrexate.
-
Drug Administration: The drugs are administered according to a predetermined dosing schedule and route (e.g., intraperitoneal injection). Doses are typically based on maximum tolerated dose (MTD) studies.[1]
-
Efficacy Assessment: The primary endpoint is typically event-free survival. Tumor growth inhibition is also a key parameter for subcutaneous models.
-
Statistical Analysis: A log-rank test is commonly used to determine the significance of differences in survival between treatment groups.
Caption: Workflow for in vivo leukemia xenograft studies.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the in vitro cytotoxicity of a compound against cancer cell lines.[1][13]
-
Cell Plating: Leukemia cells are seeded in 96-well microtiter plates at an optimal density and allowed to adhere or recover for 24 hours.[1]
-
Drug Treatment: Serial dilutions of this compound or methotrexate are added to the wells. A vehicle control is also included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.[1]
-
Cell Fixation: The culture medium is removed, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for at least one hour.[1]
-
Washing: The plates are washed multiple times with water to remove the TCA.
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution, which binds to cellular proteins.
-
Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell viability.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion
The in vivo comparison of this compound and methotrexate in animal models reveals important distinctions between these two antifolates. While this compound exhibits greater potency in vitro, this does not consistently translate to superior efficacy in vivo, where both drugs often show comparable activity.[1][4] The primary differentiating factor is methotrexate's wider therapeutic index, which led to its preference in clinical settings.[2] However, the potent activity and distinct metabolic profile of this compound suggest it may still hold value in specific therapeutic contexts, such as in cases of methotrexate resistance, warranting further investigation.[3][6] This guide provides a foundational understanding for researchers designing and interpreting preclinical studies involving these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methotrexate and this compound exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced forms of this compound and methotrexate in L1210 lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of oral this compound for adults and children with refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and toxicity of 10-ethyl-10-deazathis compound and methotrexate in a mycobacterial rat arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pharmacodynamic properties of methotrexate and Aminotrexate during weekly therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methotrexate - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Aminopterin Alternatives for Hybridoma Selection
For researchers, scientists, and drug development professionals engaged in monoclonal antibody production, the selection of robust and efficient hybridoma clones is a critical step. The traditional HAT (Hypoxanthine-Aminopterin-Thymidine) selection method, utilizing the folic acid antagonist aminopterin, has long been the standard. However, the inherent toxicity and photosensitivity of this compound have prompted the development of several effective alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Executive Summary of Selection Methods
The choice of a selection system can significantly impact the efficiency of hybridoma generation, the viability of the resulting clones, and the overall timeline of monoclonal antibody development. This guide explores four primary alternatives to this compound-based selection: Azaserine-Hypoxanthine (AH), the Glutamine Synthetase (GS) system, antibiotic resistance markers (Puromycin and Blasticidin), and Methotrexate (B535133). Each method offers distinct advantages and operates through a unique mechanism of action.
Performance Comparison
The following table summarizes the key performance indicators for each selection method. While direct head-to-head comparative studies for all methods are limited, this data, compiled from various sources, provides a valuable overview for decision-making.
| Feature | HAT (this compound) | Azaserine-Hypoxanthine (AH) | Glutamine Synthetase (GS) | Antibiotic Resistance (Puromycin/Blasticidin) | Methotrexate |
| Selection Principle | Inhibition of de novo nucleotide synthesis (DHFR inhibitor) | Inhibition of de novo purine (B94841) synthesis | Selection in glutamine-free medium | Inactivation of cytotoxic antibiotic | Inhibition of de novo nucleotide synthesis (DHFR inhibitor) |
| Relative Hybridoma Yield | Baseline | Reported to be 4-fold higher than HAT[1] | High, especially with GS-knockout myeloma lines | Dependant on transfection efficiency | Comparable to or higher than HAT[2] |
| Growth Rate of Clones | Standard | Reported to be 3-fold faster than HAT[1] | Robust | Generally robust | Reported to be faster than this compound[2] |
| Toxicity | High, photosensitive[2] | Moderate | Low | Varies by antibiotic and concentration | Lower than this compound[2] |
| Cost | Low | Moderate | High (requires specialized medium and potentially cell lines) | Moderate to High (cost of antibiotic and vector) | Low |
| Primary Fusion Partner Requirement | HGPRT-deficient myeloma cells | HGPRT-deficient myeloma cells | GS-deficient myeloma cells (e.g., NS0, Sp2/0) | Myeloma cells transfected with resistance gene | HGPRT-deficient myeloma cells |
Detailed Comparison of Selection Methods
Azaserine-Hypoxanthine (AH) Selection
The AH selection system serves as a direct, and often more efficient, alternative to HAT medium. Azaserine (B1665924), a glutamine antagonist, inhibits de novo purine synthesis, forcing cells to rely on the salvage pathway, which utilizes hypoxanthine (B114508).
Mechanism of Action: Similar to this compound, this method selects for hybridomas that have inherited a functional Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) gene from the B-cell parent.
Advantages:
-
Higher Yield and Faster Growth: Studies have shown that AH selection can result in a significantly higher number of hybridoma clones that also exhibit a faster growth rate compared to those selected in HAT medium.[1]
-
Reduced Toxicity: Azaserine is generally considered to be less toxic to hybridoma cells than this compound.
Disadvantages:
-
Cost: AH supplements can be more expensive than HAT supplements.
Glutamine Synthetase (GS) System
The GS selection system is a powerful method that relies on the inability of certain myeloma cell lines to synthesize glutamine, an essential amino acid.
Mechanism of Action: Myeloma cells with low or no endogenous GS activity, such as NS0 and Sp2/0, are used as fusion partners. Following fusion with B-cells, which possess a functional GS gene, the resulting hybridomas are selected in a glutamine-free medium. The GS inhibitor, methionine sulfoximine (B86345) (MSX), can be added to increase the stringency of selection.
Advantages:
-
High Efficiency: This system is known for its high efficiency in selecting for stable, high-producing hybridoma clones.
-
Serum-Free Adaptability: The GS system is well-suited for adaptation to serum-free and chemically defined media, which simplifies downstream antibody purification.
Disadvantages:
-
Specialized Requirements: This method requires the use of GS-deficient myeloma cell lines and specialized glutamine-free culture media.
-
Cost: The specialized media and potential need for licensing the GS system can increase the overall cost.
Antibiotic Resistance Markers
This approach involves the use of myeloma cells that have been genetically engineered to express a gene conferring resistance to a specific antibiotic, such as puromycin (B1679871) or blasticidin.
Mechanism of Action: Prior to fusion, the myeloma cell line is transfected with a plasmid carrying the resistance gene. After fusion, the cell population is treated with the corresponding antibiotic. Only the hybridomas that have successfully integrated the resistance gene will survive.
Advantages:
-
Versatility: A wide range of antibiotic resistance markers are available, offering flexibility in experimental design.
-
Clear Selection: The all-or-nothing nature of antibiotic selection can lead to a very pure population of hybridomas.
Disadvantages:
-
Transfection Required: This method necessitates an additional step of transfecting and selecting a resistant myeloma cell line prior to fusion.
-
Cost: The cost of the antibiotics and the necessary molecular biology reagents can be significant.
-
Optimization Required: The optimal concentration of the antibiotic must be determined for each cell line through a kill curve analysis.
Methotrexate
Methotrexate, like this compound, is a dihydrofolate reductase (DHFR) inhibitor and can be used as a direct substitute for this compound in the HAT selection protocol.
Mechanism of Action: Methotrexate blocks the de novo nucleotide synthesis pathway, selecting for HGPRT-positive hybridomas in a medium supplemented with hypoxanthine and thymidine (B127349).
Advantages:
-
Lower Toxicity and Higher Stability: Methotrexate is reported to be less toxic and more stable than this compound.[2]
-
Faster Clone Development: Hybridomas selected with methotrexate may develop more rapidly.[2]
-
Cost-Effective: Methotrexate is an inexpensive and readily available reagent.
Disadvantages:
-
Similar Mechanism to this compound: As it shares the same mechanism of action, it may not overcome all limitations associated with inhibiting the DHFR pathway.
Experimental Protocols
General Hybridoma Fusion Protocol (Pre-Selection)
A successful hybridoma selection is contingent on an efficient cell fusion. The following is a generalized protocol for the fusion of myeloma and spleen cells.
-
Cell Preparation:
-
Harvest spleen cells from an immunized mouse and prepare a single-cell suspension.
-
Culture the chosen myeloma cell line (e.g., P3X63Ag8.653 for HAT/AH/Methotrexate, or a GS-deficient/antibiotic-resistant line) to log phase.
-
Wash both cell types with serum-free medium.
-
-
Fusion:
-
Combine spleen cells and myeloma cells at a ratio of 5:1 in a sterile centrifuge tube.
-
Centrifuge to form a cell pellet and aspirate the supernatant.
-
Gently add 1 mL of pre-warmed Polyethylene Glycol (PEG) 1500 over 1 minute while gently tapping the tube.
-
Incubate for 1 minute at 37°C.
-
Slowly add 10 mL of serum-free medium over 5 minutes.
-
Centrifuge, discard the supernatant, and gently resuspend the cell pellet in the appropriate selection medium.
-
-
Plating:
-
Plate the cell suspension into 96-well plates.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Protocol 1: Azaserine-Hypoxanthine (AH) Selection
-
Medium Preparation: Prepare the desired basal medium (e.g., DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin. Add a commercially available 50x AH supplement to a final 1x concentration. The final working concentrations are typically 5.7 µM azaserine and 100 µM hypoxanthine.[3]
-
Selection: Culture the fused cells in the AH selection medium for 10-14 days.
-
Monitoring: Observe the plates for the formation of hybridoma colonies and the death of unfused myeloma cells.
-
Weaning: Once colonies are established, transition them to a medium containing only hypoxanthine for one week before transferring to the standard growth medium.
Protocol 2: Glutamine Synthetase (GS) Selection
-
Medium Preparation: Use a commercially available glutamine-free medium (e.g., Gibco® CD Hybridoma Medium AGT™). Supplement as required for the specific cell line. For increased stringency, add MSX to a final concentration of 25-50 µM.
-
Selection: Culture the fused cells in the glutamine-free medium for 14-21 days.
-
Monitoring: Monitor the cultures for the emergence of viable, proliferating hybridoma colonies.
-
Expansion: Once colonies are well-established, expand them in the same glutamine-free medium.
Protocol 3: Antibiotic Selection (Puromycin/Blasticidin)
-
Kill Curve Determination:
-
Plate the parental myeloma cell line in a 96-well plate at a low density.
-
Add a range of antibiotic concentrations (e.g., 1-10 µg/mL for puromycin, 2-20 µg/mL for blasticidin) to the wells.[4][5]
-
Incubate for 7-10 days, observing cell viability daily.
-
The optimal concentration is the lowest concentration that results in 100% cell death.
-
-
Selection:
-
After cell fusion, culture the cells in standard growth medium for 24-48 hours to allow for the expression of the resistance gene.
-
Replace the medium with growth medium containing the predetermined optimal concentration of the antibiotic.
-
Culture for 7-14 days, replacing the selective medium every 2-3 days.
-
-
Expansion: Expand the surviving hybridoma colonies in growth medium containing the selective antibiotic.
Protocol 4: Methotrexate Selection
-
Medium Preparation: Prepare HAT medium, but substitute this compound with methotrexate. A typical final concentration for methotrexate is 100 nM.[6]
-
Selection: Follow the same procedure as for standard HAT selection, culturing the fused cells in the methotrexate-containing medium for 10-14 days.
-
Weaning: Transition the established colonies to HT medium for one week before moving to the standard growth medium.
Visualizing the Mechanisms and Workflows
Signaling Pathways
dot digraph "Selection_Pathways" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanisms of Hybridoma Selection", rankdir="TB"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_HAT_Methotrexate" { label="HAT / Methotrexate Selection"; bgcolor="#F1F3F4"; "De_Novo_Synth_HM" [label="De Novo Nucleotide Synthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; "DHFR_HM" [label="DHFR", fillcolor="#FFFFFF", fontcolor="#202124"]; "Aminopterin_Methotrexate" [label="this compound / Methotrexate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Salvage_Pathway_HM" [label="Salvage Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; "HGPRT_HM" [label="HGPRT", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hypoxanthine_Thymidine_HM" [label="Hypoxanthine & Thymidine", fillcolor="#FBBC05", fontcolor="#202124"]; "Nucleotides_HM" [label="Nucleotides", fillcolor="#FFFFFF", fontcolor="#202124"]; "DNA_Replication_HM" [label="DNA Replication", fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_AH" { label="Azaserine-Hypoxanthine (AH) Selection"; bgcolor="#F1F3F4"; "De_Novo_Purine_Synth" [label="De Novo Purine Synthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; "Azaserine" [label="Azaserine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Salvage_Pathway_AH" [label="Salvage Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; "HGPRT_AH" [label="HGPRT", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hypoxanthine_AH" [label="Hypoxanthine", fillcolor="#FBBC05", fontcolor="#202124"]; "Purines_AH" [label="Purines", fillcolor="#FFFFFF", fontcolor="#202124"]; "DNA_Replication_AH" [label="DNA Replication", fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_GS" { label="Glutamine Synthetase (GS) Selection"; bgcolor="#F1F3F4"; "Glutamine_Synth" [label="Glutamine Synthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; "GS_Enzyme" [label="Glutamine Synthetase (GS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Glutamate_Ammonia" [label="Glutamate + Ammonia", fillcolor="#FBBC05", fontcolor="#202124"]; "Glutamine" [label="Glutamine", fillcolor="#FFFFFF", fontcolor="#202124"]; "Cell_Growth" [label="Cell Growth & Proliferation", fillcolor="#FFFFFF", fontcolor="#202124"]; "Glutamine_Free_Medium" [label="Glutamine-Free Medium", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_Antibiotic" { label="Antibiotic Selection"; bgcolor="#F1F3F4"; "Protein_Synth" [label="Protein Synthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; "Antibiotic" [label="Puromycin / Blasticidin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Resistance_Gene" [label="Resistance Gene Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Viability" [label="Cell Viability", fillcolor="#FFFFFF", fontcolor="#202124"];
} } end_dot Caption: Mechanisms of different hybridoma selection methods.
Experimental Workflows
dot digraph "Hybridoma_Selection_Workflows" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflows for Hybridoma Selection", rankdir="TB"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Start" [label="Cell Fusion\n(Spleen Cells + Myeloma Cells)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fused_Cells" [label="Fused Cell Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" -> "Fused_Cells";
subgraph "cluster_HAT_AH_MTX" { label="HAT / AH / Methotrexate Selection"; bgcolor="#F1F3F4"; "Selection_Medium_HAM" [label="Culture in Selective Medium\n(HAT, AH, or Methotrexate)\n10-14 days", fillcolor="#FBBC05", fontcolor="#202124"]; "Weaning_HAM" [label="Wean off Selective Agent\n(HT or Hypoxanthine Medium)\n~1 week", fillcolor="#FFFFFF", fontcolor="#202124"]; "Expansion_HAM" [label="Expand Positive Clones\nin Standard Medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Selection_Medium_HAM" -> "Weaning_HAM" -> "Expansion_HAM"; }
subgraph "cluster_GS_WF" { label="Glutamine Synthetase (GS) Selection"; bgcolor="#F1F3F4"; "Selection_Medium_GS" [label="Culture in Glutamine-Free Medium\n(+/- MSX)\n14-21 days", fillcolor="#FBBC05", fontcolor="#202124"]; "Expansion_GS" [label="Expand Positive Clones\nin Glutamine-Free Medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Selection_Medium_GS" -> "Expansion_GS"; }
subgraph "cluster_Antibiotic_WF" { label="Antibiotic Selection"; bgcolor="#F1F3F4"; "Pre_Selection_Culture" [label="Culture in Standard Medium\n(24-48 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Selection_Medium_Ab" [label="Culture in Medium with Antibiotic\n(7-14 days)", fillcolor="#FBBC05", fontcolor="#202124"]; "Expansion_Ab" [label="Expand Positive Clones\nin Medium with Antibiotic", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pre_Selection_Culture" -> "Selection_Medium_Ab" -> "Expansion_Ab"; }
"Fused_Cells" -> "Selection_Medium_HAM" [label="HGPRT- Myeloma"]; "Fused_Cells" -> "Selection_Medium_GS" [label="GS- Myeloma"]; "Fused_Cells" -> "Pre_Selection_Culture" [label="Antibiotic-Resistant Myeloma"]; } end_dot Caption: Comparative workflows for hybridoma selection methods.
Conclusion
The selection of an appropriate method for hybridoma screening is a critical decision in the monoclonal antibody development pipeline. While the traditional HAT method remains a viable option, the alternatives presented in this guide offer significant advantages in terms of efficiency, cell viability, and in some cases, reduced toxicity. The Azaserine-Hypoxanthine method stands out for its potential to increase hybridoma yield and growth rate. The Glutamine Synthetase system offers a robust and highly efficient alternative, particularly for researchers aiming for serum-free production. Antibiotic selection provides a versatile and stringent option, albeit with the requirement of prior genetic modification of the myeloma fusion partner. Finally, methotrexate presents a less toxic and potentially faster alternative to this compound with a similar mechanism of action.
By carefully considering the performance metrics, experimental protocols, and underlying mechanisms outlined in this guide, researchers can make an informed decision that best suits their specific experimental needs, resources, and timelines, ultimately leading to the successful and efficient generation of high-quality monoclonal antibodies.
References
- 1. Production of functional human T-T hybridomas in selection medium lacking this compound and thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved selection procedure for the rescue of hybridomas. A comparative study of methotrexate versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaserine-Hypoxanthine 50x | Krackeler Scientific, Inc. [krackeler.com]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. abo.com.pl [abo.com.pl]
- 6. High level expression of human proteins in murine hybridoma cells: induction by methotrexate in the absence of gene amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aminopterin and Pemetrexed for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two pivotal antifolate agents: aminopterin and pemetrexed (B1662193). While both compounds disrupt folate metabolism, a critical pathway for cellular proliferation, they exhibit distinct enzymatic inhibition profiles, cytotoxic potencies, and mechanisms of action. This document aims to objectively compare their performance with supporting experimental data to inform preclinical research and drug development.
Executive Summary
This compound is a classical antifolate that acts as a potent, specific inhibitor of dihydrofolate reductase (DHFR).[1] Its high affinity for DHFR leads to a rapid depletion of intracellular tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, thereby halting DNA, RNA, and protein synthesis.[1]
Pemetrexed, a newer generation antifolate, is a multi-targeted agent that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GART).[2] A key feature of pemetrexed is its intracellular conversion to polyglutamated forms, which are more potent inhibitors and are retained within cells for longer durations, enhancing its efficacy.[3]
This guide presents a detailed analysis of their comparative efficacy through in vitro data, outlines the experimental methodologies for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation
Enzymatic Inhibition
The inhibitory activities of this compound and pemetrexed against their target enzymes are summarized below. A lower inhibitory constant (Kᵢ) indicates a more potent inhibitor.
| Compound | Target Enzyme | Form | Kᵢ (nM) |
| This compound | DHFR | - | 0.0037 |
| Pemetrexed | DHFR | Monoglutamate | >200 |
| Polyglutamate | - | ||
| TYMS | Monoglutamate | 109 | |
| Pentaglutamate | 1.3 | ||
| GART | Monoglutamate | 7100 | |
| Pentaglutamate | 65 |
Note: The inhibitory activity of pemetrexed is significantly enhanced by intracellular polyglutamation.[2]
In Vitro Cytotoxicity
A head-to-head study was conducted to compare the cytotoxic effects of several antifolates in a panel of six pediatric leukemia and lymphoma cell lines. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug required for 50% inhibition of cell growth.
| Compound | Median IC₅₀ (nM) |
| This compound | 17 |
| Pemetrexed | 155 |
These results indicate that this compound is approximately 9-fold more potent than pemetrexed in terms of its cytotoxic effect in these specific cell lines.[2]
Signaling Pathway
The following diagram illustrates the folate metabolism pathway and highlights the distinct inhibitory targets of this compound and pemetrexed.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.
Materials:
-
Recombinant Human DHFR Enzyme
-
DHFR Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) Substrate
-
NADPH
-
Test Compounds (this compound, Pemetrexed)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DHFR enzyme in cold assay buffer.
-
Prepare stock solutions of DHF and NADPH in assay buffer. Protect the DHF solution from light.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound solution (or vehicle control)
-
DHFR enzyme solution
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding a mixture of DHF and NADPH to each well.
-
Immediately begin measuring the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
The apparent Kᵢ can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the Kₘ of the substrate is known.
-
Cell Viability Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test Compounds (this compound, Pemetrexed)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 or 120 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with water to remove the TCA. Air dry the plates completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates again.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of growth inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Experimental Workflow
The following diagram outlines the workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion
This compound and pemetrexed, while both classified as antifolates, exhibit distinct mechanisms of action that influence their cytotoxic profiles. This compound's high potency is derived from its tight binding and specific inhibition of DHFR.[1] In contrast, pemetrexed's broader inhibitory activity against TS, DHFR, and GART provides a multi-pronged attack on nucleotide synthesis.[2] The in vitro data presented here suggests that this compound is a more potent cytotoxic agent in certain cancer cell lines, likely due to its powerful inhibition of DHFR.[2] However, the multi-targeted approach of pemetrexed and its enhanced intracellular retention following polyglutamation are key features that contribute to its clinical utility. The choice between these agents in a preclinical setting should be guided by the specific research question, the cancer model being investigated, and the desired enzymatic targets.
References
A Comparative Guide to the Therapeutic Index of Aminopterin and Methotrexate
Executive Summary
Aminopterin, the first antifolate to induce remission in pediatric leukemia, is a more potent cytotoxic agent than methotrexate (B535133) in vitro.[2][3] This heightened potency is largely attributed to its more efficient cellular uptake and more extensive intracellular polyglutamylation, which significantly prolongs its retention and inhibitory action within the cell.[2] However, this potency is coupled with greater and more unpredictable toxicity.[2] Animal studies conducted in the 1950s demonstrated that methotrexate possessed a more favorable therapeutic index—a wider margin between its effective and toxic doses.[1][2] Consequently, this compound was largely abandoned in favor of methotrexate for most clinical applications.[2] Methotrexate remains a cornerstone of chemotherapy and autoimmune disease treatment today.[2]
Data Presentation
The following tables summarize key quantitative data comparing the potency and toxicity of this compound and methotrexate.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line Panel | This compound (Median IC50) | Methotrexate (Median IC50) | Reference |
| Pediatric Leukemia/Lymphoma | 17 nM | 78 nM | [2] |
| CCRF-CEM cells (72h exposure) | 4.4 nM | Not specified in the same study | [4] |
Table 2: In Vivo Toxicity
Direct comparative LD50 (median lethal dose) values from a single modern study are scarce. However, historical data and clinical dosing regimens provide a clear picture of this compound's higher toxicity. A significantly lower dose of this compound is required to achieve a therapeutic effect equivalent to that of methotrexate, highlighting its greater in vivo potency and narrower therapeutic window.[2]
| Parameter | This compound | Methotrexate | Reference |
| Oral LDLo (Rat) | 2.5 mg/kg (single dose) | Not directly comparable | [5] |
| Oral LD50 (Rat) | Not specified | 135 mg/kg | [6] |
| Oral LD50 (Mouse) | Not specified | 146 mg/kg | [6] |
| Intraperitoneal LD50 (Rat) | Not specified | 6 mg/kg | [7] |
Table 3: Clinical Potency and Dosing
| Parameter | This compound | Methotrexate | Reference |
| Clinical Potency Index (CPI) | 0.4 (Median) | 0.9 (Median) | [3][8] |
| Pharmacodynamically Equivalent Weekly Dose (ALL) | 4 mg/m² | 100 mg/m² | [9] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Both this compound and methotrexate are classified as antimetabolites. They are structural analogues of folic acid and function primarily by competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[2][10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into its biologically active form, tetrahydrofolate (THF).[11] THF is an essential cofactor for the synthesis of thymidine (B127349) and purine (B94841) nucleotides, which are the building blocks of DNA and RNA.[12] By blocking DHFR, these drugs deplete intracellular THF, leading to the inhibition of DNA synthesis and cell replication, a process that disproportionately affects rapidly dividing cells like cancer cells.[12]
In the context of rheumatoid arthritis, the mechanism of methotrexate is thought to be more complex, involving the inhibition of enzymes in purine metabolism, leading to an accumulation of adenosine, which has anti-inflammatory properties.[1][13][14]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the activity of DHFR by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Solution: Prepare a solution of dihydrofolate (DHF) in the assay buffer.
-
Cofactor Solution: Prepare a solution of NADPH in the assay buffer.
-
Enzyme Solution: Prepare a solution of recombinant human DHFR in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and methotrexate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, inhibitor solution (or vehicle control), and DHFR enzyme solution.
-
Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the DHF and NADPH solutions.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.
-
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Culture:
-
Plate cells (e.g., pediatric leukemia/lymphoma cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound or methotrexate for a specified duration (e.g., 120 hours).[2] Include a vehicle-treated control group.
-
-
Cell Fixation and Staining:
-
After the incubation period, fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water and stain with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.
-
Remove the unbound dye by washing with 1% acetic acid.
-
-
Measurement and Analysis:
-
Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each drug concentration relative to the untreated control.
-
Plot the percentage of inhibition against the drug concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Mechanism of DHFR inhibition by this compound and methotrexate.
Caption: Workflow for assessing and comparing therapeutic indices.
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. fermion.fi [fermion.fi]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Clinical potency of methotrexate, this compound, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 13. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Off-Target Effects of Aminopterin in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of a drug's on- and off-target effects is paramount for accurate preclinical validation and predicting clinical outcomes. This guide provides a comparative analysis of aminopterin, a potent antifolate, with its successor, methotrexate (B535133), and other relevant antifolates. By examining their performance in cellular models and providing detailed experimental methodologies, this document aims to equip researchers with the necessary tools to investigate and validate the off-target effects of this compound.
On-Target Efficacy and the Question of Off-Target Effects
This compound and methotrexate are potent inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1][2] Inhibition of DHFR disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA, leading to cell cycle arrest and apoptosis.[3] While both drugs share this primary mechanism, this compound was largely replaced in clinical practice by methotrexate due to a perceived narrower therapeutic window and unpredictable toxicity.[4] This suggests that this compound may exert more pronounced or different off-target effects compared to methotrexate.
Recent studies have revisited this compound, highlighting its greater potency, more efficient cellular uptake, and more extensive polyglutamylation compared to methotrexate.[5][6][7] While these characteristics contribute to its enhanced on-target efficacy, they may also amplify its off-target interactions, leading to increased toxicity. This guide will delve into the cellular assays and methodologies required to dissect these effects.
Data Presentation: Comparative Cellular Effects of Antifolates
The following tables summarize key quantitative data comparing this compound and methotrexate. This data is essential for designing experiments to validate off-target effects.
Table 1: Comparative In Vitro Cytotoxicity of this compound and Methotrexate in Leukemia Cell Lines
| Drug | Median IC50 (nM) |
| This compound | 17 |
| Methotrexate | 78 |
Source: Data compiled from preclinical studies.[8] This table highlights the higher in vitro potency of this compound.
Table 2: Comparative Cellular Accumulation in Acute Lymphoblastic Leukemia (ALL) Cells
| Drug (1 µM) | Cellular Accumulation (pmol/10^6 cells) |
| This compound | 1.47 ± 0.9 |
| Methotrexate | 0.7 ± 0.7 |
Source: In vitro study on lymphoblasts.[6] This data indicates a more efficient uptake of this compound in leukemia cells.
Experimental Protocols for Validating Off-Target Effects
A comprehensive validation of this compound's off-target effects requires a multi-faceted approach. Below are detailed protocols for key cellular assays.
Cell Viability Assays (MTT/XTT)
These colorimetric assays are fundamental for assessing the cytotoxic effects of this compound and its analogues.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This assay differentiates between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations determined from cell viability assays.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest cells and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Dihydrofolate Reductase (DHFR) Enzyme Activity Assay
This assay directly measures the on-target activity of this compound.
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The enzymatic activity can be monitored by measuring the decrease in NADPH absorbance at 340 nm.
Protocol:
-
Lysate Preparation: Prepare cell lysates from untreated and this compound-treated cells.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, NADPH, and cell lysate.
-
Initiate Reaction: Add DHF to initiate the reaction.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate direct target engagement of this compound with DHFR in a cellular context.
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein, a melting curve can be generated. A shift in this curve in the presence of a drug indicates direct target engagement.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for a short period, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble and aggregated proteins.
-
Protein Quantification: Quantify the amount of soluble DHFR in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble DHFR as a function of temperature to generate melt curves. A shift in the melt curve for this compound-treated cells compared to the control indicates target engagement.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.
Folate metabolism and this compound inhibition.
Experimental workflow for validating off-target effects.
Conclusion
Validating the off-target effects of this compound is crucial for understanding its full pharmacological profile and the molecular basis for its toxicity. While direct evidence of specific off-target enzyme inhibition is an area for further research, the well-documented differences in cellular uptake and metabolism between this compound and methotrexate provide a strong foundation for comparative studies. By employing the detailed cellular assays and workflows outlined in this guide, researchers can systematically investigate the on- and off-target effects of this compound, contributing to a more complete understanding of this potent antifolate and informing the development of safer and more effective cancer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A case for the use of this compound in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II Trial of Oral this compound for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetics of Aminopterin and Methotrexate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of two pivotal antifolate agents: aminopterin and its derivative, methotrexate (B535133). While both compounds have played crucial roles in the history of chemotherapy, their distinct pharmacokinetic properties have led to the widespread clinical adoption of methotrexate over its predecessor. This guide synthesizes available experimental data to illuminate these differences.
Executive Summary
This compound, the first antifolate to induce clinical remission in pediatric leukemia, is a more potent cytotoxic agent than methotrexate on a molar basis.[1] This increased potency is largely attributed to its more efficient cellular uptake and more extensive intracellular polyglutamylation, a process that traps the drug within the cell and enhances its inhibitory action.[1][2] However, this potency is coupled with a narrower therapeutic index, leading to greater and more unpredictable toxicity.[1]
Methotrexate, which features a methyl group at the N¹⁰ position, exhibits a more favorable balance between efficacy and safety.[1] Its lower potency is offset by a wider safety margin, which allows for the administration of higher, more controllable doses with toxicities that can be effectively managed with leucovorin rescue.[1] Consequently, methotrexate became the standard clinical antifolate and remains a cornerstone of treatment for various cancers and autoimmune diseases.[1]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound and methotrexate. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in study design, patient populations, and analytical methodologies.
| Pharmacokinetic Parameter | This compound | Methotrexate | Source(s) |
| Half-life (t½) | 3.64 ± 0.28 hours | 5 to 8 hours (low dose) | [3] |
| Oral Bioavailability | 83.5% ± 8.3% | ~60% (at doses ≤30 mg/m²), variable and incomplete at low doses | [3] |
| Area Under the Curve (AUC) | 1.05 ± 0.14 µmol·h/L (oral) 1.20 ± 0.09 µmol·h/L (IV) | Varies significantly with dose | [3] |
| Protein Binding | Data not available | 42% to 57% (primarily to albumin) | |
| Volume of Distribution (Vd) | Data not available | ~1 L/kg | |
| Clearance | Data not available | 4.8 to 7.8 L/h | |
| Cellular Accumulation | Approximately twice that of methotrexate in leukemic cells | - | [2] |
| Clinical Potency Index (CPI) | 0.4 (median) | 0.9 (median) | [4] |
Note: The Clinical Potency Index (CPI) is defined as the AUC achieved with standard pediatric dosing regimens divided by the in vitro 50% inhibitory concentration (IC50). A higher CPI suggests a more favorable pharmacokinetic and pharmacodynamic profile.[4]
Mechanism of Action: Dihydrofolate Reductase Inhibition
Both this compound and methotrexate are antimetabolites that function as structural analogs of folic acid. Their primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, these antifolates deplete the intracellular pool of THF, leading to the disruption of nucleic acid synthesis, cell cycle arrest, and ultimately, apoptosis, particularly in rapidly proliferating cells like cancer cells.[1]
Caption: Folate metabolism pathway and the inhibitory action of this compound and methotrexate on DHFR.
Experimental Protocols
In Vivo Comparative Pharmacokinetic Study in a Rodent Model
This protocol outlines a general procedure for a comparative pharmacokinetic study of this compound and methotrexate in a rodent model (e.g., rats or mice).
1. Animal Model and Housing:
-
Species: Sprague-Dawley rats or BALB/c mice.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are acclimated for at least one week before the experiment.
2. Drug Administration:
-
Formulation: this compound and methotrexate are dissolved in a suitable vehicle (e.g., phosphate-buffered saline, pH adjusted).
-
Dosing: Animals are divided into groups and administered a single dose of either this compound or methotrexate via the desired route (e.g., oral gavage or intravenous injection).
3. Blood Sampling:
-
Schedule: Blood samples (e.g., 100-200 µL) are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collection: Samples are collected via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then used for analysis.
-
Chromatography: Separation is achieved on a C18 reverse-phase HPLC column with a gradient mobile phase.
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, methotrexate, and an internal standard are monitored.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Caption: Experimental workflow for a comparative in vivo pharmacokinetic study.
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.
1. Reagents and Materials:
-
Recombinant human DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrates: Dihydrofolate (DHF) and NADPH
-
Test compounds (this compound and methotrexate)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the DHFR enzyme, NADPH, and the test compound or vehicle control.
-
Initiate the reaction by adding DHF.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
3. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. A case for the use of this compound in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic trial of this compound in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Aminopterin and its Deaza Analogues in Antifolate Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side analysis of aminopterin and its deaza analogues, focusing on their biochemical properties, inhibitory activities, and the underlying experimental methodologies. This document aims to serve as a valuable resource for researchers in oncology and drug development, offering a detailed comparison to inform future research and development of novel antifolate therapeutics.
Introduction
This compound, a 4-amino derivative of folic acid, was one of the first rationally designed anticancer drugs, heralding the age of chemotherapy.[1] Its mechanism of action involves the potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotide precursors required for DNA, RNA, and protein synthesis.[2] By competitively binding to the folate site on DHFR, this compound depletes the cellular pool of THF, leading to the arrest of cell proliferation and induction of apoptosis, particularly in rapidly dividing cancer cells.
Deaza analogues of this compound are synthetic derivatives in which one or more nitrogen atoms in the pteridine (B1203161) ring system are replaced by carbon atoms. These modifications are intended to alter the molecule's electronic properties, binding affinity to DHFR, transport into cells, and susceptibility to metabolic inactivation, potentially leading to an improved therapeutic index. This guide will compare this compound with its key deaza analogues, focusing on 5-deaza, 8-deaza, and 10-deaza derivatives.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro inhibitory potency of this compound and its deaza analogues against dihydrofolate reductase and their cytotoxic effects on various cancer cell lines.
Dihydrofolate Reductase (DHFR) Inhibition
The inhibitory activity of the compounds against DHFR is a direct measure of their on-target potency. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are presented below. Lower values indicate greater inhibitory activity.
| Compound | Enzyme Source | IC50 (nM) | Ki (pM) | Source(s) |
| This compound | L1210 cells | - | 3.7 | [3] |
| 5-Deazathis compound | L1210 cells | - | - | [4] |
| 5-Methyl-5-deazathis compound | L1210 cells | - | - | [4] |
| 8-Deazathis compound | Human (recombinant) | ~17-fold poorer than MTX | - | [5] |
| 10-Deazathis compound | L1210 cells | Equivalent to this compound | - | [5] |
| 10-Methyl-10-deazathis compound | L1210 cells | Equivalent to this compound | - | [5] |
| 10-Ethyl-10-deazathis compound | L1210 cells | Equivalent to this compound | - | [5] |
In Vitro Cytotoxicity in Cancer Cell Lines
The cytotoxic effect of these compounds on cancer cell lines reflects their potential as anticancer agents. The IC50 values for cell growth inhibition are summarized below.
| Compound | Cell Line | IC50 (µM) | Source(s) |
| This compound Analogue (Ornithine side chain) | Tumor cells | 0.2 - 2 | [6] |
| 5-Deaza Analogue (Ornithine side chain) | Tumor cells | 0.2 - 2 | [6] |
| 8-Deaza Analogue (Ornithine side chain) | Tumor cells | 0.2 - 2 | [6] |
| 5,8-Dideaza Analogue (Ornithine side chain) | Tumor cells | 0.2 - 2 | [6] |
| 5-Methyl-10-ethyl-5-deazathis compound | L1210 cells | ~10 times more inhibitory than MTX | [4] |
| 8-Deaza-5,6,7,8-tetrahydrothis compound | BGC-823, HL-60, Bel-7402, Hela | 4- to 10-fold poorer than MTX | [5] |
Note: The data for ornithine side-chain analogues provides a range for a series of compounds. Specific IC50 values for each individual deaza analogue against a panel of cell lines in a single comparative study are not available in the provided search results. The potency of 5-Methyl-10-ethyl-5-deazathis compound and the 8-deaza analogue are presented relative to methotrexate (B535133) (MTX).
Experimental Protocols
Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)
This protocol describes a method to determine the inhibitory activity of compounds against DHFR by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
Recombinant human DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Dihydrofolate (DHF)
-
NADPH
-
Test compounds (this compound and its deaza analogues)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound dilutions.
-
Add the DHFR enzyme solution to each well, except for the no-enzyme control wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of the compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound and its deaza analogues)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the folate metabolic pathway and a typical experimental workflow for evaluating DHFR inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New folate analogs of the 10-deaza-aminopterin series. Further evidence for markedly increased antitumor efficacy compared with methotrexate in ascitic and solid murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Syntheses and antifolate activity of 5-methyl-5-deaza analogues of this compound, methotrexate, folic acid, and N10-methylfolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New folate analogs of the 10-deaza-aminopterin series. Basis for structural design and biochemical and pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro biological activity of new deaza analogues of folic acid, this compound, and methotrexate with an L-ornithine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Aminopterin for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of Aminopterin, a potent antineoplastic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks associated with this cytotoxic compound.
This compound is classified as a toxic and hazardous substance, necessitating stringent disposal protocols. The primary and mandated method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service, with high-temperature incineration being the recommended final step.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to follow all safety protocols when handling this compound to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves. For handling larger quantities or when there is a risk of aerosolization, a respirator may be necessary.[1]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Hygiene: Avoid all personal contact with this compound, including inhalation and ingestion. Do not eat, drink, or smoke in areas where it is handled. Always wash hands thoroughly after handling the compound.[1]
Spill Management
In the event of a spill, immediate and correct response is crucial to prevent widespread contamination.
-
Minor Spills: Alert personnel in the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite (B1170534) to avoid raising dust. Sweep or vacuum the material into a labeled, sealable container for hazardous waste disposal. The vacuum must be fitted with a HEPA filter. Decontaminate the area and all equipment used for cleanup.[2]
-
Major Spills: Evacuate the area immediately and restrict access. Alert emergency responders, informing them of the nature and location of the spill. Only trained personnel with appropriate PPE, including full-body protective clothing and a breathing apparatus, should address the spill.[2]
Standard Disposal Procedure for this compound
The following step-by-step protocol outlines the standard procedure for the disposal of this compound waste.
-
Segregation: Do not mix this compound waste with other chemical or biological waste streams. All materials contaminated with this compound, including unused product, empty containers, gloves, gowns, and cleaning materials, must be segregated as cytotoxic waste.[1][2]
-
Containerization: Place solid this compound waste in its original container whenever possible. For contaminated labware (e.g., vials, pipette tips, gloves), use a dedicated, leak-proof, and clearly labeled hazardous waste container. Sharps should be placed in a designated sharps container.[1][2]
-
Labeling: The container must be clearly marked as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., toxic).[1]
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong acids and bases.[1]
-
Collection: Arrange for collection by an approved and licensed hazardous waste disposal company. Ensure all institutional and regulatory paperwork is completed accurately.[1]
-
Final Disposal: The recommended final disposal method for antineoplastic agents like this compound is high-temperature incineration.[1] This process should be carried out in a licensed facility equipped to handle cytotoxic waste.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | |
| Glove Breakthrough Time | Protection class 3 or higher (>60 minutes) is recommended for brief contact.[2] |
| Disposal | |
| High-Temperature Incineration | Recommended temperature is above 1100°C. |
| Waste Storage | |
| Satellite Accumulation Area (SAA) Time Limit | All hazardous waste must be collected within 90 days from the date waste is first put into the container. |
Chemical Degradation: An Emerging but Unvalidated Alternative
While high-temperature incineration is the standard, chemical degradation has been explored for some antineoplastic drugs. Oxidation using potassium permanganate (B83412) is a method that has been investigated for methotrexate, a compound structurally similar to this compound. However, a validated, step-by-step protocol for the complete and safe degradation of this compound using this method is not currently established.
Should a laboratory wish to explore this as a potential disposal method, a rigorous in-house validation would be required. This would involve:
-
Developing a specific protocol detailing concentrations of reactants, reaction times, and temperature.
-
Utilizing analytical methods, such as High-Performance Liquid Chromatography (HPLC), to confirm the complete degradation of this compound.
-
Conducting mutagenicity assays on the degradation products to ensure they are non-toxic.
Without such validation, chemical degradation is not a recommended disposal procedure for this compound.
This compound Disposal Workflow
The following diagram illustrates the essential steps for the proper and safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Aminopterin
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Aminopterin, a potent cytotoxic and teratogenic compound. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate the risks of exposure and ensure a safe laboratory environment.
This compound is classified as a hazardous substance, fatal if swallowed, and may impair fertility or harm an unborn child.[1][2][3] Understanding and implementing the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure to this compound. The required equipment varies based on the quantity of the substance being handled.
| PPE Category | Specification |
| Hand Protection | Gloves: Nitrile or low-protein, powder-free latex gloves are recommended.[1] Individuals with latex allergies should use nitrile gloves.[4] A protection class of 3 or higher, indicating a breakthrough time of over 60 minutes, is advised for brief contact.[1] Double Gloving: The use of two pairs of gloves is a recommended practice to minimize exposure risk.[1][4] |
| Body Protection | Up to 500 grams: A standard laboratory coat may be sufficient.[1] Over 500 grams: A disposable, closed-front gown with knit cuffs, made of a low-permeability material such as Tyvek, is required.[1] Over 1 kilogram/Manufacturing: Disposable coveralls of low permeability and protective shoe covers are necessary.[1][4] |
| Eye and Face Protection | Minimum Requirement: Safety glasses with side shields.[1] Higher Risk of Splash: Chemical goggles should be worn.[1] Broad Protection: A face shield used in conjunction with goggles is necessary when a significant splash risk exists.[1] |
| Respiratory Protection | Primary Control: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1][5][6] If Ventilation is Inadequate: An air-purifying respirator should be worn by all personnel in the immediate vicinity.[4] For unpacking operations where the container is not plastic, a respirator is recommended as a precaution against spills or breaks.[7] |
| Head and Foot Protection | Head Covering: Recommended to prevent contamination of hair.[4] Shoe Covers: Protective shoe covers should be worn, especially when handling larger quantities.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety.
1. Preparation and Engineering Controls:
-
Ensure all work with this compound powder and concentrated solutions is conducted in a certified chemical fume hood.[6]
-
The work area should be clean and uncluttered.[1]
-
Assemble all necessary PPE and materials before beginning work.[1]
2. Handling and Weighing:
-
Handle solid this compound with care to avoid the generation of dust.[1][4]
-
When preparing solutions, dissolve the compound within the fume hood.[1]
-
Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the handling area.[2][4]
3. Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, well-ventilated, and locked-up area.[2][4][8]
-
Keep it away from incompatible materials, such as oxidizing agents, and foodstuff containers.[4]
4. Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.[1]
-
Wear appropriate PPE, including a respirator, impervious gloves, and safety glasses.[1]
-
Use dry clean-up procedures; do not dust.[1]
-
Gently cover the spill with an absorbent material like sand or vermiculite.[1]
-
Sweep or vacuum the material into a labeled, sealable container for hazardous waste. The vacuum must be fitted with a HEPA filter.[1]
-
Decontaminate the area and all equipment used for cleanup.[1]
-
-
Major Spills:
5. Disposal Plan:
This compound waste is considered antineoplastic (cytotoxic) and must be handled accordingly.[1]
-
Segregation: All materials contaminated with this compound, including unused product, empty containers, gloves, gowns, and cleaning materials, must be segregated as cytotoxic waste.[1][5]
-
Containment: Place waste into color-coded, leak-proof, and clearly labeled containers designed for cytotoxic materials.[1][5] Sharps should be placed in a designated sharps container.[4]
-
Final Disposal: The sealed containers must be disposed of through an approved hazardous waste disposal service.[5] The recommended method of final disposal is high-temperature incineration at a secure chemical landfill.[1][5] Do not dispose of this compound down the drain.[1][3]
Visualizing Safety Protocols
To further clarify the procedural workflows and safety hierarchies, the following diagrams have been generated.
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to final disposal.
Caption: The hierarchy of controls for minimizing exposure risk when working with hazardous substances like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
